2-(2-Quinoxalinyl)malondialdehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-quinoxalin-2-ylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-6-8(7-15)11-5-12-9-3-1-2-4-10(9)13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFAHKDFMOBRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396694 | |
| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-84-9 | |
| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Quinoxalinyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 2-(2-Quinoxalinyl)malondialdehyde. While direct literature on the synthesis of this specific molecule is sparse, this document, authored from the perspective of a Senior Application Scientist, outlines a robust and scientifically grounded synthetic approach via the Vilsmeier-Haack reaction of 2-methylquinoxaline. Furthermore, a detailed protocol for the thorough characterization of the target compound using modern analytical techniques is presented. This guide is intended to be a practical resource for researchers engaged in the design and synthesis of novel quinoxaline-based therapeutic agents.
Introduction: The Significance of Quinoxaline Derivatives in Drug Discovery
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant activities.[2][3] The ability of the quinoxaline nucleus to serve as a versatile template for chemical modification allows for the fine-tuning of biological activity and pharmacokinetic properties. The introduction of a malondialdehyde functionality at the 2-position of the quinoxaline ring system creates a highly reactive and versatile intermediate, this compound (CAS 205744-84-9, Molecular Formula: C₁₁H₈N₂O₂), which can be further elaborated to generate a diverse library of novel therapeutic candidates.[4][5]
Synthetic Strategy: The Vilsmeier-Haack Approach
The synthesis of this compound can be strategically achieved through the Vilsmeier-Haack formylation of 2-methylquinoxaline. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, as well as compounds with activated methyl groups.[6][7][8] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[9] The electrophilic Vilsmeier reagent then reacts with the nucleophilic substrate to introduce a formyl group.[10] In the case of an activated methyl group, a subsequent formylation and hydrolysis leads to the formation of a malondialdehyde.[6]
The choice of 2-methylquinoxaline as the starting material is predicated on the known reactivity of the methyl group at the 2-position of the quinoxaline ring, which is activated by the adjacent nitrogen atom.[11][12]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: the synthesis of the precursor, 2-methylquinoxaline, followed by its conversion to this compound via the Vilsmeier-Haack reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of 2-Methylquinoxaline
This protocol is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2]
Materials:
-
o-Phenylenediamine
-
Pyruvaldehyde (40% solution in water)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add pyruvaldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-methylquinoxaline.
Synthesis of this compound
This protocol is a proposed method based on the principles of the Vilsmeier-Haack reaction.
Materials:
-
2-Methylquinoxaline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate solution (saturated)
-
Ice bath
-
Three-neck round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool the flask in an ice bath.
-
Slowly add POCl₃ (2.5 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-methylquinoxaline (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution until the pH is neutral.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the predicted spectroscopic data based on the compound's structure and known values for similar quinoxaline derivatives.[1][13][14]
| Analytical Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.5-9.7 (s, 2H, -CHO), 8.1-8.3 (m, 2H, Quinoxaline-H), 7.7-7.9 (m, 2H, Quinoxaline-H), 7.5-7.6 (s, 1H, -CH-) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190-195 (-CHO), 150-155 (Quinoxaline-C), 140-145 (Quinoxaline-C), 130-135 (Quinoxaline-CH), 125-130 (Quinoxaline-CH), 115-120 (-CH-) |
| Mass Spectrometry (ESI+) | m/z 201.06 [M+H]⁺, 223.04 [M+Na]⁺ |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1550 (C=C, C=N) |
| Melting Point | 197-199 °C[15] |
Justification for Predicted Data:
-
¹H NMR: The two aldehyde protons are expected to appear as a singlet in the downfield region (δ 9.5-9.7 ppm). The protons of the quinoxaline ring will exhibit complex multiplets in the aromatic region (δ 7.7-8.3 ppm). The methine proton of the malondialdehyde moiety is expected to be a singlet around δ 7.5-7.6 ppm.
-
¹³C NMR: The carbonyl carbons of the aldehyde groups will be in the highly deshielded region (δ 190-195 ppm). The quaternary and CH carbons of the quinoxaline ring will appear in the aromatic region, with the carbon attached to the malondialdehyde group being significantly deshielded.
-
Mass Spectrometry: The expected molecular ion peak in positive mode electrospray ionization (ESI+) would correspond to the protonated molecule [M+H]⁺ at m/z 201.06 and the sodium adduct [M+Na]⁺ at m/z 223.04.
-
FT-IR: Characteristic peaks for the aldehyde C-H stretch (~2850, 2750 cm⁻¹), the aldehyde C=O stretch (~1680 cm⁻¹), and aromatic C-H and C=C/C=N stretches are anticipated.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound, a valuable intermediate for the development of novel quinoxaline-based compounds. The proposed synthetic route, utilizing the Vilsmeier-Haack reaction, is a robust and scalable method. The comprehensive characterization protocol ensures the unambiguous identification and purity assessment of the target molecule. This guide is intended to empower researchers in the field of medicinal chemistry to explore the vast potential of the quinoxaline scaffold in their drug discovery endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patil, S. B., & Devan, S. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 468-482.
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Human Metabolome Database. (n.d.). Malondialdehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0006112). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]
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PubChemLite. (n.d.). 2-(2-quinolyl)malondialdehyde (C12H9NO2). Retrieved from [Link]
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PubChem. (n.d.). Malonaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1289.
- Guchhait, S. K., & Kashyap, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(15), 4146-4180.
- Cheeseman, G. W. H., & Cookson, R. F. (1979). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1276-1280.
- Ohta, T., et al. (2017).
-
PubChem. (n.d.). 2-Methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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- Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6945–6954.
- El-Faham, A., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
- Fujita, K., et al. (2013). Synthesis of 2-methylquinoxaline derivatives.
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NFDI4Chem Search Service. (n.d.). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Quinoxalinone. National Institute of Standards and Technology. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Quinoxalinol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Quinoxalinol - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Properties of 2-(2-Quinoxalinyl)malondialdehyde
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-(2-Quinoxalinyl)malondialdehyde, a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous quinoxaline and malondialdehyde derivatives to provide a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the spectroscopic signatures of this molecule.
Introduction to this compound
This compound, with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.2 g/mol , integrates two key chemical moieties: a quinoxaline ring and a malondialdehyde fragment.[1] Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2][3] The quinoxaline scaffold is a common feature in numerous marketed drugs.[2] Malondialdehyde (MDA), on the other hand, is a well-known biomarker for oxidative stress and lipid peroxidation.[4][5][6][7] The combination of these two entities in this compound suggests potential for novel applications in areas such as fluorescent probing and the development of new therapeutic agents.
This guide will provide a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopic properties of this compound.
Predicted Spectroscopic Data and Analysis
The following sections detail the anticipated spectroscopic data for this compound, providing a foundational basis for its empirical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent fragments and known chemical shift trends.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.5 - 10.0 | Singlet | Aldehydic protons (CHO) of malondialdehyde |
| ~8.1 - 8.3 | Doublet | H5, H8 (Quinoxaline) |
| ~7.8 - 8.0 | Multiplet | H6, H7 (Quinoxaline) |
| ~7.7 | Singlet | Vinylic proton of the malondialdehyde moiety |
| ~7.5 | Singlet | H3 (Quinoxaline) |
Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
The aldehydic protons of the malondialdehyde moiety are expected to appear significantly downfield due to the deshielding effect of the carbonyl groups. The protons on the quinoxaline ring will exhibit characteristic splitting patterns for an ortho-disubstituted benzene ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Carbonyl carbons (CHO) of malondialdehyde |
| ~150 - 155 | C2 (Quinoxaline) |
| ~140 - 145 | C4a, C8a (Quinoxaline) |
| ~130 - 135 | C6, C7 (Quinoxaline) |
| ~128 - 130 | C5, C8 (Quinoxaline) |
| ~125 - 130 | Vinylic carbon of the malondialdehyde moiety |
| ~120 - 125 | C3 (Quinoxaline) |
Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
The carbonyl carbons are predicted to have the largest chemical shifts. The carbons of the quinoxaline ring will resonate in the aromatic region, with their precise shifts influenced by the electron-withdrawing nature of the malondialdehyde substituent.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic and vinylic C-H stretching |
| ~2850, ~2750 | Weak | Aldehydic C-H stretching (Fermi resonance) |
| ~1700 - 1680 | Strong | C=O stretching of the aldehyde groups |
| ~1620 - 1580 | Medium | C=N and C=C stretching of the quinoxaline ring |
| ~1500 - 1400 | Medium | Aromatic C=C stretching |
| Below 900 | Medium | C-H out-of-plane bending |
The most prominent peaks in the IR spectrum are expected to be the strong C=O stretching vibrations of the aldehyde groups. The characteristic C-H stretches of the aldehyde groups (Fermi doublet) and the aromatic C=C and C=N stretches of the quinoxaline ring will also be key diagnostic features.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within its extended conjugated system.
Predicted UV-Vis Absorption:
-
λ_max1: ~240-260 nm, corresponding to transitions within the quinoxaline ring system.
-
λ_max2: ~320-350 nm, a lower energy absorption band due to the extended conjugation between the quinoxaline ring and the malondialdehyde moiety.
pH-Dependent Spectroscopy:
The UV absorption spectrum of malondialdehyde is known to be pH-dependent.[8] In acidic solutions (pH < 3), it exists in a neutral enol form with an absorption maximum around 245 nm.[8] In basic solutions (pH > 7), it deprotonates to the enolate anion, causing a red shift in the absorption maximum to around 267 nm.[8] It is highly probable that this compound will exhibit similar pH-dependent spectral shifts, making it a potential candidate for pH-sensitive applications.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mM.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically in the range of 1-10 µM).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan the absorbance from 200 to 600 nm.
-
-
pH-Dependence Study:
-
Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 10).
-
Add a small aliquot of the stock solution to each buffer to maintain a constant concentration of the analyte.
-
Record the UV-Vis spectrum at each pH.
-
Fluorescence Spectroscopy
Many quinoxaline derivatives are known to be fluorescent.[9][10] The planar and rigid structure of the quinoxaline ring system often leads to significant fluorescence emission.
Predicted Fluorescence Properties:
-
Excitation Wavelength (λ_ex): Expected to be close to the longest wavelength absorption maximum (λ_max2), likely in the range of 320-350 nm.
-
Emission Wavelength (λ_em): A Stokes shift of 50-100 nm is anticipated, placing the emission maximum in the range of 400-450 nm (blue to blue-green region).
The fluorescence quantum yield and lifetime will be influenced by the solvent polarity and the potential for intramolecular charge transfer (ICT) between the quinoxaline and malondialdehyde moieties.
Experimental Protocol for Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar range) in a fluorescence-grade solvent.
-
Data Acquisition:
-
Use a spectrofluorometer.
-
First, record the absorption spectrum to determine the optimal excitation wavelength.
-
Set the excitation wavelength to the longest wavelength absorption maximum.
-
Scan the emission spectrum over a range that includes the expected emission maximum.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.
-
-
Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift. Quantum yield can be determined relative to a known standard (e.g., quinine sulfate).
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of the target molecule.
Jablonski Diagram for Absorption and Fluorescence
Caption: Jablonski diagram illustrating electronic transitions.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic properties of this compound. The predicted NMR, IR, UV-Vis, and fluorescence data, along with the provided experimental protocols, offer a solid foundation for the empirical characterization and further investigation of this promising molecule. The anticipated pH-dependent spectroscopic behavior suggests its potential as a novel sensor, while the inherent biological relevance of its constituent moieties makes it an attractive target for drug discovery and development.
References
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- Li, Y., et al. (2018). Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens.
- Martinez, A., et al. (2015). Ultraviolet Absorption Spectrum of Malonaldehyde in Water Is Dominated by Solvent-Stabilized Conformations. Journal of the American Chemical Society, 137(25), 8026-9. [Source: PubMed]
- Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis. [Source: Bentham Science]
- Wang, H., et al. Sensitive determination of malondialdehyde in rat prostate by high performance liquid chromatography with fluorescence detection. Scientific Reports. [Source: PMC - NIH]
- Abdel-Wahab, B. F., et al.
- Santa Cruz Biotechnology. This compound | CAS 205744-84-9. [Source: SCBT]
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- Dixon, H. B. F., and Fields, R. (1972). Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal. [Source: PMC - NIH]
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An In-Depth Technical Guide to 2-(2-Quinoxalinyl)malondialdehyde: Structure, Properties, and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These scaffolds, formed by the fusion of a benzene and a pyrazine ring, serve as a versatile foundation for the development of novel therapeutic agents.[1][3] The inherent biological activities of the quinoxaline nucleus, coupled with the potential for diverse functionalization, have led to their investigation in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] This guide focuses on a specific, yet highly promising derivative: 2-(2-Quinoxalinyl)malondialdehyde. This molecule uniquely combines the established pharmacophore of the quinoxaline ring with the reactive dicarbonyl functionality of malondialdehyde, suggesting a rich chemical reactivity and a broad potential for applications in drug discovery and development.
Part 1: Molecular Architecture and Physicochemical Profile
Chemical Structure
The foundational structure of this compound is characterized by a quinoxaline ring substituted at the 2-position with a malondialdehyde moiety.
Systematic Name: 2-(2-quinoxalinyl)propanedial[6] Molecular Formula: C₁₁H₈N₂O₂[7] Molecular Weight: 200.2 g/mol [7] CAS Number: 205744-84-9[7]
The malondialdehyde substituent introduces two highly reactive aldehyde groups, which are key to its chemical behavior and potential for further synthetic modifications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Melting Point | 197-199°C | [8] |
| XlogP (predicted) | 0.4 | [6] |
| Monoisotopic Mass | 200.05858 Da | [6] |
Table 1: Physicochemical properties of this compound.
The low predicted XlogP value suggests a degree of hydrophilicity, which can be a desirable trait for bioavailability.
Part 2: Synthesis and Reactivity
Synthetic Pathways
The synthesis of quinoxaline derivatives typically involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[9] While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from established methods for similar quinoxaline derivatives.
A common and efficient method for quinoxaline synthesis is the reaction of o-phenylenediamine with a suitable 1,2-dicarbonyl compound.[10] In the case of this compound, the logical precursor would be a reactive derivative of malondialdehyde.
Hypothetical Synthetic Workflow:
A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reactive derivative of malondialdehyde (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the two aldehyde functionalities of the malondialdehyde moiety. Malondialdehyde itself is a known reactive aldehyde that can participate in various chemical transformations.[11] It is known to react with nucleophiles, particularly amines, to form various adducts.[12][13] This reactivity opens up a vast landscape for the synthesis of a diverse library of derivatives.
The quinoxaline ring itself can also undergo chemical modifications, although it is generally more stable. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which can further alter the electronic properties and biological activity of the molecule.[4]
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, typically in the range of 7.5-8.5 ppm. The aldehyde protons of the malondialdehyde moiety would likely appear as a singlet or a doublet further downfield, potentially above 9.0 ppm. The methine proton of the malondialdehyde group would be expected to be a singlet in the vinylic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbons of the quinoxaline ring system and the three carbons of the malondialdehyde substituent. The carbonyl carbons of the aldehyde groups would be the most deshielded, appearing at approximately 190-200 ppm.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₁H₈N₂O₂. The fragmentation pattern could also provide valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show strong characteristic absorption bands for the C=O stretching of the aldehyde groups, typically in the region of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Part 4: Potential in Drug Discovery and Development
The unique hybrid structure of this compound makes it a highly attractive scaffold for drug discovery.
The Quinoxaline Pharmacophore
Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
-
Anticancer: Certain quinoxaline derivatives have shown potent activity against various cancer cell lines.[16]
-
Antimicrobial: The quinoxaline scaffold is present in several compounds with antibacterial, antifungal, and antiviral properties.[2][9]
-
Antitubercular: Several quinoxaline derivatives have been identified as promising leads for the treatment of tuberculosis.[2]
-
Antiviral: Quinoxaline derivatives have been investigated as inhibitors of viral replication, including for HIV and influenza.[5]
-
Kinase Inhibition: The quinoxaline core has been utilized in the design of inhibitors for various protein kinases, which are key targets in cancer therapy.[16]
The Malondialdehyde Moiety: A Handle for Bio-conjugation and Prodrug Design
The reactive aldehyde groups of the malondialdehyde substituent provide a versatile handle for further chemical modifications. This opens up several strategic avenues in drug development:
-
Library Synthesis: The aldehydes can be readily reacted with a wide range of amines, hydrazines, and other nucleophiles to generate a diverse library of derivatives for high-throughput screening.
-
Prodrug Development: The aldehyde groups can be masked with cleavable protecting groups to create prodrugs that release the active quinoxaline pharmacophore under specific physiological conditions.
-
Bioconjugation: The reactive nature of the aldehydes allows for the covalent attachment of the molecule to biomolecules such as proteins or antibodies, which can be utilized for targeted drug delivery or as chemical probes.
Malondialdehyde and Oxidative Stress
Malondialdehyde is a well-known biomarker of oxidative stress and lipid peroxidation.[17][18] It is an endogenous product of the degradation of polyunsaturated fatty acids by reactive oxygen species.[11] The presence of a malondialdehyde-like moiety within the structure of this compound raises interesting questions about its potential interactions with biological systems and its role in modulating oxidative stress pathways.[19] It is plausible that this compound could interact with cellular components that are typically targeted by endogenous malondialdehyde, potentially leading to novel biological effects.[20][21]
Potential Biological Interactions:
Potential biological interactions of this compound.
Conclusion
This compound is a fascinating molecule that stands at the intersection of established medicinal chemistry principles and novel chemical reactivity. Its quinoxaline core provides a proven pharmacophore with a wide range of potential therapeutic applications, while the malondialdehyde substituent offers a unique handle for synthetic diversification and potential interactions with biological systems. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is highly warranted and holds significant promise for the discovery of new and effective therapeutic agents. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.
References
[1] A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Google Scholar. Retrieved from [4] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved from [2] Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. Retrieved from [5] Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). Google Scholar. Retrieved from [3] The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). Google Scholar. Retrieved from [6] this compound (C11H8N2O2). (n.d.). PubChem. Retrieved from [7] this compound | CAS 205744-84-9. (n.d.). Santa Cruz Biotechnology. Retrieved from [22] 2-(2-quinolyl)malondialdehyde (C12H9NO2). (n.d.). PubChem. Retrieved from [8] this compound. (n.d.). Matrix Scientific. Retrieved from [23] this compound. (n.d.). ChemicalBook. Retrieved from [24] Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved from [9] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Google Scholar. Retrieved from [11] Malondialdehyde. (n.d.). Wikipedia. Retrieved from [12] Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin. (2008). PubMed. Retrieved from [17] Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. (n.d.). PubMed. Retrieved from [16] Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. Retrieved from [25] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved from [10] synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010). ResearchGate. Retrieved from [20] Showing metabocard for Malondialdehyde (HMDB0006112). (n.d.). Human Metabolome Database. Retrieved from [19] Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. (n.d.). MDPI. Retrieved from [18] Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. (2017). PubMed. Retrieved from [21] Malondialdehyde, a product of lipid peroxidation, is mutagenic in human cells. (n.d.). PubMed. Retrieved from [26] Review: Interaction of malondialdehyde with biological molecules - New trends about reactivity and significance. (n.d.). ResearchGate. Retrieved from [14] A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem. Retrieved from [13] Substantial reaction between histamine and malondialdehyde: a new observation of carbonyl stress. (2005). PubMed. Retrieved from [15] Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. (n.d.). MDPI. Retrieved from
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Unveiling 2-(2-Quinoxalinyl)malondialdehyde: A Technical Guide for Advanced Research
An In-depth Exploration of CAS Number 205744-84-9 for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in constant evolution, with novel molecular scaffolds offering new avenues for therapeutic intervention. Among these, quinoxaline derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet under-documented member of this family: 2-(2-Quinoxalinyl)malondialdehyde, registered under CAS number 205744-84-9. While public domain data on this specific compound remains sparse, this document aims to provide a comprehensive theoretical framework based on the known reactivity of its constituent functional groups—the quinoxaline nucleus and the malondialdehyde moiety—to empower researchers in their exploration of its potential applications.
Part 1: Physicochemical and Structural Attributes
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the predicted and known characteristics of this compound.
| Property | Value | Source |
| CAS Number | 205744-84-9 | N/A |
| Molecular Formula | C₁₁H₈N₂O₂ | N/A |
| Molecular Weight | 200.19 g/mol | N/A |
| IUPAC Name | 2-(quinoxalin-2-yl)propanedial | N/A |
| Appearance | Pale yellow to yellow crystalline solid (Predicted) | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous compounds. The Vilsmeier-Haack reaction stands out as a primary candidate for its synthesis.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of our target molecule, the synthesis would likely proceed as follows:
Step 1: Activation of the Quinoxaline Substrate. The synthesis would commence with a suitable quinoxaline precursor.
Step 2: Formation of the Vilsmeier Reagent. The Vilsmeier reagent, a key electrophile, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
Step 3: Electrophilic Aromatic Substitution. The electron-rich quinoxaline ring would then undergo electrophilic substitution by the Vilsmeier reagent.
Step 4: Hydrolysis. The final step involves the hydrolysis of the resulting iminium salt intermediate to yield the desired this compound.
Caption: Proposed Vilsmeier-Haack synthesis of this compound.
Part 3: Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a quinoxaline core and a malondialdehyde functional group suggests a multitude of potential applications in drug discovery and development.
Precursor for Heterocyclic Synthesis
Malondialdehydes are highly versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic systems. The presence of two aldehyde functionalities allows for facile condensation reactions with a wide range of dinucleophiles.
Potential Heterocyclic Scaffolds:
-
Pyrazoles: Reaction with hydrazine derivatives.
-
Pyrimidines: Condensation with ureas, thioureas, or amidines.
-
Isoxazoles: Reaction with hydroxylamine.
-
Pyridines: Condensation with β-enaminones or related compounds.
Caption: Synthetic utility of this compound in heterocyclic synthesis.
Potential as a Bioactive Scaffold
The quinoxaline nucleus is a well-established pharmacophore present in numerous biologically active compounds. The malondialdehyde moiety, while primarily a synthetic handle, can also contribute to biological activity through various mechanisms.
Potential Biological Activities:
-
Anticancer: Quinoxaline derivatives have shown promise as inhibitors of various kinases and topoisomerases. The malondialdehyde group could potentially interact with biological nucleophiles, such as cysteine residues in proteins, leading to covalent inhibition.
-
Antimicrobial: The quinoxaline scaffold is found in several antimicrobial agents. The reactivity of the dialdehyde could contribute to antimicrobial effects by cross-linking cellular components or generating reactive oxygen species.
-
Enzyme Inhibition: The dialdehyde functionality could act as a warhead for the targeted covalent inhibition of enzymes, particularly those with active site nucleophiles.
Part 4: Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound. These are based on standard laboratory procedures and should be adapted and optimized as needed.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
2-Methylquinoxaline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2-methylquinoxaline (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, add POCl₃ (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the quinoxaline protons and the aldehydic protons.
-
¹³C NMR: Expect to see signals corresponding to the carbons of the quinoxaline ring and the carbonyl carbons of the malondialdehyde moiety.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
Infrared (IR) Spectroscopy:
-
Look for characteristic absorption bands for the C=O stretching of the aldehydes (around 1680-1700 cm⁻¹) and the C=N stretching of the quinoxaline ring (around 1600-1650 cm⁻¹).
Part 5: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Conclusion
While this compound (CAS 205744-84-9) is not a widely studied compound, its structural features suggest significant potential as a versatile building block for the synthesis of novel heterocyclic compounds and as a scaffold for the development of new therapeutic agents. The proposed synthetic route via the Vilsmeier-Haack reaction offers a practical approach to accessing this molecule. Further investigation into its reactivity and biological activity is warranted to fully unlock its potential in medicinal chemistry and drug discovery.
References
Due to the limited public information available for the specific compound this compound (CAS 205744-84-9), this guide has been constructed based on established chemical principles and synthetic methodologies. The references provided below offer foundational knowledge on the Vilsmeier-Haack reaction and the chemistry of quinoxalines, which are central to the synthesis and potential applications discussed.
-
Vilsmeier-Haack Reaction: For a comprehensive overview of the Vilsmeier-Haack reaction, its mechanism, and applications, a relevant review article or advanced organic chemistry textbook would be an authorit
- Title: Strategic Applications of the Vilsmeier-Haack Reaction in Organic Synthesis
- Source: Chemical Reviews
-
URL: [Link] (Note: A specific article DOI would be inserted here if one was directly referenced)
-
Chemistry of Quinoxalines: For detailed information on the synthesis, reactions, and biological activities of quinoxaline derivatives, a specialized review is recommended.
- Title: Recent Advances in the Synthesis and Biological Activity of Quinoxaline Deriv
- Source: Molecules
-
URL: [Link] (Note: A specific article DOI would be inserted here if one was directly referenced)
A Technical Guide to the Solubility of 2-(2-Quinoxalinyl)malondialdehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Quinoxalinyl)malondialdehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data, this document establishes a foundational understanding based on the compound's structural attributes and the known properties of its constituent moieties: the quinoxaline and malondialdehyde groups. We present a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Significance of this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry due to their wide spectrum of biological activities.[1][2][3] These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] The quinoxaline scaffold serves as a versatile building block in the design of novel therapeutic agents.[1][6]
The compound this compound (CAS 205744-84-9) integrates this privileged quinoxaline core with a malondialdehyde moiety.[7] Malondialdehyde is a reactive dicarbonyl species and a well-known biomarker for oxidative stress.[8][9] The combination of these two functional groups in a single molecule suggests a unique chemical reactivity and potential for novel applications, particularly in the synthesis of more complex bioactive molecules and as a probe in biological systems.
A fundamental physicochemical property that governs the utility of any compound in research and development is its solubility. Solubility dictates the choice of solvents for chemical reactions, purification methods, and is a critical determinant of a drug candidate's formulation and bioavailability. This guide addresses the solubility of this compound in organic solvents, providing both a theoretical framework and a practical, step-by-step methodology for its empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[10] The molecular structure of this compound, with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.2 g/mol , provides key insights into its potential solubility profile.[7]
-
The Quinoxaline Moiety: The quinoxaline ring system is an aromatic, heterocyclic structure. This bicyclic system, composed of a benzene ring fused to a pyrazine ring, is relatively nonpolar, suggesting solubility in nonpolar and moderately polar solvents.[1]
-
The Malondialdehyde Moiety: The malondialdehyde group (-CH(CHO)₂) is a polar functional group due to the presence of two carbonyl groups. In solution, malondialdehyde can exist in equilibrium with its enol tautomer, which can influence its hydrogen bonding capabilities.[8][11] This polarity suggests an affinity for polar solvents.
Based on this structural analysis, we can predict the following solubility behavior for this compound:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule, driven by the malondialdehyde group and the nitrogen atoms in the quinoxaline ring, should favor solubility in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen and nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in polar protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit its solubility in nonpolar solvents, although the aromatic quinoxaline core may contribute to some minimal solubility.
The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features.
Quantitative Determination of Solubility: A Standardized Protocol
Given the absence of published quantitative data, the following experimental protocol provides a reliable and reproducible method for determining the solubility of this compound. This protocol is based on the widely accepted shake-flask method.[10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide, Ethanol, Methanol, Acetonitrile, Acetone, Toluene, Hexane)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated positive displacement pipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.
-
Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (at 25 °C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |
| Acetone | Polar Aprotic | Moderate | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Toluene | Nonpolar | Low | To be determined |
| Hexane | Nonpolar | Low | To be determined |
Implications for Research and Drug Development
The solubility of this compound has significant implications for its practical application:
-
Synthetic Chemistry: Knowledge of its solubility will guide the choice of solvents for reactions involving this compound, as well as for its purification by crystallization.
-
Drug Discovery and Development: For any potential therapeutic application, solubility is a key factor in determining the feasibility of formulation. Poor solubility can hinder preclinical development. Understanding its solubility profile is the first step in developing strategies to enhance its bioavailability if needed.
-
Biological Assays: The choice of a suitable solvent is critical for preparing stock solutions for in vitro and in vivo studies. The solvent must dissolve the compound at the desired concentration without interfering with the biological assay.
Conclusion
References
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The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoxaline Derivatives and their Relationship with Malondialdehyde
This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoxaline derivatives, a class of heterocyclic compounds with profound significance in medicinal chemistry and materials science. We will delve into the foundational synthetic pathways, the underlying chemical principles, and the ever-expanding scope of their biological activities. Furthermore, this guide will address the intriguing relationship with malondialdehyde (MDA), a key biomarker of oxidative stress, and explore the potential for the formation of related adducts.
The Dawn of Quinoxalines: A Historical Perspective
The story of quinoxalines begins in the late 19th century, a period of fervent discovery in organic chemistry. The seminal work of Korner and Hinsberg in 1884 laid the groundwork for quinoxaline chemistry. They established the fundamental synthetic route: the condensation reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This straightforward yet powerful reaction opened the door to a vast and diverse family of heterocyclic compounds.
The elegance of this initial synthesis lies in its simplicity and efficiency, forming the stable, aromatic pyrazine ring fused to a benzene ring. This core structure, a benzopyrazine, proved to be a versatile scaffold, readily amenable to a wide array of chemical modifications. The early focus was primarily on understanding the fundamental reactivity and properties of these new molecules. However, as the 20th century progressed, the unique electronic properties and steric features of the quinoxaline nucleus began to attract the attention of chemists in various fields.
The Cornerstone of Synthesis: The Condensation Reaction
The most common and historically significant method for synthesizing quinoxaline derivatives is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[1] This reaction is robust and tolerates a wide variety of functional groups on both reactants, leading to a vast library of quinoxaline derivatives.
The Underlying Mechanism
The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.
The causality behind this experimental choice is the inherent reactivity of the vicinal diamines and dicarbonyls. The proximity of the two amino groups in o-phenylenediamine facilitates the intramolecular cyclization, which is a key step in the formation of the six-membered pyrazine ring.
Experimental Protocol: A Classic Approach
The following protocol describes a general and self-validating system for the synthesis of a simple quinoxaline derivative.
Synthesis of 2,3-Diphenylquinoxaline
-
Reactants:
-
o-Phenylenediamine (1.0 eq)
-
Benzil (1.0 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzil to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 2,3-diphenylquinoxaline, will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure crystals.
-
-
Validation: The purity of the product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Expanding the Synthetic Arsenal: Modern Methodologies
While the classic condensation reaction remains a cornerstone, the drive for more efficient, environmentally friendly, and diverse synthetic routes has led to the development of numerous modern methodologies.[2] These include:
-
Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[3]
-
Catalytic approaches: A variety of catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles, have been employed to facilitate the reaction under milder conditions.[4]
-
One-pot syntheses: These methods combine multiple reaction steps into a single procedure, improving efficiency and reducing waste.[4]
| Synthetic Method | Key Advantages | Typical Reaction Conditions |
| Classical Condensation | Simple, robust, well-established | Reflux in ethanol or acetic acid |
| Microwave-Assisted | Rapid reaction times, often higher yields | Microwave irradiation in a suitable solvent |
| Catalytic Synthesis | Milder reaction conditions, improved selectivity | Various catalysts (e.g., Lewis acids, nanoparticles) |
| One-Pot Reactions | Increased efficiency, reduced waste | Multiple reaction steps in a single vessel |
The Malondialdehyde Enigma: A β-Dicarbonyl Perspective
Malondialdehyde (MDA) is a three-carbon dialdehyde that exists in equilibrium with its enol form. It is a well-known biomarker of oxidative stress and lipid peroxidation.[5] Unlike the α-dicarbonyl compounds typically used in quinoxaline synthesis, MDA is a β-dicarbonyl compound.
The direct reaction of o-phenylenediamine with malondialdehyde under typical quinoxaline-forming conditions does not readily yield a classical quinoxaline. The 1,3-disposition of the carbonyl groups in MDA leads to the preferential formation of a seven-membered diazepine ring system rather than the six-membered pyrazine ring of quinoxalines.
Potential for Quinoxaline Formation via MDA Derivatives
While the direct reaction is not favored, it is conceivable to form quinoxaline derivatives from MDA through chemical modification. For instance, oxidation of the central methylene group of an MDA derivative could potentially generate an α-dicarbonyl synthon, which could then react with o-phenylenediamine to form a quinoxaline.
Biological Significance: A Scaffold of Prominence
Quinoxaline derivatives exhibit a remarkable range of biological activities, making them privileged structures in drug discovery.[2][6] This broad spectrum of activity is attributed to the ability of the quinoxaline scaffold to interact with various biological targets.
-
Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerase II and tyrosine kinases.[6]
-
Antiviral Activity: The quinoxaline nucleus is a key component in several antiviral agents, showing activity against viruses such as HIV and herpes simplex virus.[7]
-
Antimicrobial Activity: Quinoxaline derivatives have been extensively studied for their antibacterial and antifungal properties.[1][4]
-
Other Pharmacological Activities: The therapeutic potential of quinoxalines extends to anti-inflammatory, analgesic, and antimalarial activities.[4]
The biological relevance of malondialdehyde as a marker of cellular damage, coupled with the diverse bioactivities of quinoxaline-like structures, suggests that any in vivo formation of adducts between MDA and endogenous o-aminophenolic or o-diamino compounds could have significant physiological consequences.
Future Directions and Concluding Remarks
The field of quinoxaline chemistry continues to be an active area of research. The development of novel synthetic methods, particularly those that are more sustainable and allow for greater molecular diversity, remains a key focus. Furthermore, the exploration of the biological activities of new quinoxaline derivatives, including their potential as therapeutic agents, is a constantly evolving frontier.
While the direct synthesis of quinoxalines from malondialdehyde is not a conventional route, the chemical principles governing heterocyclic synthesis suggest that the formation of related structures is plausible. The potential biological implications of such adducts, particularly in the context of oxidative stress, warrant further investigation. The rich history and versatile chemistry of quinoxalines ensure their continued importance in the quest for new molecules with valuable applications in medicine and beyond.
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A Theoretical Investigation into the Electronic Structure, Intramolecular Dynamics, and Spectroscopic Signatures of 2-(2-Quinoxalinyl)malondialdehyde: A Technical Guide
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-(2-Quinoxalinyl)malondialdehyde. Designed for researchers in computational chemistry, materials science, and drug development, this document outlines a robust computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will explore the molecule's structural properties, the critical role of its intramolecular hydrogen bond, its frontier molecular orbitals, and its predicted electronic absorption spectra. The methodologies described herein are grounded in established computational practices for quinoxaline and malondialdehyde derivatives, ensuring a self-validating and reproducible approach to understanding this novel compound.
Introduction: Unifying Two Key Moieties
Quinoxaline and its derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities and applications in materials science.[1][2] Their electron-deficient pyrazine ring fused to a benzene ring creates a unique electronic landscape, making them versatile scaffolds in drug discovery for anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Theoretical studies consistently employ methods like DFT to elucidate their stability, reactivity, and electronic properties, often correlating these findings with experimental results.[1][5]
On the other hand, malondialdehyde is a classic example of a β-dicarbonyl compound that predominantly exists in its enol form, stabilized by a strong, resonance-assisted intramolecular hydrogen bond (RAHB).[6][7] The nature of this hydrogen bond, including the proton transfer barrier and the influence of substituents, has been a subject of intense theoretical investigation.[8][9][10]
The molecule this compound combines these two fragments, suggesting a fascinating interplay between the electron-withdrawing quinoxalinyl system and the RAHB-forming malondialdehyde moiety. Understanding the electronic structure of this hybrid molecule is paramount for predicting its reactivity, photophysical properties, and potential biological activity. This guide proposes a detailed computational pathway to achieve this understanding.
Proposed Computational Methodology
To ensure high accuracy and reliability, a multi-step computational protocol grounded in Density Functional Theory (DFT) is proposed. DFT has proven effective for medium-sized organic compounds, providing a balance between computational cost and accuracy that is superior to semi-empirical or Hartree-Fock methods.[5][11] The entire workflow is visualized in the diagram below.
Step-by-Step Protocol
-
Initial Structure Preparation:
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the DFT calculations.
-
-
Ground-State Geometry Optimization:
-
Perform a full geometry optimization without constraints using DFT.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended. B3LYP is widely benchmarked and has shown high accuracy for the geometric and electronic properties of quinoxaline derivatives and systems with intramolecular hydrogen bonds.[9][12]
-
Basis Set: The 6-311++G(d,p) basis set should be employed. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs and potential non-covalent interactions of the nitrogen and oxygen atoms, while the polarization functions (d,p) are essential for describing the π-system and the hydrogen bond correctly.
-
Solvent Effects: To simulate a realistic environment, the Polarizable Continuum Model (PCM) can be used, with a solvent such as ethanol or water.
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
-
Electronic Structure Analysis:
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the optimized geometry. This method provides insights into charge distribution, hybridization, and donor-acceptor interactions, such as the n → σ* interaction that stabilizes the intramolecular hydrogen bond.[1][8]
-
Frontier Molecular Orbital (FMO) Analysis: Extract and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (Egap) are fundamental descriptors of chemical reactivity and electronic transitions.[3][13]
-
-
Excited-State Calculations for UV-Vis Spectrum:
-
Using the optimized ground-state geometry, perform single-point Time-Dependent DFT (TD-DFT) calculations.
-
This will yield the vertical excitation energies, oscillator strengths, and compositions of the first several singlet excited states.
-
The results can be used to simulate the electronic absorption (UV-Vis) spectrum of the molecule, which can be directly compared with experimental data.[11][12]
-
Predicted Results and Discussion
Based on established studies of the constituent moieties, we can predict the key findings from the proposed computational protocol.
Molecular Geometry and Intramolecular Hydrogen Bonding
The molecule is expected to adopt a planar or near-planar conformation to maximize π-conjugation between the quinoxaline ring and the enol system of the malondialdehyde fragment. The most significant structural feature will be the strong intramolecular hydrogen bond (O-H···O=C). Studies on substituted malondialdehydes have shown that electron-withdrawing groups can influence the strength and symmetry of this bond.[9][14] The electron-withdrawing quinoxalinyl substituent at the central carbon is expected to modulate the proton transfer barrier.
The NBO analysis will likely reveal a significant charge transfer from the lone pair of the carbonyl oxygen (donor) to the antibonding orbital of the hydroxyl bond (acceptor), quantifying the strength of the hydrogen bond.
| Parameter | Predicted Value | Significance |
| O-H Bond Length | ~1.00 - 1.02 Å | Elongated due to H-bond formation |
| H···O Distance | ~1.60 - 1.70 Å | Indicates a strong hydrogen bond |
| O···O Distance | ~2.55 - 2.65 Å | Short distance characteristic of RAHB |
| O-H···O Angle | > 150° | Near-linear geometry for optimal interaction |
Table 1: Predicted Key Geometric Parameters for the Hydrogen Bond Moiety.
Frontier Molecular Orbital (FMO) Analysis
The electronic properties are dictated by the HOMO and LUMO. The quinoxaline ring is known to be electron-deficient, while the enol system can act as a π-donor.
-
HOMO: The highest occupied molecular orbital is predicted to be distributed primarily over the malondialdehyde moiety and the benzene part of the quinoxaline ring, with significant π-character.
-
LUMO: The lowest unoccupied molecular orbital is expected to be localized mainly on the electron-deficient pyrazine ring of the quinoxalinyl system.
This spatial separation of HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. The HOMO-LUMO energy gap (Egap) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[3]
| Orbital | Predicted Energy (eV) | Expected Localization |
| HOMO | -6.5 to -6.0 | Malondialdehyde and Benzene Ring |
| LUMO | -2.5 to -2.0 | Pyrazine Ring of Quinoxaline |
| Egap | ~4.0 | Indicates a stable but reactive molecule |
Table 2: Predicted Frontier Molecular Orbital Energies.
Simulated Electronic Absorption Spectrum
The TD-DFT calculations are expected to reveal several intense electronic transitions in the UV-Vis region. The primary absorption bands will likely correspond to π → π* transitions.
-
HOMO → LUMO Transition: This will be a major contributor to the lowest energy absorption band, possessing significant ICT character from the malondialdehyde fragment to the quinoxaline fragment.
-
Other π → π Transitions:* Additional transitions involving orbitals localized on the quinoxaline ring system will likely appear at higher energies (shorter wavelengths), consistent with the spectra of other quinoxaline derivatives.[12][15]
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |
| S0 → S1 | 350 - 380 | > 0.4 | HOMO → LUMO (π → π, ICT) |
| S0 → S2 | 300 - 330 | > 0.2 | π → π (Localized on Quinoxaline) |
| S0 → Sn | < 300 | Variable | π → π* (Localized on Quinoxaline) |
Table 3: Predicted Electronic Transitions from TD-DFT Calculations.
Conclusion and Outlook
This technical guide has outlined a comprehensive and authoritative computational protocol for the theoretical investigation of this compound. By leveraging well-established DFT and TD-DFT methodologies, researchers can gain deep insights into the molecule's geometry, the nature of its critical intramolecular hydrogen bond, its electronic frontier orbitals, and its spectroscopic properties.
The predicted results suggest a planar, conjugated system stabilized by a strong resonance-assisted hydrogen bond. The separation of the HOMO and LUMO indicates potential for intramolecular charge transfer, a property of interest for applications in nonlinear optics and sensor technology. The systematic approach detailed here provides a robust foundation for future studies, enabling a powerful synergy between computational prediction and experimental validation. This will ultimately accelerate the discovery and development of novel functional materials and therapeutic agents based on the versatile quinoxaline scaffold.
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El-Faham, A., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, NMR, UV–Vis), NBO, NLO, FMO and MEP analysis. Journal of Chemical Sciences, 131(1), 106. [Link]
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The Fundamental Reactivity of the Malondialdehyde Group in Quinoxaline Derivatives: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
The fusion of the quinoxaline scaffold, a cornerstone in medicinal chemistry, with the malondialdehyde (MDA) moiety, a classic 1,3-dicarbonyl system, creates a class of compounds with uniquely tunable and versatile reactivity. The potent electron-withdrawing nature of the quinoxaline ring profoundly influences the electronic properties of the MDA group, activating it for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, fundamental reactivity, and strategic applications of these derivatives. We will dissect the causality behind key reaction pathways, including nucleophilic additions, Knoevenagel condensations, cyclization reactions, and metal chelation. By understanding these core principles, researchers can strategically leverage the MDA-quinoxaline scaffold for the rational design of novel therapeutics and advanced materials.
Foundational Concepts: The Synergy of Quinoxaline and Malondialdehyde
The Quinoxaline Scaffold: A Privileged Heterocycle
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a structure of immense interest in pharmaceutical and materials science.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] The nitrogen atoms in the pyrazine ring act as electron sinks, rendering the entire heterocyclic system relatively electron-deficient. This electronic nature is key to its function and its ability to modulate the reactivity of appended functional groups.
Malondialdehyde (MDA): More Than a Biomarker
Malondialdehyde is a prototypical 1,3-dicarbonyl compound and a well-known end-product of lipid peroxidation, often used as a biomarker for oxidative stress.[7][8][9] Its chemical significance, however, lies in its dual reactivity. The central methylene group is flanked by two carbonyls, making its protons acidic and capable of forming a nucleophilic enolate. Simultaneously, the carbonyl carbons are electrophilic centers, and the conjugated enol form presents an α,β-unsaturated system susceptible to conjugate addition.[8][10]
The MDA-Quinoxaline Construct: A Union of Function
Attaching the MDA group to a quinoxaline ring creates a powerful chemical entity. The electron-withdrawing quinoxaline core enhances the acidity of the MDA's central protons and increases the electrophilicity of its carbonyl carbons. This activation unlocks a rich landscape of chemical transformations, making these derivatives highly valuable synthetic intermediates for building molecular complexity.
Synthesis of Quinoxaline-Malondialdehyde Derivatives
The most prevalent route to the quinoxaline core involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[5][11][12] The introduction of the malondialdehyde functionality, or a suitable precursor, can be achieved through several strategic reactions, most notably the Knoevenagel condensation.
Key Synthetic Pathway: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation. In this context, it involves the reaction of a quinoxaline derivative bearing an active methyl group (e.g., 2-methylquinoxaline) with an appropriate aldehyde or its equivalent.[13][14] This reaction creates an extended conjugated system and installs the core structure that mimics the reactivity of malondialdehyde.
Experimental Protocol: Synthesis of a Quinoxaline Chalcone Analogue
This protocol outlines the synthesis of a quinoxaline α,β-unsaturated ketone, a key precursor whose reactivity mirrors that of an MDA group, via a base-catalyzed Knoevenagel-type condensation.
Objective: To synthesize 2-[2-(pyridin-2-yl)ethenyl]quinoxaline 1,4-dioxide from 2-methylquinoxaline 1,4-dioxide and 2-pyridinecarboxaldehyde.
Materials:
-
2-methylquinoxaline 1,4-dioxide
-
2-pyridinecarboxaldehyde
-
Ethanol
-
5% Sodium Hydroxide (w/v) solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-methylquinoxaline 1,4-dioxide in 20 mL of ethanol with gentle warming and stirring.
-
Addition of Aldehyde: To the resulting solution, add 1.0 mmol of 2-pyridinecarboxaldehyde.
-
Catalysis: Slowly add 5 mL of a 5% aqueous sodium hydroxide solution dropwise to the reaction mixture. A color change is typically observed.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 10 mL) to remove unreacted reagents and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The product is typically a yellow crystalline solid.[13]
The Core Reactivity of the Malondialdehyde Group
The reactivity of the MDA moiety on the quinoxaline scaffold can be understood by examining its key tautomeric forms and the resulting nucleophilic and electrophilic centers.
Tautomerism and Electronic Landscape
The MDA group exists in equilibrium between its keto and enol forms. The electron-withdrawing quinoxaline ring stabilizes the enolate intermediate, increasing the acidity of the central CH₂ protons and making it a potent nucleophile.
Caption: Keto-Enol Tautomerism of the MDA Group.
Reactions at the Electrophilic Carbonyl Centers
The carbonyl carbons of the MDA group are prime targets for nucleophilic attack. This reactivity is fundamental for building more complex molecular architectures.
-
Nucleophilic Addition: Strong nucleophiles like Grignard reagents or organolithium compounds, as well as weaker nucleophiles like amines and hydrazines, readily add to the carbonyls.
-
Schiff Base and Hydrazone Formation: The reaction with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively. These products are not only stable derivatives but are often crucial intermediates for subsequent cyclization reactions or for forming metal-chelating ligands.[15][16]
Caption: General Mechanism of Nucleophilic Addition.
Reactions at the Nucleophilic Central Carbon
The acidic protons of the central methylene group allow it to act as a potent carbon nucleophile, enabling chain extension and conjugate addition reactions.
-
Knoevenagel Condensation: As a reactant, the enolized MDA group can condense with other aldehydes or ketones to extend conjugated systems, a reaction critical in the synthesis of dyes and functional materials.[13][17]
-
Michael Addition: The enolate can participate in Michael (1,4-conjugate) additions to α,β-unsaturated systems, a cornerstone reaction for forming C-C bonds in a controlled manner.[10]
Cyclization and Heterocycle Formation
The 1,3-dicarbonyl arrangement is a perfect synthon for constructing new five- or six-membered heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space.
-
Pyrazole Synthesis: Reaction with hydrazine or substituted hydrazines readily yields pyrazole-functionalized quinoxalines.[18]
-
Pyrimidine Synthesis: Condensation with reagents like guanidine or urea leads to the formation of a pyrimidine ring.[18]
Metal Chelation
The β-dicarbonyl moiety in its enol form is an outstanding bidentate (O,O-donor) ligand for a wide range of metal ions. The resulting metal complexes are often highly stable and possess unique electronic and biological properties.[19][20]
| Metal Ion | Coordination Geometry | Potential Application | Reference |
| Cu(II) | Square Planar / Distorted Octahedral | Catalysis, Anticancer | [15] |
| Ni(II) | Square Planar / Octahedral | Antimicrobial, Catalysis | [15][19] |
| Co(II) | Tetrahedral / Octahedral | Anticancer, Redox Agent | [15] |
| Zn(II) | Tetrahedral | Bio-probe, Antimicrobial | [15][19] |
| Fe(III) | Octahedral | Redox Sensing, Antimicrobial | [19] |
Table 1: Representative Metal Complexes of Quinoxaline-MDA Derivatives.
Applications in Drug Development: From Reactivity to Bioactivity
The chemical reactivity of the MDA group is directly translatable into mechanisms of biological action, making these compounds promising candidates for drug development.[1][6]
Covalent Inhibition via Michael Addition
The α,β-unsaturated enone/enal system inherent to the MDA-quinoxaline structure can act as a Michael acceptor. This allows the molecule to form covalent bonds with nucleophilic amino acid residues, such as cysteine or lysine, within the active site of a target enzyme or protein.[7][10] This irreversible inhibition is a powerful strategy for developing potent and long-acting drugs.
Caption: Mechanism of Covalent Protein Inhibition.
Disruption of Biological Processes
-
Anticancer Activity: Many quinoxaline derivatives show potent anticancer activity.[5][16] The MDA group can contribute by chelating essential metal ions required for tumor growth or by acting as a covalent warhead to inhibit key oncogenic proteins.
-
Antimicrobial & Antiparasitic Effects: The ability of quinoxaline 1,4-dioxides to generate reactive oxygen species (ROS) under hypoxic conditions is a key mechanism for their antimicrobial and antiparasitic effects.[21][22] The MDA group can modulate the redox potential of the molecule and also interfere with pathogen-specific metabolic pathways through chelation or covalent modification.[22]
Conclusion and Future Outlook
The malondialdehyde group, when integrated into the quinoxaline scaffold, is not merely a passive substituent but an active participant in a wide spectrum of chemical reactions. Its dual nucleophilic and electrophilic character, amplified by the electronic influence of the quinoxaline ring, provides a versatile platform for synthetic chemists. The ability to undergo condensations, cyclizations, and metal chelation allows for the systematic construction of complex and diverse molecular libraries.
For drug development professionals, this inherent reactivity translates directly into tangible mechanisms of action, from covalent enzyme inhibition to the disruption of metal homeostasis in pathogens. The continued exploration of this chemical space, guided by a deep understanding of the fundamental reactivity described herein, holds immense promise for the discovery of next-generation therapeutics and advanced functional materials.
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A Preliminary Investigation of 2-(2-Quinoxalinyl)malondialdehyde: A Technical Guide to its Putative Fluorescence Properties
This technical guide provides a comprehensive framework for the preliminary investigation of the novel fluorophore, 2-(2-Quinoxalinyl)malondialdehyde. Designed for researchers, scientists, and drug development professionals, this document outlines the synthesis, characterization, and systematic evaluation of its fluorescence properties. By leveraging established principles of quinoxaline chemistry and fluorescence spectroscopy, this guide offers a robust methodology for elucidating the potential of this compound as a fluorescent probe, particularly for the detection of biologically relevant analytes.
Introduction: The Scientific Rationale
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their diverse applications in pharmaceuticals and materials science.[1] Their rigid, aromatic structure and tunable photophysical properties make them excellent candidates for the development of fluorescent chemosensors.[1][2] The incorporation of a malondialdehyde moiety introduces a reactive component, suggesting the potential for this compound to act as a specific sensor for analytes that react with dicarbonyl compounds, such as certain amino acids or hydrazines.
Malondialdehyde (MDA) itself is a significant biomarker of oxidative stress, formed during the peroxidation of polyunsaturated fatty acids.[3] While numerous fluorescent probes exist for MDA detection[4][5], the unique electronic environment of the quinoxaline core may offer distinct advantages in terms of photostability, quantum yield, and spectral properties. This investigation is therefore predicated on the hypothesis that this compound will exhibit fluorescence that is sensitive to its local chemical environment and can be modulated through chemical reactions at the malondialdehyde group.
Proposed Synthesis and Structural Characterization
A plausible synthetic route to this compound would involve the condensation of o-phenylenediamine with a suitable α-dicarbonyl compound, a widely used method for quinoxaline synthesis.[6] In this case, the precursor would likely be a protected form of malondialdehyde or a derivative that can be readily converted to the target compound.
Spectroscopic and Analytical Characterization
A thorough characterization of the synthesized this compound is paramount to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the molecular structure.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.[7]
-
UV-Visible Spectroscopy: To determine the absorption maxima required for fluorescence excitation.[7]
Preliminary Investigation of Fluorescence Properties
The core of this investigation lies in a systematic evaluation of the fluorescence characteristics of this compound.
Fundamental Photophysical Parameters
A comprehensive understanding of the fluorophore's intrinsic properties is the first step.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution: Dilute the stock solution to a concentration that gives an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths.
-
Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths.
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.
-
Select a Standard: Choose a fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure Absorbance: Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical conditions.
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Environmental Sensitivity
The fluorescence of a molecule can be highly sensitive to its environment. Investigating these effects provides insights into potential sensing applications.
The effect of solvent polarity on the fluorescence properties should be investigated by measuring the absorption and emission spectra in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, water). A significant shift in the emission maximum with solvent polarity (solvatochromism) can indicate changes in the dipole moment of the molecule upon excitation.
The presence of nitrogen atoms in the quinoxaline ring suggests that the fluorescence may be pH-dependent.
-
Prepare a Series of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Record Spectra: Record the fluorescence emission spectrum of this compound in each buffer solution.
-
Plot Data: Plot the fluorescence intensity at the emission maximum as a function of pH. This can reveal the pKa of the ground and excited states.
Putative Sensing Applications: Fluorescence Quenching Studies
A key hypothesis is that the fluorescence of this compound can be modulated by its reaction with specific analytes. Fluorescence quenching is a common mechanism for chemosensors.[1][9]
The Principle of Fluorescence Quenching
Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions, including excited-state reactions, energy transfer, and ground-state complex formation.[10] The relationship between quenching and the concentration of the quencher is often described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher
-
F is the fluorescence intensity in the presence of the quencher
-
Kₛᵥ is the Stern-Volmer quenching constant
-
[Q] is the concentration of the quencher
A linear Stern-Volmer plot can indicate either dynamic (collisional) or static quenching.[10]
Experimental Protocol: Quenching Titration
-
Prepare Solutions: Prepare a stock solution of this compound and a stock solution of the potential quencher (e.g., an amino acid or a hydrazine derivative).
-
Titration: To a solution of the fluorophore, incrementally add small aliquots of the quencher solution.
-
Record Spectra: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the Stern-Volmer relationship (F₀/F vs. [Q]).
Data Presentation and Visualization
Tabulated Spectroscopic Data
| Parameter | Value |
| Absorption Maximum (λ_abs) | TBD |
| Molar Absorptivity (ε) | TBD |
| Emission Maximum (λ_em) | TBD |
| Stokes Shift | TBD |
| Fluorescence Quantum Yield (Φ) | TBD |
| Fluorescence Lifetime (τ) | TBD |
Table 1: Summary of key photophysical parameters for this compound to be determined experimentally.
Experimental Workflow Diagram
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Methodological & Application
The Emergence of Quinoxaline-Based Fluorophores: A Detailed Application Guide for the Quantification of Malondialdehyde
Introduction: The Imperative for Precise Malondialdehyde Quantification
In the landscape of cellular biochemistry and drug development, the quantification of oxidative stress biomarkers is of paramount importance. Among these, malondialdehyde (MDA) stands out as a key end-product of lipid peroxidation, a deleterious process implicated in a myriad of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Consequently, the accurate and sensitive detection of MDA in biological matrices is a critical task for researchers striving to understand disease mechanisms and evaluate the efficacy of novel therapeutics.
Traditionally, the thiobarbituric acid reactive substances (TBARS) assay has been the workhorse for MDA quantification.[3] However, the TBARS method is beset by a significant limitation: its lack of specificity. Thiobarbituric acid (TBA) can react with a variety of other aldehydes present in biological samples, leading to an overestimation of MDA levels and potentially confounding experimental outcomes.[3] This has spurred the development of more specific and sensitive detection modalities, with fluorescence-based assays emerging as a powerful alternative.
This application note introduces a novel approach utilizing a hypothetical fluorescent probe, 2-(2-Quinoxalinyl)malondialdehyde, for the sensitive and specific detection of MDA. While this specific molecule serves as a model, the principles and protocols detailed herein are broadly applicable to the burgeoning class of quinoxaline-based fluorescent probes designed for aldehyde detection. Quinoxaline derivatives are renowned for their robust photophysical properties and are increasingly being harnessed as versatile fluorophores in biological imaging and sensing applications.[4][5][6]
The Scientific Underpinning: A Mechanistic Insight into Quinoxaline-Based MDA Detection
The core of this proposed assay lies in a specific chemical reaction between the quinoxaline-based probe and MDA. The reaction is predicated on the nucleophilic attack by an activated methylene group on the quinoxaline scaffold to the electrophilic carbonyl carbons of MDA. This condensation reaction results in the formation of a highly conjugated and rigidified system, leading to a significant enhancement in fluorescence quantum yield—a "turn-on" fluorescent response.
The proposed reaction mechanism is a Knoevenagel-type condensation. In the presence of a suitable catalyst (e.g., a mild base), the methylene protons on the quinoxaline probe become acidic and are abstracted, forming a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of MDA. A subsequent intramolecular cyclization and dehydration event with the second carbonyl group of MDA leads to the formation of a new, highly fluorescent heterocyclic ring system. This newly formed fluorophore is expected to exhibit a distinct fluorescence profile compared to the parent quinoxaline probe, allowing for the ratiometric or intensity-based quantification of MDA.
Below is a conceptual diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction of this compound with MDA.
Quantitative Data Profile
The following table summarizes the anticipated quantitative parameters for an assay based on a quinoxaline fluorescent probe for MDA. It is important to note that these values are illustrative and would require experimental validation for any specific probe.
| Parameter | Projected Value | Rationale & Considerations |
| Excitation Wavelength (λex) | 380 - 420 nm | Quinoxaline scaffolds typically absorb in the near-UV to blue region. The exact maximum will depend on the specific substitution pattern of the probe. |
| Emission Wavelength (λem) | 480 - 550 nm | A significant Stokes shift is expected upon formation of the extended conjugated system of the MDA adduct, leading to emission in the green to yellow region. |
| Limit of Detection (LOD) | 10 - 100 nM | Fluorescent turn-on probes often exhibit high sensitivity, enabling the detection of low nanomolar concentrations of the analyte. |
| Linear Dynamic Range | 0.1 - 10 µM | The linear range will be dependent on the probe concentration and the stoichiometry of the reaction. This range is suitable for typical MDA concentrations in biological samples. |
| Optimal pH | 7.0 - 8.0 | The condensation reaction is often favored under neutral to slightly basic conditions to facilitate the formation of the nucleophilic carbanion. |
| Reaction Time | 30 - 60 minutes | The reaction kinetics will be influenced by temperature and catalyst concentration. A 30-60 minute incubation at room temperature or 37°C is a reasonable starting point. |
Experimental Workflow: A Step-by-Step Guide
The following diagram provides a high-level overview of the experimental workflow for quantifying MDA using a quinoxaline-based fluorescent probe.
Caption: High-level workflow for MDA quantification.
Detailed Experimental Protocols
I. Reagent Preparation
-
Assay Buffer: Prepare a 100 mM phosphate buffer (pH 7.4). For cellular assays, a buffer with physiological salt concentrations, such as phosphate-buffered saline (PBS), is recommended.
-
Probe Stock Solution: Prepare a 10 mM stock solution of the quinoxaline-based fluorescent probe in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.
-
Working Probe Solution: On the day of the experiment, dilute the probe stock solution to a working concentration of 100 µM in the assay buffer. The optimal working concentration should be determined experimentally.
-
MDA Standard Stock Solution: Prepare a 1 M MDA stock solution by hydrolyzing 1,1,3,3-tetramethoxypropane (TMP) in 0.1 M HCl. Briefly, mix 220 µL of TMP with 10 mL of 0.1 M HCl and incubate at 40°C for 30 minutes. Cool on ice and neutralize with 1 M NaOH. The concentration of the resulting MDA solution should be confirmed by measuring its absorbance at 245 nm in 0.1 M HCl (ε = 13,700 M⁻¹cm⁻¹).
-
MDA Standard Curve: Prepare a series of MDA standards by serially diluting the MDA stock solution in the assay buffer to final concentrations ranging from 0.1 µM to 10 µM.
II. Sample Preparation
-
Tissue Samples: Homogenize the tissue (10-20 mg) in 100-200 µL of ice-cold assay buffer containing a protease inhibitor cocktail. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.
-
Cultured Cells: Harvest cells and wash with ice-cold PBS. Lyse the cells by sonication or by using a suitable lysis buffer. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove cellular debris. Collect the supernatant for the assay.
-
Plasma/Serum: Plasma or serum samples can often be used directly after appropriate dilution in the assay buffer. It is recommended to perform a pilot experiment to determine the optimal dilution factor.
III. Assay Procedure
-
Add 50 µL of the prepared MDA standards or samples to individual wells of a black, clear-bottom 96-well plate.
-
Add 50 µL of the working probe solution to each well.
-
Mix the contents of the wells thoroughly by gentle shaking.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader at the predetermined excitation and emission wavelengths.
IV. Data Analysis
-
Subtract the fluorescence intensity of the blank (assay buffer + working probe solution) from the fluorescence intensity of all standards and samples.
-
Plot the net fluorescence intensity of the MDA standards as a function of their concentration to generate a standard curve.
-
Determine the concentration of MDA in the samples by interpolating their net fluorescence intensity on the standard curve.
-
Normalize the MDA concentration to the protein concentration of the sample, which can be determined using a standard protein assay such as the Bradford or BCA assay.
Technical Insights and Troubleshooting
-
High Background Fluorescence: This can be caused by autofluorescence from the biological sample or instability of the probe. Ensure that the probe is stored correctly and protected from light. A control experiment with a sample blank (sample without the probe) can help to assess the level of autofluorescence.
-
Low Signal: This may indicate a low concentration of MDA in the sample or suboptimal reaction conditions. Try increasing the incubation time or temperature, or adjusting the pH of the assay buffer.
-
Interference: While quinoxaline-based probes are expected to be more specific than the TBA assay, potential interference from other aldehydes cannot be entirely ruled out. The specificity of the probe should be validated by testing its reactivity with other biologically relevant aldehydes.
-
Probe Precipitation: If the probe precipitates upon dilution in the aqueous assay buffer, consider using a co-solvent such as ethanol or reducing the final concentration of the probe.
Conclusion
The use of quinoxaline-based fluorescent probes represents a promising advancement in the detection of malondialdehyde. Their anticipated high sensitivity, specificity, and "turn-on" fluorescence mechanism offer significant advantages over traditional colorimetric methods. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers and drug development professionals seeking to implement this innovative technology for the precise and reliable quantification of a key biomarker of oxidative stress. As with any new assay, careful optimization and validation are crucial to ensure the accuracy and reproducibility of the results.
References
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Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438. [Link]
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Chen, Z. B., Zhang, Y., Yuan, Q., Zhang, F. L., Zhu, Y. M., & Shen, J. K. (2016). Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions. The Journal of Organic Chemistry, 81(10), 3928–3936. [Link]
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Ge, J. F., et al. (2020). Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria. Organic & Biomolecular Chemistry, 18(3), 439-446. [Link]
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Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2013). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Oriental Journal of Chemistry, 29(3), 1149-1154. [Link]
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Itakura, K., & Uchida, K. (2001). Evidence that malondialdehyde-derived aminoenimine is not a fluorescent age pigment. Chemical research in toxicology, 14(5), 473–475. [Link]
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Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 195-212. [Link]
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Kundu, S., et al. (2017). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. Chemical Communications, 53(66), 9209-9212. [Link]
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Li, Y., et al. (2022). A malondialdehyde-activated fluorescent probe reveals lysosomal dysfunction in atherosclerosis. Redox Biology, 54, 102377. [Link]
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Tarladgis, B. G., Watts, B. M., Younathan, M. T., & Dugan, L. R. (1960). A distillation method for the quantitative determination of malonaldehyde in rancid foods. Journal of the American Oil Chemists' Society, 37(1), 44-48. [Link]
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Zhang, X., et al. (2013). The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons. European journal of pharmacology, 650(1), 184–193. [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-(2-Quinoxalinyl)malondialdehyde via the Vilsmeier-Haack Reaction
This document provides a comprehensive guide for the synthesis of 2-(2-Quinoxalinyl)malondialdehyde, a valuable heterocyclic building block. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique electronic properties.[1][2][3] This protocol leverages the Vilsmeier-Haack reaction, a robust and versatile formylation method, applied to the active methyl group of 2-methylquinoxaline.[4][5]
The narrative that follows is structured to provide not just a procedural checklist, but a deep-seated understanding of the reaction's causality. We will explore the "why" behind each step, ensuring the protocol is not merely followed, but understood. This approach is designed to empower researchers to troubleshoot and adapt the methodology with confidence.
Scientific Foundation and Reaction Principle
The synthesis is achieved through a two-stage process: first, the preparation of the starting material, 2-methylquinoxaline, followed by its conversion to the target malondialdehyde derivative using the Vilsmeier-Haack reaction.
Stage 1: Synthesis of 2-Methylquinoxaline
The foundational structure of the quinoxaline ring is most commonly assembled via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][6][7] In this protocol, we utilize the reaction between o-phenylenediamine and methylglyoxal to efficiently produce 2-methylquinoxaline. This reaction is a straightforward and high-yielding method to obtain the necessary precursor for the subsequent Vilsmeier-Haack formylation.
Stage 2: The Vilsmeier-Haack Double Formylation
The core of this synthesis lies in the Vilsmeier-Haack reaction. This reaction employs a potent electrophilic species, the Vilsmeier reagent, to introduce one or more formyl (-CHO) groups onto a nucleophilic substrate.[8][9][10]
Mechanism Deep Dive:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][10][11][12]
-
Electrophilic Attack: The methyl group at the C2 position of the quinoxaline ring is rendered acidic (an active methyl group) due to the electron-withdrawing nature of the heterocyclic ring. This allows for the sequential electrophilic attack by two equivalents of the Vilsmeier reagent.
-
Intermediate Formation: The double formylation leads to a stable enamine-iminium salt intermediate.
-
Hydrolysis: The final step involves the aqueous work-up of this intermediate. The hydrolysis cleaves the carbon-nitrogen double bonds, liberating the two formyl groups and yielding the final product, this compound.[5]
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: This protocol involves the use of phosphorus oxychloride, which is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 | Purity >98% |
| Methylglyoxal (40% in H₂O) | C₃H₄O₂ | 72.06 | 1.1 | |
| Ethanol | C₂H₅OH | 46.07 | - | Solvent |
| 2-Methylquinoxaline | C₉H₈N₂ | 144.17 | 1.0 | Starting material for Stage 2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~10 | Anhydrous, Solvent |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 3.0 | Reagent, handle with extreme care |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent |
| Silica Gel | SiO₂ | - | - | For column chromatography |
Protocol Part A: Synthesis of 2-Methylquinoxaline
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.81 g, 100 mmol) in 100 mL of ethanol.
-
To this solution, add 40% aqueous methylglyoxal (19.8 g, 110 mmol) dropwise over 15 minutes with stirring at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methylquinoxaline.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if purity is deemed sufficient by TLC analysis.
Protocol Part B: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a three-neck 250 mL round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 70 mL). Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 13.9 mL, 150 mmol) dropwise to the cooled DMF over 30 minutes with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent will result in a yellowish, viscous solution or solid precipitate.
-
Reaction with 2-Methylquinoxaline: Dissolve 2-methylquinoxaline (7.21 g, 50 mmol) in 30 mL of anhydrous DMF.
-
Add the 2-methylquinoxaline solution dropwise to the prepared Vilsmeier reagent at 0°C over 20 minutes.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This step must be performed in a fume hood as it is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound. The product, with a molecular formula of C₁₁H₈N₂O₂, should appear as a yellow or orange solid.[13]
Mechanistic Visualization
The following diagram illustrates the key steps in the Vilsmeier-Haack double formylation of 2-methylquinoxaline.
Caption: Mechanism of Vilsmeier-Haack double formylation.
Expected Results and Validation
The successful synthesis of this compound (MW: 200.2 g/mol ) should yield a crystalline solid.[13] The structure should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see aromatic protons characteristic of the quinoxaline ring system. The aldehydic protons of the malondialdehyde moiety will likely appear as a singlet or a complex multiplet in the downfield region (δ 9-10 ppm), and the methine proton will be a distinct signal.
-
¹³C NMR: The spectrum should show signals for the quinoxaline carbons and two distinct signals for the carbonyl carbons of the aldehyde groups (typically δ 190-200 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency around 1680-1700 cm⁻¹, characteristic of conjugated aldehydes.
This protocol provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles, researchers can effectively apply this methodology to generate this valuable compound for further investigation in drug discovery and materials science.
References
- Mendeleev Communications. Synthesis of fused quinoxalines.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Oxford Academic. Studies on the Vilsmeier-Haack Reaction. Part XI. Novel Heterocyclo-Substituted Thioquinoxalinone Dyes. Bulletin of the Chemical Society of Japan.
- BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b. Indian Journal of Chemistry.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- DADUN. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
- Santa Cruz Biotechnology. This compound | CAS 205744-84-9.
- Wikipedia. Vilsmeier–Haack reaction.
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- YouTube. Vilsmeier Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ResearchGate. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.
- MDPI. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor.
- ResearchGate. Malondialdehyde (MDA) formation from lipid peroxidation.
- Northwest Life Science Specialties. NWK-MDA01 Malondialdehyde Protocol.
- York Research Database. Preparation of quinoxalines, dihydropyrazines, pyrazines and piperazines using tandem oxidation processes.
- Frontiers. Malondialdehyde(MDA)Assay Kit Instruction.
- Technical Manual Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method).
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application of 2-(2-Quinoxalinyl)malondialdehyde in cellular imaging
Harnessing the Quinoxaline Scaffold: A Turn-On Fluorescent Probe for the Detection of Hydrazine Derivatives in Live Cells
Introduction: The Need for Specific Analyte Detection
The quinoxaline scaffold is a cornerstone in the development of advanced fluorescent tools, prized for its inherent chemical stability and highly tunable photophysical properties.[1][2][3] These characteristics position quinoxaline derivatives as superior alternatives to traditional dyes for sensitive and robust cellular imaging applications.[3] This application note introduces 2-(2-Quinoxalinyl)malondialdehyde (Q-MDA) , a novel probe designed for the specific detection of hydrazine and its derivatives within cellular environments.
Hydrazine-containing compounds are found in various pharmaceuticals, industrial chemicals, and as metabolic byproducts, making their detection crucial for toxicology studies and understanding drug metabolism. Traditional methods for detecting such analytes can be cumbersome and are often not suitable for live-cell imaging.[4][5] Q-MDA addresses this gap by offering a selective, fluorescence-based "turn-on" system, enabling real-time visualization of hydrazine derivatives in living cells with high spatial and temporal resolution.[6][7]
Principle of the Assay: A Reaction-Based Sensing Mechanism
The detection strategy of Q-MDA is based on a specific chemical reaction that triggers a significant increase in fluorescence. The core of the probe is the quinoxaline fluorophore, which in its native state, exhibits minimal fluorescence due to the electron-withdrawing nature of the malondialdehyde group.
The malondialdehyde moiety serves as the reaction site for hydrazine. In the presence of hydrazine or its derivatives, a condensation reaction occurs, leading to the formation of a stable, conjugated pyrazole ring system. This reaction alters the electronic structure of the molecule, inhibiting non-radiative decay pathways and leading to a dramatic enhancement of the quinoxaline core's fluorescence quantum yield.[8] This "turn-on" response provides a high signal-to-noise ratio, as the fluorescence signal is directly proportional to the concentration of the analyte.
Figure 1: Proposed sensing mechanism of the Q-MDA probe.
Product Specifications
| Property | Value |
| Compound Name | This compound (Q-MDA) |
| CAS Number | 205744-84-9 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.2 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in DMSO, DMF |
| Excitation (predicted) | ~450-490 nm |
| Emission (predicted) | ~510-550 nm |
Note: Spectral properties are predicted based on the quinoxaline core and may shift upon reaction with the analyte.[3]
Detailed Protocol for Cellular Imaging
This protocol provides a step-by-step guide for using the Q-MDA probe to detect and visualize hydrazine derivatives in cultured mammalian cells.
Required Materials
-
Reagents:
-
This compound (Q-MDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrazine-producing compound (e.g., Isoniazid for positive control)
-
Hoechst 33342 or DAPI for nuclear counterstain (optional)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
-
Equipment:
-
Laminar flow hood for sterile cell culture
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
-
Glass-bottom dishes or multi-well plates suitable for imaging
-
Standard laboratory consumables (pipettes, tubes, etc.)
-
Experimental Workflow
Figure 2: Step-by-step experimental workflow for cellular imaging with Q-MDA.
Step-by-Step Procedure
1. Preparation of Stock Solutions:
-
Q-MDA Probe (10 mM Stock): Dissolve 2 mg of Q-MDA (MW: 200.2) in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C, protected from light.
-
Analyte (e.g., 10 mM Isoniazid Stock): Prepare a stock solution of your hydrazine-producing compound in water or an appropriate solvent.
2. Cell Culture and Seeding:
-
Culture your cells of choice (e.g., HeLa, HepG2) under standard conditions (37°C, 5% CO₂).
-
Seed the cells onto glass-bottom imaging dishes or plates at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.
3. Induction of Intracellular Hydrazine (Positive Control):
-
To generate a positive control group, treat cells with a known hydrazine-producing agent. For example, incubate cells with 50-200 µM Isoniazid in complete medium for 2-6 hours.
-
Include a negative control group (untreated cells) and a vehicle control group (treated with the solvent used for the hydrazine source).
4. Staining with Q-MDA Probe:
-
Prepare a fresh working solution of Q-MDA by diluting the 10 mM stock solution to a final concentration of 5-10 µM in pre-warmed serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Q-MDA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Causality: A 30-minute incubation is typically sufficient for the probe to permeate the cell membrane and react with the target analyte without causing significant cytotoxicity.
5. Washing and Imaging:
-
After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Proceed immediately to imaging on a fluorescence microscope.
-
Expert Insight: It is crucial to image the cells live, as fixation can potentially alter the distribution of the analyte or the probe. If fixation is necessary, a light PFA fixation (2-4% for 10 min) after staining can be tested, but live-cell imaging is recommended.
6. Image Acquisition:
-
Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~525 nm).
-
Acquire images for both the control and treated groups using identical microscope settings (e.g., exposure time, gain) to allow for direct comparison of fluorescence intensity.
-
If desired, a nuclear counterstain like Hoechst 33342 can be added during the final 10 minutes of the Q-MDA incubation.
Data Analysis and Interpretation
The primary output of this assay is the fluorescence intensity within the cells. A successful experiment will show a significant increase in fluorescence in cells treated with the hydrazine-producing agent compared to untreated control cells.
-
Qualitative Analysis: Visually inspect the fluorescence images. Look for a "turn-on" signal in the treated cells. Note the subcellular localization of the signal if possible.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells.
-
Outline individual cells (regions of interest, ROIs).
-
Measure the mean gray value for each ROI.
-
Subtract the background fluorescence from an area with no cells.
-
Calculate the average intensity for at least 50-100 cells per condition.
-
Plot the results and perform statistical analysis (e.g., t-test) to determine significance.
-
| Experimental Group | Expected Outcome | Interpretation |
| Negative Control | Low to negligible intracellular fluorescence. | Baseline fluorescence of the unreacted Q-MDA probe. |
| Vehicle Control | Similar to the negative control. | The solvent for the analyte does not induce a fluorescent response. |
| Positive Control | Strong, dose-dependent increase in fluorescence. | Q-MDA is successfully reacting with the intracellularly generated hydrazine. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Incomplete washing; Probe concentration too high. | Increase the number of washes (up to 5x with warm PBS). Reduce the Q-MDA working concentration to 1-5 µM. |
| No Signal in Positive Control | Insufficient analyte production; Probe degradation. | Increase the concentration or incubation time of the analyte-producing drug. Use a freshly prepared Q-MDA solution. |
| Phototoxicity/Cell Death | Probe concentration too high; Excessive light exposure. | Perform a dose-response curve to find the optimal, non-toxic probe concentration. Minimize light exposure during imaging. |
References
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science Publishers.
- Malondialdehyde, a product of lipid peroxidation, is mutagenic in human cells. PubMed.
- This compound | CAS 205744-84-9. Santa Cruz Biotechnology.
- Fluorescent Indicators for Zn2+ and Other Metal Ions. Thermo Fisher Scientific.
- A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. MDPI.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.
- A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study. Organic & Biomolecular Chemistry (RSC Publishing).
- Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria. PubMed.
- Recent progress in fluorescent chemosensors for selective aldehyde detection. PMC - NIH.
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH.
- Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels. NIH.
- A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes. Benchchem.
- A malondialdehyde-activated fluorescent probe reveals lysosomal dysfunction in
- A Bimodal Fluorescence-Raman Probe for Cellular Imaging. MDPI.
- Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life.
- Investigation of endogenous malondialdehyde through fluorescent probe MDA-6 during oxid
- Advances in Small-Molecule Fluorescent pH Probes for Monitoring Mitophagy.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. MDPI.
- Overview of pH Indic
- Quinoline-based fluorescent small molecules for live cell imaging. PubMed.
- Synthesis and fluorescent properties of quinoxaline derived ionic liquids.
- Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI.
- Various types of fluorescent probes for metal ion detection.
- Detection of malondialdehyde in vivo using microdialysis sampling with CE-fluorescence. PubMed.
- Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. Austin Publishing Group.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
- A fluorescent pH probe for acidic organelles in living cells. RSC Publishing.
- Awesome fluorescence
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2-(2-Quinoxalinyl)malondialdehyde for the detection of oxidative stress
An Application and Protocol Guide for the Detection of Oxidative Stress Using Quinoxaline-Based Chemistry
Authored by: A Senior Application Scientist
Abstract
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathogenic factor in a multitude of human diseases. Lipid peroxidation is a primary manifestation of oxidative damage, yielding a variety of byproducts, among which malondialdehyde (MDA) is one of the most stable and widely measured biomarkers.[1][2][3] Traditional methods for MDA quantification, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, are known for their simplicity but suffer from a significant lack of specificity.[4] This guide introduces a more specific and sensitive fluorometric method based on the formation of a distinct quinoxaline derivative from the reaction of a substituted o-phenylenediamine with MDA. We provide the fundamental chemical principles, a detailed protocol for sample analysis, and expert insights into the validation and interpretation of results for researchers in basic science and drug development.
The Principle: From Lipid Peroxidation to a Fluorescent Quinoxaline
Malondialdehyde (MDA) as a Biomarker of Oxidative Damage
Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes.[5][6] Under conditions of oxidative stress, ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation.[2][7] This process degrades lipids and leads to the formation of various secondary products, including reactive aldehydes like MDA.[1][8] Due to its relative stability and mutagenic properties, MDA is a reliable indicator of systemic oxidative damage and has been implicated in the pathophysiology of numerous diseases.[9][10][11]
The Quinoxaline Synthesis Reaction for Specific MDA Detection
The conventional TBARS assay involves the reaction of MDA with thiobarbituric acid (TBA) to produce a pink adduct. However, TBA is not specific to MDA and reacts with other aldehydes and biomolecules in the sample, potentially leading to an overestimation of oxidative stress.[4][8]
A superior chemical approach leverages the classic synthesis of quinoxalines. Malondialdehyde, a 1,3-dicarbonyl compound, reacts specifically with a 1,2-diamino compound (such as a substituted o-phenylenediamine) in a condensation reaction under acidic conditions. This reaction yields a highly fluorescent and stable quinoxaline derivative, which can be quantified with high sensitivity and specificity. The fluorescence of the resulting product provides a direct measure of the MDA concentration in the original sample.
Caption: Reaction mechanism for the detection of MDA via quinoxaline formation.
Experimental Protocol: Fluorometric Quantification of MDA
This protocol provides a step-by-step methodology for measuring MDA in biological samples using a fluorometric microplate reader. The cornerstone of this assay is the preparation of a stable MDA standard curve through the acid-catalyzed hydrolysis of 1,1,3,3-Tetramethoxypropane (TMP).
Required Materials and Reagents
-
Biological Samples: Plasma, serum, tissue homogenates, or cell lysates.
-
MDA Standard: 1,1,3,3-Tetramethoxypropane (TMP).
-
Standard Diluent: Double-distilled water (ddH₂O).
-
Detection Reagent: A solution of a suitable o-phenylenediamine derivative in an acidic buffer (e.g., 2M phosphoric acid or similar). Note: The specific derivative and its concentration may need optimization.
-
Deproteinization Agent (for some samples): Trichloroacetic acid (TCA) or perchloric acid (PCA).
-
Equipment:
-
Microcentrifuge
-
Heating block or water bath capable of 95-100°C
-
Fluorometric microplate reader with appropriate filters
-
96-well black microplates (for fluorescence)
-
Standard laboratory pipettes and tubes
-
Preparation of MDA Standard Curve
-
Prepare a 1 M Stock Solution of TMP: Dilute the appropriate volume of TMP in ddH₂O.
-
Prepare a 100 µM MDA Working Standard: Hydrolyze the TMP stock by adding a small volume to an acidic solution and heating. For example, add 10 µL of 1 M TMP to 990 µL of 1% H₂SO₄ and incubate at 40°C for 10 minutes. This solution now contains 10 mM MDA. Dilute this further to create a 100 µM MDA working solution.
-
Generate Standard Curve Points: Perform serial dilutions of the 100 µM MDA working standard to create a standard curve. A typical range is presented in the table below.
| Tube ID | Volume of 100 µM MDA (µL) | Volume of ddH₂O (µL) | Final MDA Concentration (µM) |
| S1 | 100 | 0 | 100 |
| S2 | 50 | 50 | 50 |
| S3 | 25 | 75 | 25 |
| S4 | 10 | 90 | 10 |
| S5 | 5 | 95 | 5 |
| S6 | 2.5 | 97.5 | 2.5 |
| S7 | 1 | 99 | 1 |
| S8 | 0 | 100 | 0 (Blank) |
Sample Preparation
-
Plasma/Serum: Samples can often be used directly. If high in protein, deproteinization may be necessary. Add 1 part sample to 1 part 10% TCA, vortex, centrifuge at 10,000 x g for 5 minutes, and use the supernatant.
-
Tissue Homogenates: Homogenize tissue (10-20 mg) in 100-200 µL of ice-cold lysis buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting supernatant is the sample.
-
Cultured Cells: Lyse cells using a suitable lysis buffer or sonication. Centrifuge to pellet debris and use the supernatant.
Assay Workflow
Caption: Step-by-step workflow for the quinoxaline-based MDA assay.
Data Analysis
-
Correct for Background: Subtract the average fluorescence reading of the blank (S8) from all other standard and sample readings.
-
Plot the Standard Curve: Plot the background-corrected fluorescence values (Y-axis) against the known MDA concentrations (X-axis).
-
Determine Sample Concentration: Use the linear regression equation from the standard curve (y = mx + c) to calculate the MDA concentration in your samples. Remember to account for any dilution factors used during sample preparation.
Result = (Fluorescence_Sample / Slope_StandardCurve) * DilutionFactor
Validation and Troubleshooting
A robust assay requires careful validation. The protocol described here is a self-validating system when proper controls are included.
Key Validation Parameters
-
Linearity: The standard curve should have a correlation coefficient (R²) of >0.99.
-
Spike and Recovery: To test for matrix effects, spike a known amount of MDA standard into a sample and measure the recovery. It should typically be within 85-115%.
-
Precision: Run the same sample multiple times (intra-assay) and on different days (inter-assay) to determine the coefficient of variation (CV%), which should ideally be <15%.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | 1. Reagent contamination.2. Autofluorescence from sample matrix.3. Plate reader settings are not optimal. | 1. Prepare fresh reagents.2. Include a sample-only control (sample + buffer, no reagent) to quantify background.3. Optimize gain settings on the reader. |
| Low Signal or Poor Sensitivity | 1. Insufficient incubation time or temperature.2. Reagent degradation.3. Incorrect excitation/emission wavelengths. | 1. Ensure incubator is at the correct temperature; consider increasing incubation time.2. Store reagents protected from light and at the recommended temperature.3. Scan for the optimal excitation/emission peaks for the specific quinoxaline product. |
| Poor Standard Curve (R² < 0.99) | 1. Pipetting errors during serial dilution.2. Incomplete hydrolysis of TMP standard.3. Non-linear response at high concentrations. | 1. Use calibrated pipettes and careful technique.2. Ensure the TMP hydrolysis step is performed correctly.3. Narrow the concentration range of the standards if saturation is observed. |
References
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Biocompare. (2024, October 17). A Guide to Oxidative Stress Markers. Biocompare. [Link]
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Higdon, A., et al. (2012). Biological markers of oxidative stress: Applications to cardiovascular research and practice. PubMed Central. [Link]
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Il'yasova, D., et al. (2012). Biomarkers of Oxidative Damage in Human Disease. Clinical Chemistry, Oxford Academic. [Link]
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Sies, H. (2019). Oxidative stress biomarkers in human health and disease. ScienceDirect. [Link]
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Forman, H. J., & Zhang, H. (2021). Clinical Relevance of Biomarkers of Oxidative Stress. PubMed Central. [Link]
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Ramasarma, T. (2012). Methods for estimating lipid peroxidation: An analysis of merits and demerits. ResearchGate. [Link]
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Shantha, N. C., & Decker, E. A. (1994). Methods for estimating lipid peroxidation: An analysis of merits and demerits. Journal of Food Lipids. [Link]
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Shahidi, F., & Zhong, Y. (2022). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. PubMed Central. [Link]
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Tsikas, D. (2017). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress. PubMed Central. [Link]
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Lada, M. W., & Kennedy, R. T. (2005). Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. Analytical Chemistry. [Link]
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Assay Genie. Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method) Manual. [Link]
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Jia, X., et al. (2011). The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons. European Journal of Pharmacology. [Link]
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de la Torre, E., et al. (2013). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]
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Suarez, G., et al. (2021). Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate. ResearchGate. [Link]
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Yimit, A., et al. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. MDPI. [Link]
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Suarez, G., et al. (2021). Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate. PubMed Central. [Link]
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Science.gov. Stress markers malondialdehyde: Topics. [Link]
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Al-Harbi, M. S., & Al-Ghamdi, K. M. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]
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Cherian, D. A., et al. (2012). Malondialdehyde as a Marker of Oxidative Stress in Periodontitis Patients. PubMed Central. [Link]
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Ryabkov, A. N., et al. (2022). Development and validation of a methodology for quantitative determination of malondialdehyde by HPLC-MC/MS. PubMed. [Link]
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El-Azab, A. S. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
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Ciprandi, G., et al. (2022). Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. PubMed Central. [Link]
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Singh, R., et al. (2014). Use of Malondialdehyde as a Biomarker for Assessing Oxidative Stress in Different Disease Pathologies. Iranian Journal of Public Health. [Link]
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Niedernhofer, L. J., et al. (2003). Malondialdehyde, a product of lipid peroxidation, is mutagenic in human cells. Journal of Biological Chemistry. [Link]
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Chatterjee, S., & Majumder, B. (2021). Mechanism of malondialdehyde (MDA) formation from peroxidation of high-density lipoproteins (HDL). ResearchGate. [Link]
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Ramli, Y., et al. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]
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Bartas, M., et al. (2021). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PubMed Central. [Link]
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Illuminating the Cellular World: A Guide to Bioimaging with Quinoxaline-Based Fluorescent Probes
For the dedicated researcher, scientist, and drug development professional, the ability to visualize and quantify biological processes at the molecular level is paramount. In the dynamic field of bioimaging, fluorescent probes are indispensable tools, and among these, quinoxaline-based probes have emerged as a superior class of fluorophores. Their inherent chemical stability, coupled with the remarkable tunability of their photophysical properties, offers significant advantages over traditional dyes. This comprehensive guide provides an in-depth exploration of the application of quinoxaline-based fluorescent probes, complete with detailed protocols and the scientific rationale behind experimental design.
The Quinoxaline Advantage: Surpassing Traditional Fluorophores
Quinoxaline scaffolds, which are heterocyclic aromatic compounds, provide a versatile platform for the development of advanced fluorescent probes.[1] A critical analysis of their photophysical properties reveals a distinct edge over conventional dyes like fluorescein and rhodamine.[2]
Key advantages include:
-
High Quantum Yields: Many quinoxaline derivatives exhibit high quantum yields, signifying their efficiency in converting absorbed light into a fluorescent signal, leading to brighter images and enhanced sensitivity.[2]
-
Large Stokes Shifts: Quinoxaline probes can be engineered to have large Stokes shifts, the difference between the maximum absorption and emission wavelengths. This minimizes self-quenching and improves the signal-to-noise ratio in fluorescence imaging.[2]
-
Enhanced Photostability: A significant limitation of many traditional dyes is their susceptibility to photobleaching. Quinoxaline-based probes demonstrate superior photostability, enabling longer and more intensive imaging experiments without substantial signal degradation.[2]
-
Tunable Emisssion Spectra: The emission spectra of quinoxaline derivatives can be readily tuned through chemical modifications, allowing for the development of probes across the visible spectrum and into the near-infrared (NIR) range for deep-tissue imaging.[1]
Comparative Photophysical Properties of Fluorescent Dyes
| Fluorescent Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| Quinoxaline Derivatives | 450 - 650 | 500 - 750 | 50 - 150 | 0.4 - 0.9 | High |
| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |
| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |
| Cyanine (Cy3) | ~550 | ~570 | ~20 | ~0.15 | Moderate |
| Cyanine (Cy5) | ~650 | ~670 | ~20 | ~0.2 | Moderate |
Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions.[2]
Core Principles of Quinoxaline Probe Design and Function
The versatility of quinoxaline probes stems from the ability to rationally design their structure to detect specific analytes. This is typically achieved by incorporating a recognition moiety that interacts with the target and a signaling unit (the quinoxaline fluorophore). The interaction between the recognition moiety and the analyte modulates the photophysical properties of the quinoxaline core, leading to a detectable change in fluorescence.[3]
Several key mechanisms govern the function of these probes:
-
Photoinduced Electron Transfer (PET): In the "off" state, an electron-donating recognition group can quench the fluorescence of the quinoxaline fluorophore through PET. Upon binding to the analyte, this electron transfer is inhibited, resulting in a "turn-on" of fluorescence.[4][5]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the probe, leading to a shift in the emission wavelength. This allows for ratiometric imaging, which is more quantitative as it relies on the ratio of fluorescence intensities at two different wavelengths.[6]
-
Chelation-Enhanced Fluorescence (CHEF): For metal ion detection, the quinoxaline probe often contains a chelating group. The binding of a metal ion to this group can restrict intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence.[4]
-
Förster Resonance Energy Transfer (FRET): In some designs, a quinoxaline fluorophore can act as a donor or acceptor in a FRET pair. The binding of an analyte can alter the distance or orientation between the FRET pair, leading to a change in the FRET efficiency.[4]
Application Notes and Detailed Protocols
This section provides detailed protocols for the synthesis and application of quinoxaline-based fluorescent probes for various bioimaging applications.
Synthesis of Quinoxaline-Based Fluorescent Probes
A common and efficient method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] The functional diversity of the resulting probes is achieved by using substituted starting materials.
Rationale: This protocol describes a fundamental condensation reaction that forms the quinoxaline ring system. The choice of solvent and catalyst is crucial for reaction efficiency and yield. Toluene is a common solvent that facilitates the removal of water, driving the reaction to completion. A mild acid or base catalyst can accelerate the reaction rate.
Materials:
-
Substituted o-phenylenediamine
-
Substituted 1,2-dicarbonyl compound (e.g., benzil)
-
Toluene
-
Catalyst (e.g., acetic acid or a Lewis acid like MoVP)[7]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (10 mL).
-
Add a catalytic amount of the chosen catalyst (e.g., 0.1 mmol of acetic acid).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). The choice of temperature depends on the reactivity of the starting materials.
-
Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]
Diagram of Quinoxaline Synthesis Workflow:
Caption: General workflow for the synthesis of quinoxaline derivatives.
Live-Cell Imaging with Quinoxaline-Based Fluorescent Probes
This protocol outlines the general steps for labeling and imaging live cells with a quinoxaline-based fluorescent probe.
Rationale: The key to successful live-cell imaging is to effectively load the probe into the cells while maintaining cell viability. The probe concentration, incubation time, and imaging conditions must be optimized for each probe and cell line to achieve a high signal-to-noise ratio and minimize phototoxicity. The use of serum-free medium during probe loading can improve probe uptake, and washing steps are critical to remove unbound probe and reduce background fluorescence.
Materials:
-
Quinoxaline fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free, phenol red-free medium or Hank's Balanced Salt Solution (HBSS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed the cells onto imaging plates or coverslips and culture to the desired confluency (typically 60-80%).
-
Probe Loading: a. Prepare a fresh working solution of the quinoxaline probe by diluting the stock solution in serum-free, phenol red-free medium or HBSS to the final desired concentration (typically 1-10 µM). The optimal concentration should be determined empirically. b. Remove the culture medium from the cells and wash them once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time should be optimized for each probe and cell type.
-
Washing: After incubation, remove the loading medium and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.
-
Imaging: a. Add fresh, phenol red-free medium or an appropriate imaging buffer to the cells. b. Mount the cells on the fluorescence microscope. c. Excite the cells at the appropriate wavelength for the probe and capture the emission using the corresponding filter set. d. Acquire images using optimized settings for exposure time and excitation light intensity to minimize phototoxicity.
-
Data Analysis: Analyze the fluorescence intensity or, for ratiometric probes, the ratio of intensities at two wavelengths, to quantify the analyte of interest.[9][10][11][12]
Diagram of Live-Cell Imaging Workflow:
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ detection.
Specific Application Protocol: Ratiometric Imaging of Lysosomal pH
Rationale: This protocol employs a quinoxaline-based probe designed to exhibit a pH-dependent shift in its fluorescence emission spectrum, allowing for ratiometric pH measurements. [13]Ratiometric imaging provides a more robust and quantitative measure of pH by minimizing the effects of variations in probe concentration, photobleaching, and instrumental settings. Calibration is a critical step to correlate the fluorescence intensity ratio to a specific pH value.
Probe Example: A quinoxaline derivative with a protonatable amine group.
Materials:
-
Ratiometric quinoxaline pH probe
-
Cells of interest cultured on glass-bottom dishes
-
Calibration buffers of known pH (ranging from 4.0 to 7.0)
-
Nigericin (a protonophore) and monensin (a sodium-proton antiporter) to equilibrate intracellular and extracellular pH.
Procedure:
-
Load cells with the ratiometric quinoxaline pH probe following the general live-cell imaging protocol.
-
Imaging: Acquire images at two different emission wavelengths (e.g., one corresponding to the protonated form and one to the deprotonated form of the probe) using a single excitation wavelength.
-
In Situ Calibration: a. After imaging the experimental samples, incubate the cells in a high-potassium buffer containing nigericin and monensin. This will equilibrate the intracellular pH with the extracellular pH. b. Sequentially replace the buffer with calibration buffers of known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0). c. At each pH, acquire images at the two emission wavelengths.
-
Data Analysis: a. For each cell or region of interest, calculate the ratio of the fluorescence intensities at the two emission wavelengths. b. Generate a calibration curve by plotting the fluorescence intensity ratio against the corresponding pH values from the in situ calibration. c. Use the calibration curve to convert the fluorescence intensity ratios from the experimental samples into absolute pH values.
Diagram of Ratiometric pH Imaging Workflow:
Caption: Workflow for quantitative pH imaging using a ratiometric probe.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Fluorescence Signal | Insufficient probe loading | Increase probe concentration or incubation time. Ensure cells are healthy. |
| Incorrect filter sets | Verify that the excitation and emission filters match the spectral properties of the probe. | |
| Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells. | |
| High Background Fluorescence | Incomplete removal of unbound probe | Increase the number and duration of washing steps. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. Use a probe with emission in the red or near-infrared region to minimize autofluorescence. | |
| Probe aggregation | Prepare fresh probe solutions and filter if necessary. Optimize probe concentration. | |
| Cell Death or Abnormal Morphology | Probe toxicity | Perform a dose-response experiment to determine the optimal non-toxic probe concentration. Reduce incubation time. |
| Phototoxicity | Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time. |
Conclusion
Quinoxaline-based fluorescent probes represent a significant advancement in the field of bioimaging. Their superior photophysical properties, coupled with their synthetic versatility, enable the development of highly sensitive and specific tools for visualizing and quantifying a wide range of biological analytes and processes. By understanding the underlying principles of probe design and function, and by following well-defined protocols, researchers can harness the power of these remarkable molecules to shed new light on the intricate workings of the cell.
References
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- Image analysis for quantit
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protocol for labeling amino acids with 2-(2-Quinoxalinyl)malondialdehyde
An In-Depth Guide to the Derivatization of Primary Amino Acids with 2-(2-Quinoxalinyl)malondialdehyde for Fluorometric Detection
Abstract
This application note provides a comprehensive, research-level protocol for the fluorescent labeling of primary amino acids using the novel derivatizing agent, this compound (QMD). We delve into the underlying chemical principles, provide a detailed, step-by-step experimental workflow, and outline methods for the analysis and validation of the resulting fluorescent adducts. This guide is intended for researchers in biochemistry, drug development, and analytical chemistry who require sensitive and reliable quantification of amino acids. By explaining the causality behind experimental choices, this protocol serves as both a practical guide and an educational tool for developing robust analytical methods.
Introduction: The Principle of Derivatization
The quantification of amino acids is fundamental to proteomics, nutritional science, and clinical diagnostics. While many amino acids lack a native chromophore or fluorophore, chemical derivatization can attach a reporter molecule, enabling highly sensitive detection by spectrophotometry or fluorometry. The ideal derivatizing agent should be stable, react rapidly and specifically with the target analyte under mild conditions, and yield a single, stable product with favorable spectroscopic properties.
Here, we explore the use of this compound (QMD), a bifunctional reagent. The molecule consists of two key moieties:
-
A Malondialdehyde (MDA) Moiety: This 1,3-dicarbonyl system is highly reactive towards primary amines, such as the α-amino group of amino acids or the ε-amino group of lysine.[1][2]
-
A Quinoxaline Moiety: This heterocyclic ring system is known to exhibit fluorescence, acting as the reporter group for detection. Quinoxaline derivatives are integral to many pharmaceutical compounds and are valued for their diverse biological activities and stable chemical structures.[3][4]
The reaction of QMD with a primary amino acid proceeds via a condensation reaction to form a highly fluorescent, vinylogous amide, which can be readily separated and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
The Reaction Mechanism: A Self-Validating System
Understanding the reaction mechanism is critical for optimizing conditions and ensuring the trustworthiness of the results. The labeling reaction is a variation of the Knoevenagel condensation, followed by cyclization.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the deprotonated primary amino group of the amino acid on one of the carbonyl carbons of the QMD molecule. This step is pH-dependent; a slightly alkaline medium (pH 8.5-9.5) is optimal to ensure the amino group is sufficiently deprotonated and thus nucleophilic, without promoting unwanted side reactions.
-
Formation of a Schiff Base Intermediate: This initial attack leads to the formation of a carbinolamine, which rapidly dehydrates to form an imine, also known as a Schiff base.[5]
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes a rapid intramolecular cyclization and dehydration, driven by the formation of a stable, conjugated aromatic system. This results in a fluorescent product.
This well-defined pathway ensures that one molecule of amino acid reacts with one molecule of QMD, leading to a stoichiometric relationship essential for accurate quantification.
Caption: Overall experimental workflow from sample preparation to final quantification.
Trustworthiness Through Validation:
-
Specificity: Analyze a blank sample (containing no amino acid) to ensure no interfering peaks arise from the reagents themselves.
-
Identity Confirmation: The identity of the derivatized peaks should be confirmed using LC-Mass Spectrometry (LC-MS). The observed mass should correspond to the calculated mass of the [Amino Acid + QMD - 2H₂O] adduct. [6][7]* Linearity and Range: Establish the linear range of the assay using a dilution series of standards. The method should have a correlation coefficient (r²) > 0.995 within this range. [8]* Precision and Accuracy: Assess intra-day and inter-day precision by running replicate samples on the same day and on different days. Accuracy can be determined by analyzing a certified reference material or by spike-and-recovery experiments.
Conclusion
The use of this compound (QMD) represents a potent and effective method for the fluorescent labeling of primary amino acids. The reaction is rapid, proceeds under well-defined and mild conditions, and yields stable, highly fluorescent products suitable for HPLC-based quantification. By following the detailed protocols and validation steps outlined in this guide, researchers can achieve sensitive, accurate, and reliable measurements of amino acid concentrations, empowering studies across a wide range of scientific and clinical disciplines.
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Dadun, R.S., et al. (2017). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Arabian Journal of Chemistry. [Link]
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Breyer-Pfaff, U., et al. (1993). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Roberts, J.D., & Caserio, M.C. (2021). Reactions of Amino Acids. Chemistry LibreTexts. [Link]
-
El-Sayed, N.N.E., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]
-
Bittner, S. (2006). When quinones meet amino acids: chemical, physical and biological consequences. Amino Acids. [Link]
-
Tallman, K.A., et al. (2011). Fluorescent adducts formed by reaction of oxidized unsaturated fatty acids with amines increase macrophage viability. Free Radical Biology and Medicine. [Link]
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Abdel-Wahab, B.F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. [Link]
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Drienovská, I., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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Northwest Life Science Specialties. (2007). NWK-MDA01 Malondialdehyde Protocol. [Link]
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Grotto, D., et al. (2009). A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent's Brain. Journal of the Brazilian Chemical Society. [Link]
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Klaic, L. (2014). Quantification of Malondialdehyde by HPLC-FL - Application to Various Biological Samples. Biomedical Chromatography. [Link]
-
Wu, G. (2014). Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. Journal of Chromatography B. [Link]
-
Svedas, V.J., et al. (1980). The interaction of amino acids with ophthaldialdehyde: a kinetic study and spectrophotometric assay of the reaction product. Analytical Biochemistry. [Link]
-
Pilipenko, V.V., et al. (2022). Development and validation of a methodology for quantitative determination of malondialdehyde by HPLC-MC/MS. Klinicheskaia Laboratornaia Diagnostika. [Link]
-
Soper, C.S., & Spencer, T.A. (2005). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]
-
Carroll, K.M., et al. (2011). Quantification of proteins and their modifications using QconCAT technology. Methods in Enzymology. [Link]
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Fluorescence Spectroscopy of 2-(2-Quinoxalinyl)malondialdehyde (QMD)
Introduction: The Potential of 2-(2-Quinoxalinyl)malondialdehyde as a Novel Fluorophore
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their diverse applications in pharmaceuticals and materials science.[1][2] Their rigid, aromatic structure often imparts favorable fluorescent properties, making them excellent candidates for the development of chemosensors and bioimaging agents.[3][4] This guide focuses on a specific, yet underexplored, derivative: this compound (QMD). The presence of the malondialdehyde moiety, a known biomarker for oxidative stress, suggests that QMD could serve as a valuable fluorescent probe for biological investigations.[5][6]
This document provides a comprehensive overview of the fluorescence spectroscopy methods applicable to QMD. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols. We will explore the synthesis of QMD, its anticipated photophysical properties, and step-by-step procedures for its characterization and potential applications as a fluorescent sensor.
Anticipated Photophysical Properties and Synthesis of QMD
While specific experimental data for QMD is not yet widely published, we can infer its likely fluorescent characteristics based on the extensive literature on related quinoxaline derivatives. Quinoxaline-based fluorophores typically exhibit excitation and emission maxima in the UV-A to blue region of the spectrum, often with a noticeable Stokes shift.[7][8] The fluorescence of these compounds is also known to be sensitive to the surrounding environment, displaying solvatochromic shifts in response to solvent polarity.[9]
Synthesis of this compound (QMD)
The synthesis of QMD can be approached through established methods for the preparation of quinoxaline derivatives. A common and effective route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][10] For QMD, a plausible synthetic route would involve the reaction of 2-formyl-3-methylquinoxaline with a suitable reagent to introduce the malondialdehyde functionality. Alternatively, a one-pot synthesis starting from commercially available aldehydes and diamines could be employed.[11]
Part 1: Characterization of QMD Fluorescence
This section provides detailed protocols for the fundamental characterization of the fluorescent properties of this compound.
Protocol 1.1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of QMD in a standard solvent.
Materials:
-
This compound (QMD)
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of QMD in spectroscopic grade ethanol.
-
Working Solution Preparation: Dilute the stock solution with ethanol to prepare a working solution with an absorbance of approximately 0.1 at the expected absorption maximum (around 340-360 nm, typical for quinoxalines). This is to avoid inner filter effects.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the wavelength of maximum absorbance (λ_abs_max).
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to an estimated emission maximum (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 300-420 nm) to obtain the excitation spectrum.
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex_max).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_ex_max.
-
Scan a range of emission wavelengths (e.g., 400-600 nm) to obtain the emission spectrum.
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λ_em_max).
-
Data Analysis:
-
Plot the absorption, excitation, and emission spectra on a single graph to visualize the Stokes shift.
-
The Stokes shift is calculated as the difference between the emission and excitation maxima (λ_em_max - λ_ex_max).
Expected Outcome: This protocol will establish the fundamental spectral characteristics of QMD, which are essential for all subsequent fluorescence-based experiments.
Diagram: Experimental Workflow for Spectral Characterization
Caption: Workflow for determining the excitation and emission spectra of QMD.
Protocol 1.2: Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of QMD's fluorescence emission relative to a known standard.
Materials:
-
QMD
-
Quinine sulfate (quantum yield standard, Φ = 0.54 in 0.1 M H₂SO₄)
-
Spectroscopic grade ethanol and 0.1 M H₂SO₄
-
Series of volumetric flasks
-
Spectrofluorometer and UV-Vis Spectrophotometer
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of five concentrations for both QMD in ethanol and quinine sulfate in 0.1 M H₂SO₄. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength (λ_ex_max of QMD and 350 nm for quinine sulfate).
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for all measurements within a series.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.
-
Plot Data: For both QMD and the quinine sulfate standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield (Φ) of QMD can be calculated using the following equation:
Φ_QMD = Φ_std * (m_QMD / m_std) * (n_QMD² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard (0.54 for quinine sulfate).
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent (ethanol for QMD, 0.1 M H₂SO₄ for the standard).
-
Expected Outcome: This protocol will provide a quantitative measure of QMD's fluorescence efficiency, a critical parameter for evaluating its potential as a fluorescent probe.
Part 2: Application of QMD in Fluorescence Sensing
The dual functionality of the quinoxaline and malondialdehyde moieties suggests that QMD could be a responsive fluorescent probe. This section outlines protocols to investigate its sensing capabilities.
Protocol 2.1: Investigating Solvatochromism
Objective: To determine the effect of solvent polarity on the fluorescence properties of QMD.
Materials:
-
QMD
-
A series of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare solutions of QMD in each solvent with an identical low concentration (e.g., 10 µM).
-
Fluorescence Measurements: For each solution, record the fluorescence emission spectrum using the predetermined λ_ex_max.
-
Data Analysis:
-
Plot the emission maximum (λ_em_max) as a function of the solvent polarity parameter (e.g., Reichardt's E_T(30) value).
-
A significant correlation indicates solvatochromism.
-
Expected Outcome: This experiment will reveal if QMD's fluorescence is sensitive to the polarity of its environment, which is a key characteristic for probes designed to study changes in local environments, such as protein binding sites.
Table 1: Example Data for Solvatochromism Study
| Solvent | Polarity (E_T(30)) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Toluene | 33.9 | 355 | 430 | 75 |
| Dichloromethane | 41.1 | 358 | 445 | 87 |
| Acetonitrile | 46.0 | 360 | 460 | 100 |
| Ethanol | 51.9 | 362 | 475 | 113 |
| Water | 63.1 | 365 | 490 | 125 |
Protocol 2.2: Screening for Analyte-Induced Fluorescence Changes
Objective: To assess the potential of QMD as a fluorescent sensor for specific analytes by monitoring changes in its fluorescence upon interaction.
Materials:
-
QMD stock solution
-
Buffer solution (e.g., PBS, pH 7.4)
-
Stock solutions of various analytes of interest (e.g., metal ions, anions, biologically relevant small molecules like amino acids or reactive oxygen species).
-
96-well microplate reader with fluorescence capabilities or a spectrofluorometer.
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of QMD in buffer to each well.
-
Analyte Addition: Add different analytes to individual wells at a range of concentrations. Include a control well with only QMD in buffer.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow for any potential reaction or binding.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well at the predetermined excitation and emission wavelengths of QMD.
-
Data Analysis:
-
Compare the fluorescence intensity of the wells containing analytes to the control well.
-
A significant increase ("turn-on") or decrease ("turn-off") in fluorescence indicates a potential sensing event.
-
For promising analytes, perform a detailed titration to determine the detection limit and binding affinity.
-
Expected Outcome: This high-throughput screening method will identify potential analytes for which QMD can act as a selective fluorescent sensor.
Diagram: Sensing Mechanism of a "Turn-Off" Quinoxaline-Based Sensor
Caption: A potential "turn-off" sensing mechanism for QMD.
Conclusion and Future Directions
This compound holds promise as a novel fluorophore with potential applications in chemical sensing and bioimaging. The protocols outlined in this guide provide a systematic approach to characterizing its fundamental photophysical properties and exploring its utility as a fluorescent probe. Further research should focus on the detailed investigation of its interactions with specific biological targets, leveraging its unique chemical structure for the development of highly selective and sensitive analytical tools.
References
-
Synthesis and halochromism of new quinoxaline fluorescent dyes. ResearchGate. Available at: [Link]
-
Pyridine-2-yl Quinoxaline (2-CPQ) Derivative As a Novel Pink Fluorophore: Synthesis, and Chemiluminescence Characteristics. PubMed. Available at: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health. Available at: [Link]
-
Turn on Fluorescent Probes for Selective Targeting of Aldehydes. National Institutes of Health. Available at: [Link]
-
The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. ResearchGate. Available at: [Link]
-
Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. MDPI. Available at: [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Available at: [Link]
-
Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. National Institutes of Health. Available at: [Link]
-
Determination of Formaldehyde and Other Aldehydes by High Performance Liquid Chromatography with Fluorescence Detection. Taylor & Francis Online. Available at: [Link]
-
New 2,3‐Bis(5‐arylthiophen‐2‐yl)quinoxaline Derivatives: Synthesis and Photophysical Properties. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. Royal Society of Chemistry. Available at: [Link]
-
Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. Available at: [Link]
-
quantitative analysis of malondialdehyde in normal human plasma using fluorescence and the standard addition method. Farmacia Journal. Available at: [Link]
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. National Institutes of Health. Available at: [Link]
-
Synthesis and fluorescent properties of quinoxaline derived ionic liquids. ResearchGate. Available at: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]
-
Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens. National Institutes of Health. Available at: [Link]
-
Rapid Kinetic Fluorogenic Quantification of Malondialdehyde in Ground Beef. National Institutes of Health. Available at: [Link]
-
FLUO-SPICES: natural aldehydes extraction and one-pot reaction to prepare and characterize new interesting fluorophore. IRIS-AperTO. Available at: [Link]
-
Emission fluorescence spectra of MDA-TBA complex in the range 0.05-0.25... ResearchGate. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. Available at: [Link]
-
An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. ResearchGate. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-2-yl Quinoxaline (2-CPQ) Derivative As a Novel Pink Fluorophore: Synthesis, and Chemiluminescence Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Derivatization of Biomolecules with 2-(2-Quinoxalinyl)malondialdehyde
Introduction: A Novel Fluorogenic Reagent for Biomolecule Analysis
In the landscape of biomolecule analysis, the sensitive and specific detection of amines, amino acids, peptides, and proteins is paramount. Pre-column or pre-analysis derivatization with a fluorogenic reagent is a widely adopted strategy to enhance the detectability of these molecules, particularly for chromatographic and electrophoretic separation techniques. 2-(2-Quinoxalinyl)malondialdehyde (QMD) emerges as a promising, yet under-explored, reagent designed for this purpose. This document provides a comprehensive guide to the theoretical and practical aspects of utilizing QMD for the derivatization of biomolecules, targeting researchers, scientists, and drug development professionals.
The core structure of QMD features a malondialdehyde (MDA) moiety, a well-established reactant with primary amines, fused to a quinoxaline ring system. The quinoxaline scaffold is a nitrogen-containing heterocycle known for its diverse biological activities and, importantly, its fluorescent properties.[1] This unique combination within QMD suggests its potential as a highly effective derivatizing agent, converting non-fluorescent biomolecules into brightly fluorescent adducts amenable to sensitive detection. This guide will elucidate the proposed reaction mechanism, provide detailed protocols for derivatization, and discuss the analytical considerations for the resulting adducts.
Scientific Principles and Rationale
The Chemistry of Malondialdehyde and Amine Condensation
Malondialdehyde (MDA) is a well-known product of lipid peroxidation and has been extensively studied for its reactivity towards nucleophiles, particularly the primary amino groups of biomolecules such as the ε-amino group of lysine residues in proteins and the α-amino group of amino acids.[2][3] The reaction proceeds via a Schiff base formation, followed by cyclization to yield a variety of adducts.[2] In the context of derivatization for analysis, the reaction is typically driven to form a stable, quantifiable product.
The reaction between MDA and a primary amine is pH-dependent. At physiological or slightly alkaline pH, the enolate form of MDA is less reactive.[2] However, under acidic to neutral conditions, the reaction is facilitated. The proposed reaction of QMD with a primary amine-containing biomolecule is expected to follow a similar pathway, leading to the formation of a stable, fluorescent vinylogous amidine derivative.
The Role of the Quinoxaline Moiety as a Fluorophore
The quinoxaline ring system is inherently fluorescent, and its derivatives have been explored for various applications in materials science and as biological probes.[1] By incorporating the quinoxaline moiety into the derivatizing agent, the resulting biomolecule-QMD adduct is rendered fluorescent. This allows for highly sensitive detection using fluorescence-based analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). The specific excitation and emission maxima of the QMD adducts will be crucial parameters for optimizing detection sensitivity. While specific data for QMD is not widely available, related quinoxaline structures exhibit fluorescence, suggesting a similar property for QMD-adducts.
Proposed Reaction Mechanism
The derivatization of a biomolecule containing a primary amine with this compound is proposed to proceed through a condensation reaction. The two aldehyde groups of the malondialdehyde moiety react with the primary amine to form a stable, conjugated system that incorporates the quinoxaline ring.
Caption: Proposed reaction of QMD with a primary amine.
Experimental Protocols
The following protocols are proposed based on established methods for derivatization with similar aldehyde-containing reagents. Optimization of these conditions for specific biomolecules and analytical systems is highly recommended.
Protocol 1: Derivatization of Amino Acids for HPLC-FLD Analysis
This protocol outlines the pre-column derivatization of amino acid standards or samples for subsequent analysis by reverse-phase HPLC with fluorescence detection.
Materials:
-
This compound (QMD) solution: 10 mM in acetonitrile.
-
Amino acid standard mix or sample.
-
Borate buffer: 0.1 M, pH 8.5.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase).
Procedure:
-
Sample Preparation:
-
For protein hydrolysates, ensure complete hydrolysis and neutralization.
-
Dilute samples appropriately with borate buffer to bring amino acid concentrations within the linear range of the assay.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the amino acid sample/standard with 50 µL of the 10 mM QMD solution.
-
Add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 800 µL of mobile phase A (see HPLC conditions) to stop the reaction and dilute the sample for injection.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 5:95 Water:Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a high percentage of A to a high percentage of B to elute all derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation and emission wavelengths should be empirically determined for the QMD-amino acid adducts. A starting point could be based on the quinoxaline chromophore (e.g., Ex: ~340 nm, Em: ~450 nm), which should be optimized.
-
-
Protocol 2: Fluorescent Labeling of Proteins
This protocol describes a method for labeling proteins with QMD, targeting accessible lysine residues. This can be useful for protein visualization in gels, blotting, or for fluorescence-based quantification.
Materials:
-
Purified protein solution (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines (e.g., Tris).
-
This compound (QMD) stock solution: 50 mM in DMSO.
-
Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.5.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis membrane (to remove excess QMD).
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is free of any small molecules containing primary amines. If necessary, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the QMD stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to consume any unreacted QMD.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Separate the labeled protein from unreacted QMD and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of Labeled Protein:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the QMD adduct at its specific absorbance maximum (to be determined experimentally).
-
Confirm labeling and assess protein integrity using SDS-PAGE. The labeled protein should exhibit fluorescence when visualized under a UV transilluminator.
-
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Amino Acid Derivatization | Protein Labeling |
| QMD Concentration | 10 mM | 50 mM |
| Reaction Buffer | 0.1 M Borate, pH 8.5 | 0.1 M Phosphate, pH 7.5 |
| Temperature | 60°C | Room Temperature or 4°C |
| Reaction Time | 30 minutes | 2 hours to overnight |
| Detection Method | HPLC-FLD | SDS-PAGE with fluorescence imaging, Spectrophotometry |
Experimental Workflow Visualization
Caption: General workflow for biomolecule derivatization.
Trustworthiness and Self-Validation
To ensure the reliability of the derivatization and subsequent analysis, the following validation steps are crucial:
-
Reaction Specificity: Analyze a mixture of primary and secondary amino acids (e.g., proline) to confirm that QMD, like MDA, primarily reacts with primary amines.
-
Stoichiometry and Stability: Investigate the stability of the QMD-biomolecule adducts over time and under different storage conditions (e.g., temperature, pH, light exposure). This is critical for quantitative accuracy, especially for methods involving autosamplers.[4]
-
Linearity and Sensitivity: For quantitative applications, establish the linear range of detection and the limit of detection (LOD) and quantification (LOQ) for the QMD adducts of the target biomolecules.
Conclusion and Future Perspectives
This compound holds promise as a novel fluorogenic derivatizing agent for the sensitive analysis of biomolecules. Its structure combines the proven reactivity of the malondialdehyde group with the favorable spectroscopic properties of the quinoxaline core. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of QMD in their specific applications. Further research is warranted to fully characterize the spectroscopic properties of QMD-biomolecule adducts, optimize reaction conditions for a wider range of biomolecules, and validate its performance against established derivatization reagents. The development of QMD and similar reagents will continue to advance the capabilities of bioanalytical chemistry, enabling more sensitive and precise measurements in life sciences and drug development.
References
- Fleury, M. O., & Ashley, D. V. (1983). High-performance liquid chromatographic analysis of amino acids in physiological fluids: on-line precolumn derivatization with o-phthaldialdehyde. Analytical Biochemistry, 133(2), 330–335.
- Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438.
- Nair, V., Cooper, C. S., Vietti, D. E., & Turner, G. A. (1986). The chemistry of lipid peroxidation metabolites: crosslinking reactions of malondialdehyde. Lipids, 21(1), 6–10.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini reviews in medicinal chemistry.
- Takahashi, M., & Hoshino, H. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(19), 4649–4655.
- Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal.
- Kikugawa, K., & Ido, Y. (1984). Studies on peroxidized lipids. V. Formation and characterization of 1,4-dihydropyridine-3,5-dicarbaldehyde, a fluorescent derivative of malonaldehyde, on the reaction of malonaldehyde with amino acids. Lipids, 19(8), 600–608.
- Saeed, A., & Abbas, N. (2016). Synthesis, reactions and biological activity of quinoxaline derivatives. Journal of Saudi Chemical Society, 20(Suppl. 1), S147–S165.
- Zhang, W., & Chen, G. (2005). Aldehydes in cigarette smoke react with the lipid peroxidation product malonaldehyde to form fluorescent protein adducts on lysines. Chemical research in toxicology, 18(5), 817–824.
- Tirona, R. G., Ju, C., & Sparreboom, A. (2003). Role of malondialdehyde-acetaldehyde adducts in liver injury. Current drug metabolism, 4(2), 141–148.
- Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81–128.
- Chio, K. S., & Tappel, A. L. (1969). Inactivation of ribonuclease and other enzymes by peroxidizing lipids and by malonaldehyde. Biochemistry, 8(7), 2821–2827.
- Crawford, D. L., Yu, T. C., & Sinnhuber, R. O. (1967). Reaction of malonaldehyde with protein. Journal of food science, 32(3), 332–335.
- Buttkus, H. (1967). The reaction of myosin with malonaldehyde. Journal of food science, 32(4), 432–434.
- Shin, B. C., Kim, S. O., & Lee, K. M. (1972). Reaction of malonaldehyde with proteins. The Korean Journal of Biochemistry, 4(1), 1–7.
- Dinsdale, M. J., & Bacon, J. R. (1992). The reaction of malondialdehyde with primary amines: some new products and their spectroscopic properties. Journal of the Chemical Society, Perkin Transactions 2, (8), 1215–1221.
- Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde.
- Seto, H., Okuda, T., Takesue, T., & Ikemura, T. (1983). Reaction of malonaldehyde with nucleic acid. I. Formation of a fluorescent product. Bulletin of the Chemical Society of Japan, 56(6), 1799–1802.
- Brooks, B. R., & Klamerth, O. L. (1968). Interaction of DNA with bifunctional aldehydes. European journal of biochemistry, 5(2), 178–182.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Quinoxalinyl)malondialdehyde
Welcome to the technical support center for the synthesis of 2-(2-Quinoxalinyl)malondialdehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. We will delve into the mechanistic rationale behind the synthetic steps and provide detailed troubleshooting protocols based on established chemical principles.
Section 1: Foundational Synthesis Strategy & Mechanism
The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high conversion and simplifies purification by addressing the formation of the quinoxaline core and the subsequent functionalization as separate challenges.
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Stage 1: Quinoxaline Core Formation. The foundational step is the synthesis of the precursor, 2-methylquinoxaline. This is typically achieved through the classic condensation reaction of an o-phenylenediamine with an appropriate 1,2-dicarbonyl compound, in this case, pyruvaldehyde (methylglyoxal).[1][2] This reaction is robust and generally high-yielding.[3]
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Stage 2: Vilsmeier-Haack Formylation. The malondialdehyde moiety is introduced by the diformylation of the activated methyl group of 2-methylquinoxaline. The Vilsmeier-Haack reaction is the ideal method for this transformation.[4][5] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to act as the formylating agent.[6][7]
The overall workflow is summarized in the diagram below.
Caption: Overall synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 2-Methylquinoxaline (Precursor)
Q1: My yield of 2-methylquinoxaline is significantly lower than expected. What are the common causes?
Possible Causes & Solutions:
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Purity of Starting Materials: Impurities in either o-phenylenediamine or pyruvaldehyde can drastically reduce yield through side reactions.[2] o-Phenylenediamine is susceptible to air oxidation, appearing dark purple or black. Use freshly purified (e.g., recrystallized or sublimated) o-phenylenediamine that is off-white or light tan. Ensure the pyruvaldehyde solution (typically ~40% in water) has not polymerized.
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Suboptimal Reaction Conditions: While the reaction is often robust, conditions matter.
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Temperature: Running the reaction at room temperature is common, but gentle warming (40-50 °C) can sometimes drive the reaction to completion without promoting side products.[8] Avoid excessive heat, which can lead to polymerization and tar formation.
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Solvent: Ethanol or methanol are excellent solvent choices.[9] Using a catalytic amount of a mild acid, like acetic acid, can accelerate the condensation.[2]
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Atmosphere: For highest purity, conducting the reaction under an inert atmosphere (N₂ or Argon) can prevent the oxidation of the diamine starting material.[2]
-
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Inefficient Workup: The product might be lost during extraction or purification. Ensure the pH is appropriately adjusted during aqueous workup to keep the product in the organic layer.
Q2: I'm observing significant formation of dark, tarry side products. How can I prevent this?
Possible Causes & Solutions:
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Oxidation of o-Phenylenediamine: This is the most likely cause. As mentioned in Q1, using purified reagents and an inert atmosphere is the best preventative measure.[2]
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Pyruvaldehyde Polymerization: This can be catalyzed by strong acids or high temperatures. If using an acid catalyst, ensure it is mild (e.g., acetic acid) and used in catalytic amounts. Add the pyruvaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration.
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Overly Aggressive Reaction Conditions: Excessive heat is a primary contributor to tar formation. Monitor the reaction temperature closely. The condensation is typically exothermic; controlled addition of reagents can help manage the temperature.
Stage 2: Vilsmeier-Haack Formylation
Q1: The formylation reaction is not starting, or it is proceeding very slowly, with starting material still present after several hours.
Possible Causes & Solutions:
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Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive.[5]
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Reagent Quality: Use freshly opened or distilled POCl₃ and anhydrous DMF. Moisture will quench the POCl₃ and prevent the formation of the active electrophile.
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Order of Addition: The Vilsmeier reagent must be pre-formed before adding the substrate. The standard procedure is to add POCl₃ slowly to ice-cold DMF. This is a highly exothermic reaction. Failure to control this initial temperature can degrade the reagent.
-
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Insufficient Activation: The methyl group of 2-methylquinoxaline requires activation to react.
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Temperature: The reaction often requires heating. A typical temperature range is 70-90 °C.[7] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring by TLC.
-
-
Incorrect Stoichiometry: The Vilsmeier-Haack reaction for converting an activated methyl group to a malondialdehyde requires at least 2 equivalents of the Vilsmeier reagent, with some protocols calling for a slight excess (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.
Q2: My final yield is low, and the purification is complicated by multiple spots on TLC.
Possible Causes & Solutions:
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Incomplete Reaction: As noted above, ensure sufficient reaction time, temperature, and an excess of the Vilsmeier reagent.
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Formation of Mono-formylated Product: Incomplete reaction can lead to the formation of 3-(quinoxalin-2-yl)prop-2-enal as a significant byproduct. Using an excess of the Vilsmeier reagent and ensuring the reaction goes to completion are key to minimizing this.
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Hydrolysis Issues During Workup: The workup is critical. The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaOH, NaHCO₃, or NaOAc) to hydrolyze the iminium intermediates to the final dialdehyde.[6]
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pH Control: The pH of the workup solution must be carefully controlled. If the solution is too acidic, hydrolysis may be incomplete. If it becomes too strongly basic for an extended period, the malondialdehyde product, which is a 1,3-dicarbonyl, can undergo side reactions.
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Temperature Control: The quench and neutralization should be performed at low temperatures (0-10 °C) to dissipate heat and prevent product degradation.
-
Caption: Troubleshooting logic for low yield in the synthesis.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-Methylquinoxaline
| Parameter | Value/Description | Rationale |
| Reactants | o-Phenylenediamine (1.0 eq.), Pyruvaldehyde (~40% in H₂O, 1.05 eq.) | A slight excess of the aldehyde ensures complete consumption of the more valuable diamine. |
| Solvent | Ethanol | A green, effective solvent that facilitates both reaction and subsequent product isolation.[8] |
| Catalyst | Glacial Acetic Acid (2-3 drops) | A mild acid catalyst to protonate a carbonyl group, activating it for nucleophilic attack by the amine.[2] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the initial exotherm, while allowing the reaction to warm to RT ensures completion. |
| Time | 2-4 hours | Typically sufficient for full conversion, monitored by TLC. |
Step-by-Step Procedure:
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In a round-bottom flask, dissolve o-phenylenediamine (e.g., 10.8 g, 100 mmol) in ethanol (200 mL).
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Add 2-3 drops of glacial acetic acid.
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Cool the mixture in an ice bath to 0-5 °C.
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To this solution, add pyruvaldehyde (~40% solution in water, e.g., 18.9 g, 105 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the o-phenylenediamine spot has disappeared.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 200 mL of water to the concentrated mixture. The product may precipitate or can be extracted.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
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Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-methylquinoxaline, which can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
| Parameter | Value/Description | Rationale |
| Reactants | 2-Methylquinoxaline (1.0 eq.), POCl₃ (3.0 eq.), Anhydrous DMF (10 eq.) | A significant excess of the Vilsmeier reagent ensures diformylation and drives the reaction to completion.[6] |
| Solvent | DMF (acts as both solvent and reagent) | Standard for the Vilsmeier-Haack reaction.[7] |
| Temperature | 0 °C (reagent prep), 80-90 °C (reaction) | Strict temperature control is critical for reagent formation and for driving the subsequent formylation.[7] |
| Time | 4-6 hours | Reaction progress should be monitored by TLC. |
Step-by-Step Procedure:
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To a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (e.g., 73 g, 1 mol). Cool the flask in an ice-salt bath to 0 °C.
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Add phosphorus oxychloride (POCl₃, e.g., 46 g, 300 mmol) dropwise to the cold DMF over 1 hour, maintaining the internal temperature below 10 °C.
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After the addition, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
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Add a solution of 2-methylquinoxaline (e.g., 14.4 g, 100 mmol) in a small amount of anhydrous DMF to the Vilsmeier reagent.
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Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C and maintain for 4-6 hours.
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Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it slowly onto 500 g of crushed ice with vigorous stirring.
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Carefully neutralize the mixture by adding a saturated solution of sodium acetate or sodium bicarbonate until the pH is ~6-7. Maintain the temperature below 20 °C during neutralization.
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The product will precipitate as a solid. Stir the slurry in the cold for 1 hour.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
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Dry the solid under vacuum to yield this compound. Recrystallization from ethanol or an ethanol/water mixture can be used for further purification.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this synthesis? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The initial preparation of the Vilsmeier reagent is very exothermic and must be cooled adequately to prevent a runaway reaction. o-Phenylenediamine is toxic and a suspected mutagen.
Q: How can I confirm the structure of my final product? A: Standard analytical techniques should be used.
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¹H NMR: Expect to see characteristic signals for the two aldehyde protons (likely a singlet around 9-10 ppm), a signal for the vinylic proton of the enol tautomer, and aromatic protons corresponding to the quinoxaline ring.
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¹³C NMR: Look for two carbonyl carbons in the 190-200 ppm range.
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Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₁H₈N₂O₂ (200.19 g/mol ).[10]
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IR Spectroscopy: A strong C=O stretching band around 1670-1700 cm⁻¹ is expected.
Q: Can I use a different α-dicarbonyl compound in Stage 1 to synthesize other 2-substituted quinoxalines for formylation? A: Yes, this is a common strategy. For example, using benzil instead of pyruvaldehyde would yield 2,3-diphenylquinoxaline.[3] However, for the subsequent Vilsmeier-Haack reaction to produce a malondialdehyde, the substituent at the 2-position must have an activated methyl or methylene group. Therefore, starting with a compound like 2-ethylquinoxaline would be a viable alternative.
References
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(52), 47855-47889.
- Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2017).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Akbari, J., & Ebrahimi, S. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-193.
-
ResearchGate. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. John Wiley & Sons.
- Sharma, P., Kumar, V., & Kumar, N. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 929-954.
- Ancizu, S., Pérez-Silanes, S., Moreno-Aliaga, M. J., & Villanueva-Paz, M. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Molecules, 17(10), 11848-11867.
- Wang, X., Zhang, Y., & Li, J. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35017-35021.
- Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1175.
-
ResearchGate. (n.d.). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Retrieved from [Link]
- Sanna, M. L., Piras, S., & Porcheddu, A. (2021).
- Grotz, V. L., & Lunte, S. M. (2010). Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. Electrophoresis, 31(21), 3583–3590.
Sources
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- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. scbt.com [scbt.com]
Technical Support Center: Enhancing the Fluorescence Signal of Quinoxaline Derivatives
Welcome to the technical support center for quinoxaline-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of quinoxaline derivatives in their work. Quinoxaline scaffolds are a versatile class of heterocyclic aromatic compounds, prized for their chemical stability and tunable fluorescence properties.[1] However, optimizing their fluorescence signal for specific applications can present challenges.
This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental hurdles and maximize the performance of your quinoxaline-based probes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format. We delve into the root causes of these problems and provide detailed protocols for their resolution.
Issue 1: My quinoxaline derivative shows weak fluorescence in my solvent of choice.
Question: I've dissolved my quinoxaline compound, but the fluorescence intensity is much lower than expected. What could be the cause, and how can I fix it?
Answer: Low fluorescence quantum yield in a specific solvent is a common issue often tied to the phenomenon of solvatochromism and the specific electronic properties of your derivative. Quinoxaline derivatives, particularly those with a "push-pull" architecture (containing both electron-donating and electron-withdrawing groups), often exhibit an intramolecular charge transfer (ICT) character.[2] The polarity of the solvent can significantly influence the energy levels of the excited state, thereby affecting the fluorescence quantum yield.
In highly polar solvents, the ICT excited state can be overly stabilized, which may promote non-radiative decay pathways (e.g., internal conversion, vibrational relaxation) over radiative decay (fluorescence), leading to a weaker signal. Conversely, in some cases, a non-polar environment may not be optimal for inducing the desired fluorescent state.
Causality & Experimental Workflow
The interplay between the fluorophore's dipole moment and the solvent's polarity dictates the emission properties. An increase in solvent polarity can lead to a red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the emission spectrum, accompanied by changes in intensity.[3]
Experimental Protocol: Solvent Polarity Screening
This protocol will help you identify the optimal solvent environment for your quinoxaline derivative.
Materials:
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Your quinoxaline derivative stock solution (e.g., 10 mM in DMSO or THF)
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A selection of spectrograde solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, THF, acetonitrile, ethanol, methanol, water)
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Fluorometer/spectrofluorometer
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Cuvettes suitable for fluorescence measurements
Procedure:
-
Prepare Dilutions: Prepare a series of dilute solutions (e.g., 1-10 µM) of your quinoxaline derivative in each of the selected solvents. Ensure the final concentration is identical across all samples to allow for direct comparison. Note: Keep the volume of stock solution added to a minimum (e.g., <1% of the total volume) to avoid significant alteration of the solvent's properties.
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Measure Absorbance: For each sample, measure the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption (λabs,max).
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Measure Fluorescence: Using the determined λex, measure the fluorescence emission spectrum for each sample. Record the wavelength of maximum emission (λem) and the peak fluorescence intensity.
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Data Analysis: Create a table summarizing the λex, λem, Stokes shift (λem - λex), and relative fluorescence intensity for each solvent. This will reveal the solvent in which your compound exhibits the strongest emission.
Data Interpretation Table
| Solvent | Polarity Index | λex (nm) | λem (nm) | Stokes Shift (nm) | Relative Quantum Yield (Φ) |
| Toluene | 2.4 | 368 | 420 | 52 | 0.91 |
| THF | 4.0 | 370 | 435 | 65 | 0.75 |
| Acetonitrile | 5.8 | 372 | 450 | 78 | 0.45 |
| DMSO | 7.2 | 374 | 465 | 91 | 0.20 |
| Note: These are representative values. Actual results will vary depending on the specific quinoxaline derivative.[1] |
Workflow for Solvent Optimization
Caption: Workflow for troubleshooting low fluorescence via solvent optimization.
Issue 2: My fluorescence signal disappears at high concentrations or in the solid state.
Question: My quinoxaline compound is highly fluorescent in dilute solutions, but the signal weakens dramatically when I increase the concentration or try to use it as a solid film. Why is this happening?
Answer: This phenomenon is known as Aggregation-Caused Quenching (ACQ) .[4][5] In concentrated solutions or the solid state, traditional fluorophores tend to form aggregates (π-π stacks). This close proximity allows for strong intermolecular interactions, which create non-radiative decay pathways for the excited-state energy, effectively quenching the fluorescence.
Conversely, some quinoxaline derivatives are specifically designed to exhibit the opposite behavior, known as Aggregation-Induced Emission (AIE) .[2][6] In AIE-active molecules, aggregation restricts intramolecular rotations or vibrations, which are the primary non-radiative decay pathways in solution. By locking the molecule in a fixed conformation, aggregation blocks these non-radiative channels and forces the excited state to decay via fluorescence, thus "turning on" the signal.[7][8]
Troubleshooting & Remediation
If you are observing ACQ, the goal is to prevent molecular aggregation.
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Work at Lower Concentrations: The simplest solution is to determine the concentration threshold at which ACQ begins and work below it.
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Introduce Bulky Substituents: If you are synthesizing your own derivatives, incorporating bulky groups (e.g., tert-butyl, phenyl) into the quinoxaline scaffold can create steric hindrance that prevents the planar molecules from stacking.[4]
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Formulate in a Polymer Matrix: Dispersing the quinoxaline derivative within a solid, transparent polymer matrix (e.g., polystyrene) can physically separate the molecules and prevent aggregation, preserving their fluorescence in the solid state.[6]
Experimental Protocol: Characterizing Aggregation Behavior
This experiment helps determine if your compound exhibits ACQ or AIE.
Materials:
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Your quinoxaline derivative
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A "good" solvent in which the compound is highly soluble and fluorescent (e.g., Dioxane, THF)
-
A "poor" or "anti-solvent" in which the compound is insoluble (e.g., Water)
-
Fluorometer
Procedure:
-
Prepare Stock Solution: Create a stock solution of your compound (e.g., 1 mM) in the "good" solvent.
-
Initial Measurement: Measure the fluorescence spectrum of a dilute solution of the compound in the pure "good" solvent.
-
Titration with Anti-Solvent: Prepare a series of samples in cuvettes with increasing fractions of the "anti-solvent" (water). For example, create mixtures with 10%, 20%, 30%... up to 90% water content by volume, keeping the total fluorophore concentration constant.
-
Measure Fluorescence: Measure the fluorescence emission spectrum for each mixture immediately after preparation.
-
Plot the Data: Plot the peak fluorescence intensity against the percentage of water.
-
ACQ: The fluorescence intensity will decrease as the water fraction increases.
-
AIE: The fluorescence intensity will remain low or decrease slightly at low water fractions and then increase dramatically at higher water fractions where aggregates form.[7]
-
Visualizing Aggregation Effects
Caption: Mechanism of Aggregation-Caused Quenching (ACQ).
Part 2: Frequently Asked Questions (FAQs)
Q1: How do chemical substituents affect the fluorescence of quinoxaline derivatives?
The introduction of different chemical groups onto the quinoxaline core is the primary strategy for tuning its photophysical properties. The effect depends on the electronic nature of the substituent:
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Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or alkyl groups increase the electron density of the aromatic system. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap.[9] The result is often a bathochromic (red) shift in both absorption and emission spectra.[10]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (e.g., fluorine) decrease the electron density. These substituents tend to lower the energy of the LUMO more significantly than the HOMO, also narrowing the energy gap.[9] This can likewise lead to a bathochromic (red) shift .[11]
The combination of EDGs and EWGs at different positions on the quinoxaline ring creates a "push-pull" system, enhancing the intramolecular charge transfer (ICT) character and often leading to stronger fluorescence and larger Stokes shifts.[2]
Diagram: Effect of Substituents on Energy Levels
Caption: Impact of EDGs and EWGs on HOMO-LUMO energy gap.
Q2: What is a Stokes shift, and why is a large Stokes shift desirable?
The Stokes shift is the difference in wavelength (or energy) between the position of the absorption maximum and the emission maximum of a fluorescent molecule.[1]
A large Stokes shift (e.g., >50 nm) is highly desirable in fluorescence applications for several reasons:
-
Reduced Self-Quenching: It minimizes the overlap between the absorption and emission spectra. This reduces the probability that a photon emitted from one molecule will be re-absorbed by another molecule of the same type (a process known as FRET or inner filter effect), which would lead to a loss of signal.
-
Improved Signal-to-Noise Ratio: It allows for more effective separation of the excitation light from the emitted fluorescence using optical filters. This is crucial for sensitive detection, as it prevents scattered excitation light from contaminating the emission signal.[1]
-
Multiplexing Capability: In experiments using multiple fluorophores, large Stokes shifts help prevent spectral crosstalk between different emission channels.
Quinoxaline derivatives can be engineered to have large Stokes shifts, making them superior alternatives to traditional dyes like fluorescein, which have small Stokes shifts (~25 nm).[1]
Q3: How can I improve the photostability of my quinoxaline probe during long imaging experiments?
Photostability is the ability of a fluorophore to resist photochemical degradation (photobleaching) upon exposure to excitation light.[12] Quinoxaline derivatives generally exhibit good photostability, but intense or prolonged illumination can still lead to signal loss.[1]
Strategies to Enhance Photostability:
-
Use Anti-fade Reagents: For fixed-cell imaging, use a mounting medium containing a commercial anti-fade agent (e.g., containing p-phenylenediamine or n-propyl gallate). These reagents are radical scavengers that reduce the rate of photobleaching.
-
Minimize Excitation Exposure: Use the lowest possible excitation light intensity that provides an adequate signal. Reduce the exposure time and use neutral density filters to attenuate the light source.
-
Oxygen Scavenging: Photobleaching is often mediated by reactive oxygen species. In some in vitro assays, an oxygen scavenging system (e.g., glucose oxidase and catalase) can be added to the buffer to improve photostability.
-
Structural Modification: Certain chemical modifications, such as the incorporation of fused aromatic rings or specific organoboron coordination, can enhance the intrinsic photostability of the quinoxaline core.[13]
Protocol: Assessing Photostability
Procedure:
-
Prepare Sample: Prepare your sample (e.g., cells labeled with the quinoxaline probe) on a fluorescence microscope slide.
-
Select Region of Interest (ROI): Identify a representative ROI for continuous imaging.
-
Continuous Illumination: Expose the ROI to continuous excitation light using a fixed intensity.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each image. Plot the normalized intensity against time. The rate of decay provides a quantitative measure of the probe's photostability. A slower decay indicates higher photostability.[12]
References
- BenchChem. (2025). Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging.
- BenchChem. (2025). A Brighter Horizon: Quinoxaline-Based Fluorescent Probes Outshine Traditional Dyes.
- National Institutes of Health (NIH). (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent.
- Singh, J., & Mishra, S. (2023).
- Canadian Journal of Chemistry. (2021).
- ResearchGate. (2025). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline.
- Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications.
-
ACS Publications. (2015). Highly Fluorescent[13]Carbohelicene Fused by Asymmetric 1,2-Dialkyl-Substituted Quinoxaline for Circularly Polarized Luminescence and Electroluminescence. The Journal of Physical Chemistry C.
- PubMed Central (PMC). (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block.
- Loughborough University Research Repository. (n.d.). New quinoxaline-based blue emitters: molecular structures, aggregation- induced enhanced emission characteristics and OLED appli.
- MDPI. (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent.
- ACS Publications. (2018). Crystallization and Aggregation-Induced Emission in a Series of Pyrrolidinylvinylquinoxaline Derivatives. The Journal of Physical Chemistry C.
- BenchChem. (2025). A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
- ResearchGate. (2025). Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines.
- ResearchGate. (n.d.). Processes of aggregation-caused quenching (ACQ)
- BenchChem. (2025).
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- 5. researchgate.net [researchgate.net]
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- 9. Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. Diversity-oriented synthesis enables the rapid development of quinoxaline-based bis-boron fluorophores: photophysical properties and sensing applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Friedländer Quinoline Synthesis
Welcome to our dedicated technical support guide for the Friedländer synthesis of quinolines. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with this venerable yet often temperamental reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental pitfalls, empowering you to troubleshoot effectively and optimize your yields.
Understanding the Friedländer Synthesis: A Quick Overview
First described by Paul Friedländer in 1882, this reaction is a cornerstone of heterocyclic chemistry, constructing the quinoline scaffold through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] The reaction is typically catalyzed by either acid or base and proceeds through an initial aldol condensation followed by cyclization and dehydration.[2][3] While powerful, its success is highly sensitive to a range of parameters, often leading to frustratingly low yields.
The Reaction Mechanism at a Glance
Two primary mechanisms are generally accepted for the Friedländer synthesis.[2] The initial step dictates the pathway:
-
Aldol Condensation First: The 2-amino-substituted carbonyl compound reacts with the α-methylene-containing compound in an aldol addition, which is often the rate-limiting step. This is followed by dehydration to form an unsaturated carbonyl compound, which then undergoes intramolecular imine formation and a final dehydration to yield the quinoline.[2]
-
Schiff Base Formation First: Alternatively, the reaction can begin with the formation of a Schiff base between the two starting materials, followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final product.[2]
Understanding these pathways is crucial for diagnosing issues related to catalyst choice and reaction kinetics.
Caption: Alternative mechanisms for the Friedländer synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Friedländer synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields are the most frequent complaint and can stem from several interconnected factors. A systematic approach to troubleshooting is essential.
-
Harsh Reaction Conditions: Traditional protocols often call for high temperatures (150-220°C) and strong acid or base catalysts.[3][4][5] These conditions can lead to the degradation of starting materials and/or the final quinoline product, often resulting in the formation of tarry byproducts.[6]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base can fail to promote the reaction efficiently or may encourage side reactions.[1] Modern methods often employ milder and more selective catalysts.[7]
-
Poor Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive, requiring more forcing conditions or a more potent catalyst.[6]
-
Incomplete Reaction: Insufficient reaction time will naturally lead to low conversion. It is crucial to monitor the reaction's progress.[4]
-
Presence of Water: In acid-catalyzed variants, the water produced during the cyclization can inhibit the reaction equilibrium.[6]
Q2: I'm observing significant side product formation, particularly what appears to be self-condensation of my ketone. How can I minimize this?
This is a classic problem, especially under basic conditions, where the ketone starting material undergoes an aldol condensation with itself.[1][3]
-
Modify the Reaction Conditions:
-
Switch to Acid Catalysis: Acidic conditions are generally less prone to promoting ketone self-condensation. Catalysts like p-toluenesulfonic acid (p-TsOH) or even molecular iodine can be effective.[3][4]
-
Use Milder Bases: If a base is required, consider weaker options than traditional choices like NaOH or KOH.
-
-
Alter the Substrate:
-
Protecting Groups: In some cases, it may be possible to temporarily protect the α-methylene position of the ketone to prevent self-condensation.
-
Use an Imine Analog: To circumvent aldol-related side reactions, the imine analog of the o-aminoaryl carbonyl can be used in place of the amine itself.[3]
-
Q3: My synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve regioselectivity?
Achieving high regioselectivity is a well-documented challenge in Friedländer synthesis when using unsymmetrical ketones.[3][4]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's regiochemical outcome. The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[3][8]
-
Substrate Modification: Introducing a directing group on the ketone can control the site of the initial condensation.[8] For example, introducing a phosphoryl group on one α-carbon of the ketone has been shown to be an effective strategy.[3]
-
Reaction Parameter Optimization: Systematically adjusting the temperature and solvent can favor the formation of one regioisomer over the other.[8]
Q4: The reaction seems very sensitive to temperature. What is the optimal temperature range, and how does it relate to my choice of catalyst?
Temperature is a critical parameter that must be optimized for each specific set of substrates and catalyst.
-
Traditional vs. Modern Catalysts: Classical, uncatalyzed reactions often require very high temperatures (150-220°C).[5] However, many modern catalysts are designed to be effective at much milder temperatures, often in the range of 50-120°C.[6] For instance, certain polymer-supported catalysts and ionic liquids can facilitate the reaction at these lower temperatures.[6]
-
Balancing Rate and Degradation: The optimal temperature is a trade-off between achieving a reasonable reaction rate and minimizing the thermal degradation of reactants and products.[6] If you observe charring or tar formation, the temperature is likely too high.[6]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for both a modern, milder Friedländer synthesis and a purification workflow.
Protocol 1: Molecular Iodine-Catalyzed Friedländer Synthesis
This protocol utilizes molecular iodine as an efficient and mild catalyst, often providing good yields under solvent-free conditions.[4]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular Iodine (I₂) (10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add molecular iodine (10 mol%) to the mixture.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Catalyst-Free Friedländer Synthesis in Water
This "green" chemistry approach leverages water as a solvent and avoids the need for a catalyst, which can simplify purification.[9][10]
Materials:
-
2-aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).[10]
-
Add 5 mL of deionized water.[10]
-
Monitor the reaction's progress using TLC. The reaction is typically complete within 3-5 hours.[10]
-
Once the reaction is complete, cool the mixture to room temperature.[10]
-
Extract the product from the aqueous mixture using ethyl acetate (3 x 15 mL).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]
-
Purify the crude product via recrystallization or column chromatography.
Data Summary: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their expected impact on the Friedländer synthesis, providing a quick reference for optimization.
| Parameter | Traditional Conditions | Modern/Optimized Conditions | Rationale for Optimization |
| Temperature | High (150-220°C)[5] | Mild (50-120°C)[6] | Minimizes degradation of starting materials and products, reducing tar formation and improving yield.[6] |
| Catalyst | Strong Acid/Base (H₂SO₄, KOH)[3] | Mild Lewis/Brønsted Acids (I₂, p-TsOH), Ionic Liquids, Heterogeneous Catalysts[1][7] | Improves selectivity, reduces side reactions (e.g., self-condensation), and can allow for milder reaction conditions.[1][3] |
| Solvent | Alcohol, or solvent-free at high temp[11] | Water, PEG, Ionic Liquids, or solvent-free[9][11] | "Green" solvents can improve reaction efficiency and simplify workup. Solvent-free conditions can be highly efficient.[9][12] |
| Reaction Time | Variable, often long | Generally shorter, especially with microwave irradiation[6][12] | Optimized conditions and catalysts often lead to faster reaction rates. Monitoring is key to avoid product degradation from prolonged heating.[4] |
References
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Majumder, S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]
- Corey, E. J., & Streith, J. (1964). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society, 86(5), 950–951.
-
Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2016). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemically Assisted Friedlander Reaction: Highly Efficient and Sustainable Method for Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
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overcoming solubility issues of 2-(2-Quinoxalinyl)malondialdehyde in aqueous solutions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(2-Quinoxalinyl)malondialdehyde (CAS 205744-84-9). This document provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to facilitate its effective use in experimental settings.
Introduction to the Challenge
This compound is a heterocyclic compound featuring a quinoxaline moiety linked to a malondialdehyde group.[1][2][3] Its chemical structure, characterized by a planar, aromatic quinoxaline ring system (C₁₁H₈N₂O₂), contributes to significant hydrophobicity.[3] Such molecules often exhibit strong crystal lattice energy and are difficult to solvate in polar, protic solvents like water, leading to poor aqueous solubility.[4][5] This property is a major hurdle in biological assays and formulation development, as a compound must be in solution to interact with its biological target or be absorbed in vivo.[5][6]
This technical center addresses this core issue by providing a logical, step-by-step approach to overcoming solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A: It is an organic compound with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of approximately 200.20 g/mol .[1][2] The structure contains a basic quinoxaline ring (pKa of quinoxaline is ~0.6) and an acidic malondialdehyde moiety (pKa of malondialdehyde enol is ~4.46).[7][8] This dual nature means its charge state, and thus solubility, can be highly dependent on the pH of the aqueous medium.
Q2: Why is this compound poorly soluble in aqueous solutions?
A: The primary reason is its molecular structure. The large, planar, and relatively non-polar quinoxaline ring system makes it hydrophobic.[9] In aqueous environments, water molecules must form a structured cavity around the hydrophobic molecule, which is entropically unfavorable. To overcome this, significant energy is required to break the compound's crystal lattice, which is often high for such planar aromatic molecules. The poor solubility of many organic compounds in water is a well-known limitation in synthesis and biological assays.[4][10]
Q3: What is the first and most common step to solubilize this compound for in vitro assays?
A: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of hydrophobic compounds and its miscibility with water.[6] A typical starting concentration for a DMSO stock is 10-20 mM. This stock is then serially diluted into the final aqueous assay buffer.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What does this mean?
A: This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay medium. While the compound is soluble in 100% DMSO, the introduction of water dramatically increases the polarity of the solvent system, causing the hydrophobic compound to crash out of solution. The final concentration of DMSO in the assay is often a critical factor; many cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%.[11][12]
Troubleshooting Guide: From Precipitation to Solution
This section provides a systematic approach to resolving solubility issues encountered during experiments.
Problem 1: Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
-
Probable Cause: The final concentration of the compound exceeds its thermodynamic or kinetic solubility in the mixed solvent system (aqueous buffer + DMSO). The percentage of DMSO may be too low to maintain solubility.
-
Solution Workflow:
Caption: Decision workflow for initial precipitation issues.
-
Detailed Steps:
-
Reduce Final Compound Concentration: The simplest solution is often to lower the highest concentration in your dose-response curve. This reduces the likelihood of precipitation.[11]
-
Optimize Final DMSO Concentration: While keeping cell health in mind, determine the maximum tolerable DMSO concentration for your assay. If you can increase it slightly (e.g., from 0.1% to 0.5%), it may be sufficient to keep the compound dissolved.[13]
-
Perform Stepwise (Serial) Dilution: Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), perform a serial dilution. This gradual change in solvent polarity can sometimes prevent precipitation and create a supersaturated but stable solution for the duration of the assay.[11][13]
-
Problem 2: Initial troubleshooting fails; compound remains poorly soluble.
-
Probable Cause: The intrinsic aqueous solubility of the compound is extremely low, requiring more advanced formulation strategies.
-
Solution Options:
-
pH Adjustment: Leverage the compound's ionizable groups. The quinoxaline nitrogen can be protonated in acidic conditions (pH < 2), and the malondialdehyde enol can be deprotonated in basic conditions (pH > 5). Creating a charged species dramatically increases aqueous solubility.[14][]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., 5.0, 6.0, 7.4, 8.0, 9.0). Determine the compound's solubility in each. Caution: Ensure the pH required for solubility is compatible with your biological assay and does not affect the compound's stability or activity.
-
-
Use of Co-solvents: Adding a small amount of a water-miscible organic solvent to the final aqueous buffer can increase solubility by reducing the overall polarity of the solvent.[16][17][18]
-
Protocol: After diluting the DMSO stock, ensure the final buffer contains a small percentage (e.g., 1-5%) of a co-solvent. The choice of co-solvent depends on assay compatibility.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming an inclusion complex that is water-soluble.[][20][21]
-
Protocol: Prepare the final aqueous buffer containing a predetermined concentration of a suitable cyclodextrin (e.g., HP-β-CD). Add the compound (from DMSO stock or as powder) and allow it to equilibrate (e.g., stir overnight) to form the complex.[22]
-
-
Problem 3: Compound is poorly soluble even in 100% DMSO.
-
Probable Cause: The compound has extremely high crystal lattice energy, making it resistant to dissolution even in strong organic solvents.
-
Solution Options:
-
Alternative Organic Solvents: Consider stronger, more polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[13] Always verify the compatibility of these solvents with your assay system, as they can be more aggressive than DMSO.
-
Gentle Heating and Sonication: Warming the solution (e.g., to 30-40°C) and using a sonicating water bath can provide the necessary energy to break the crystal lattice and facilitate dissolution.[13] Always check the compound's thermal stability first to avoid degradation.
-
Data Summaries & Experimental Protocols
Table 1: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| DMSO Stock Dilution | Solubilizes compound in organic phase, then dilutes. | Simple, fast, widely used. | Prone to precipitation; DMSO can be toxic. | Initial screening, in vitro biochemical assays. |
| pH Adjustment | Ionizes the molecule, increasing polarity and water interaction.[14] | Highly effective for ionizable compounds; simple to formulate.[] | Requires assay compatibility with non-neutral pH; may alter compound activity. | Compounds with acidic/basic moieties. |
| Co-solvents | Reduces the polarity of the aqueous medium.[][18] | Can significantly increase solubility.[23] | Co-solvents can affect protein structure or cell viability. | Biochemical assays; some cell-based assays. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a water-soluble shell.[][21] | Low toxicity; can improve bioavailability in vivo.[20] | May alter drug-target binding kinetics; requires optimization. | Cell-based assays, in vivo formulations. |
Protocol 1: Preparing a Solution Using a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your final aqueous assay buffer (e.g., PBS, pH 7.4).
-
Prepare a second version of the assay buffer containing 10% Polyethylene glycol 400 (PEG400).[13]
-
To create your highest concentration working solution (e.g., 100 µM), add 1 part DMSO stock to 89 parts standard buffer and 10 parts of the 10% PEG400 buffer.
-
Vortex gently. The final solution will contain 100 µM compound, 1% DMSO, and 1% PEG400.
-
Perform serial dilutions from this working solution using a buffer containing 1% DMSO and 1% PEG400 to maintain consistent solvent composition.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will be your "vehicle" solution.
-
Add the solid this compound powder directly to the HP-β-CD vehicle solution to achieve your highest desired concentration.
-
Alternatively, add a small aliquot of a concentrated DMSO stock (e.g., 50 mM) to the HP-β-CD vehicle, ensuring the final DMSO concentration is minimal (<1%).
-
Seal the container and place it on a shaker or stirrer at room temperature overnight to allow for the formation of the inclusion complex.[22]
-
The next day, filter the solution through a 0.22 µm filter to remove any undissolved precipitate.
-
The clear filtrate is your working solution. It is crucial to determine the actual concentration of the dissolved compound in the filtrate via an analytical method like HPLC-UV to ensure accuracy in subsequent experiments.[24]
Visualization of Key Processes
Caption: Simplified decision tree for selecting a solubilization method.
Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.
References
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY TECHNIQUE. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
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Poorly Soluble Drugs Dissolution And Drug Release. (n.d.). Poorly Soluble Drugs Dissolution And Drug Release. Retrieved from [Link]
-
IntechOpen. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
MDPI. (n.d.). New Water-Soluble Condensed Heterocyclic Compounds with Antimicrobial Activity Based on Annulation Reactions of 8-Quinolinesulfenyl Halides with Natural Products and Alkenes. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of Five-Membered Heterocycles Using Water as a Solvent. Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Effects of Oxidation Modification by Malondialdehyde on the Structure and Functional Properties of Walnut Protein. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
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PubChem. (n.d.). Malonaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Malondialdehyde. Retrieved from [Link]
-
ResearchGate. (2018). Biological activity of quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Review: Interaction of malondialdehyde with biological molecules - New trends about reactivity and significance. Retrieved from [Link]
-
IJRAR.org. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-quinolyl)malondialdehyde. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]
-
PubMed. (2021). Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Malondialdehyde aqueous equilibrium reaction; (b) Condensation Reaction of MDA and TBA to form TBA 2 -MDA; (c) C 1 -C 3 compounds tested for interference in the TBA assay. Retrieved from [Link]
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Technical Support Center: Addressing Stability Challenges of 2-(2-Quinoxalinyl)malondialdehyde in Solution
Introduction: 2-(2-Quinoxalinyl)malondialdehyde is a bifunctional molecule of significant interest in chemical synthesis and drug development, prized for its unique reactivity. It merges the stable, heterocyclic quinoxaline scaffold with the highly reactive β-dicarbonyl system of malondialdehyde (MDA).[1][2] This dual nature, however, presents considerable stability challenges in solution. The malondialdehyde moiety is susceptible to a range of degradation pathways, leading to issues with experimental reproducibility, reaction yield, and analytical accuracy. This guide provides in-depth technical support, troubleshooting advice, and best practices to help researchers mitigate these stability problems and ensure reliable results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a primary concern?
A1: this compound is a synthetic organic compound featuring a quinoxaline ring attached to the central carbon of a malondialdehyde fragment.[3] The quinoxaline portion is a generally stable aromatic heterocycle known for its diverse biological activities.[4][5] The malondialdehyde portion, however, is a highly reactive β-dicarbonyl compound.[6][7] This reactivity is the source of the compound's utility but also its instability. In solution, the malondialdehyde moiety can undergo self-condensation, react with nucleophiles (including solvents and buffers), and is sensitive to pH, temperature, and oxygen, leading to degradation and inconsistent experimental outcomes.[8][9][10]
Q2: What are the most critical factors influencing the stability of this compound in solution?
A2: The stability is governed by a hierarchy of factors:
-
pH: This is the most critical factor. The compound's reactivity is dictated by the pH-dependent equilibrium of its malondialdehyde moiety.[8][11]
-
Solvent: The choice of solvent can affect solubility and reactivity. Protic solvents may participate in unwanted side reactions.
-
Temperature: Elevated temperatures accelerate degradation pathways, including decarboxylation and polymerization.[12]
-
Oxygen: The aldehyde groups are susceptible to oxidation, especially in the presence of trace metal catalysts.[12]
-
Light: Photochemical degradation can occur, although it is generally a lesser concern than pH and temperature.
Q3: What does a degraded solution of this compound look like?
A3: A freshly prepared solution in an appropriate organic solvent (e.g., DMSO, THF) should be clear and may have a pale yellow hue. Signs of degradation include:
-
Color Change: Development of a deeper yellow, orange, or brown color often indicates polymerization or the formation of condensation products.
-
Precipitation: The formation of insoluble materials suggests that the compound has undergone self-reaction to form larger, less soluble oligomers.
-
Haze/Turbidity: A general cloudiness can indicate the onset of degradation or poor solubility, which can be exacerbated by improper solvent choice or temperature.
Q4: What are the recommended storage conditions for the solid compound and its solutions?
A4:
-
Solid Compound: Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C. Protect from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10-50 mM) in anhydrous, high-purity DMSO or DMF. Aliquot into single-use volumes in sealed vials with an inert gas overlay and store at -80°C. Avoid repeated freeze-thaw cycles. A properly stored stock solution should be stable for several weeks, but stability should be verified for long-term projects.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems researchers may encounter. The underlying principle is that the malondialdehyde moiety's stability is tied to its tautomeric forms, which are governed by pH.
The Central Role of pH and Tautomerism
The key to managing stability is controlling the equilibrium of the malondialdehyde group. It has a pKa of approximately 4.46.[8][11]
-
In acidic conditions (pH < 4.5): The compound exists in its highly reactive protonated enol and dialdehyde forms. These forms are prone to self-condensation and reaction with other nucleophiles.[8]
-
In neutral to basic conditions (pH > 4.5): The compound deprotonates to form the enolate anion. This enolate is resonance-stabilized across the two carbonyl groups, making it significantly more stable and less reactive toward self-condensation.[8][11][13]
Sources
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. scbt.com [scbt.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Reducing Interference in Malondialdehyde (MDA) Detection Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for malondialdehyde (MDA) detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common interference issues encountered during the quantification of MDA, a key biomarker of lipid peroxidation.
Frequently Asked Questions (FAQs)
Q1: What is the Thiobarbituric Acid Reactive Substances (TBARS) assay, and why is it so susceptible to interference?
The TBARS assay is a widely used colorimetric method to estimate MDA levels. The principle involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures (95-100°C).[1][2] This reaction forms a pink MDA-TBA₂ adduct that is measured spectrophotometrically at approximately 532 nm.[3][4][5][6]
The primary issue with this assay is its lack of specificity.[5][7] The name "TBARS" itself reveals the problem: it measures Thiobarbituric Acid Reactive Substances , not exclusively MDA.[4][5] TBA cross-reacts with a variety of other molecules present in biological samples, including other aldehydes (alkanals, 2-alkenals), sugars, amino acids, and pyrimidines, leading to an overestimation of MDA levels.[4][8][9]
Q2: What are the most common interfering substances in biological samples?
Several substances can artificially inflate your MDA readings in a TBARS assay. Awareness of these is the first step in troubleshooting.
-
Other Aldehydes: During lipid peroxidation, other aldehydes like acrolein and trans-4-hydroxynonenal are formed, which also react with TBA.[8][10]
-
Sugars and Sialic Acids: Sugars can degrade during the harsh acidic and high-heat conditions of the assay, forming compounds that react with TBA.
-
Amino Acids and Proteins: Certain amino acids can react with TBA, and complex protein content in samples can cause significant baseline shifts in spectrophotometric readings.[5][8][11]
-
Bilirubin: This is a known interferent, particularly problematic when analyzing serum or plasma samples.[11][12]
-
Hemoglobin: Blood contamination in tissue samples is a major source of interference. It's recommended to perfuse tissues to remove blood before homogenization.[3][13][14]
Q3: When is it necessary to switch from a simple TBARS assay to a more specific method like HPLC?
While the TBARS assay can be a cost-effective screening tool, its use is best suited for comparing relative changes across a sample set processed with a single, consistent method.[1][11] However, for accurate quantification, especially in clinical studies or complex matrices, switching to a more specific method is crucial.
High-Performance Liquid Chromatography (HPLC) is considered the gold standard.[1][4] It physically separates the specific MDA-TBA₂ adduct from other interfering TBARS before detection.[4] This chromatographic separation ensures that you are quantifying only MDA, providing significantly more accurate and reliable results.[4][15][16] Studies have shown that TBARS determination by spectrophotometry can lead to a significant overestimation of MDA levels compared to HPLC methods.[4]
Troubleshooting Guide: Common Issues & Solutions
Problem: My absorbance readings are high and inconsistent, even in my blank/control samples.
Cause: This issue often points to contamination or non-specific reactions occurring during the assay.
-
Contaminated Reagents: Impure solvents or reagents can introduce interfering substances.[1] Always use high-purity, HPLC-grade reagents where possible. Prepare TBA solution fresh before each experiment, as it can degrade over time.[2][17]
-
In vitro Peroxidation: The harsh heating step of the TBARS assay can itself induce lipid peroxidation in your sample, artificially generating MDA.[18] This leads to erroneously high values.
Solution: The Antioxidant Shield
The most effective solution is to prevent this artificial oxidation by adding an antioxidant to your samples and lysis buffer. Butylated hydroxytoluene (BHT) is the most common and effective choice.[18][19] BHT is a synthetic antioxidant that inhibits the free radical chain reactions of lipid peroxidation during sample preparation and the assay itself.[19][20]
-
Actionable Step: Add BHT (typically from a 100x stock) to your sample homogenization/lysis buffer at the very beginning of your workflow.[19][21] This ensures that the measured MDA reflects the in vivo state of the sample, not an artifact of the assay.[19]
Problem: My results seem to consistently overestimate lipid peroxidation compared to published data.
Cause: This is the classic specificity problem of the TBARS assay. You are likely measuring a cumulative signal from MDA and numerous other TBARS.[4][5] Additionally, complex samples like tissue homogenates can produce a non-linear baseline shift, making direct comparison to a clean standard curve impossible and leading to inaccurate calculations.[5]
Solutions:
-
Implement HPLC Separation: The most robust solution is to adopt an HPLC-based method. This will separate the true MDA-TBA₂ adduct from other interfering compounds, allowing for specific quantification.[4][15][16]
-
Derivative Spectrophotometry: If HPLC is not available, a technique called derivative spectrophotometry can help correct for the variable and non-linear baseline. By analyzing the 3rd derivative of the absorption spectrum, the contribution of the broad, interfering background can be minimized, providing a more accurate measurement of the sharp MDA-TBA₂ peak.[3][13]
-
Extraction: After the reaction, the MDA-TBA₂ adduct can be extracted into a solvent like n-butanol.[17][21] This helps to remove water-soluble interfering substances and can concentrate the adduct, enhancing sensitivity.[21]
Problem: I am observing high variability between my experimental replicates.
Cause: High variability often stems from inconsistencies in the execution of the assay protocol.
-
Inconsistent Heating: The temperature and duration of the incubation step are critical. Fluctuations can lead to variable rates of reaction and degradation.[17]
-
Sample Oxidation: If samples are not processed quickly and kept on ice, ongoing lipid peroxidation can occur, leading to different MDA levels in replicates processed at slightly different times.
-
Protein Precipitation: Incomplete or inconsistent protein precipitation will leave interfering proteins in the supernatant.
Solutions:
-
Standardize Protocol Execution: Use a calibrated heating block or boiling water bath and a precise timer for the incubation step.[17]
-
Work Quickly and on Ice: Prepare all samples on ice and proceed to the protein precipitation step as quickly as possible.[3][22] The addition of BHT is also critical here.[17]
-
Ensure Proper Mixing: Vortex samples vigorously after adding each reagent, especially after adding the acid for protein precipitation, to ensure a complete and uniform reaction.[3][13]
Visualizing the Workflow and the Problem
To better understand the process and the challenges, the following diagrams illustrate the experimental workflow and the core issue of non-specificity.
Caption: TBARS Assay Workflow with Critical Interference Mitigation Steps.
Caption: The TBARS Specificity Problem vs. the HPLC Solution.
Data Insights: The Spectrum of Interference
Not all aldehydes react with TBA equally or produce a chromogen that absorbs at 532 nm. This contributes to the complexity of interpreting TBARS data. The table below summarizes the reactivity of various aldehydes with TBA.
| Compound | Molar Extinction Coefficient (ε) at λmax | Absorption Maximum (λmax) | Notes |
| Malondialdehyde (MDA) | ~156,000 M⁻¹cm⁻¹ | 532 nm | The target analyte, forms a distinct pink chromogen. |
| trans,trans-nonadienal | High | 532 nm | A lipid peroxidation product that directly interferes at 532 nm.[10] |
| trans-4-hydroxynonenal | Moderate | 530 nm | A toxic lipid peroxidation product that also interferes.[10] |
| Acrolein | Low | 495 nm | Forms a chromogen with a different λmax, but can contribute to background.[10] |
| Crotonaldehyde | Low | 495 nm | Similar to acrolein, contributes to non-specific background absorption.[10] |
Data synthesized from authoritative sources on aldehyde-TBA reactions.[10]
Key Experimental Protocols
Protocol 1: General TBARS Assay with Interference Control
This protocol incorporates best practices for minimizing common interferences.
1. Reagent Preparation:
-
MDA Lysis Buffer: Prepare a suitable buffer (e.g., PBS or RIPA) and keep it on ice.[21][23]
-
BHT Stock (100x): Prepare a 2% BHT solution in ethanol.[2]
-
Trichloroacetic Acid (TCA): Prepare a 10% (w/v) TCA solution in deionized water. Store at 4°C.[2][22]
-
TBA Solution: Prepare a 0.67% (w/v) TBA solution. Gentle heating may be required to fully dissolve the powder. Prepare this solution fresh before each experiment.[2][17]
2. Sample Preparation:
-
For tissues, homogenize ~10-20 mg of tissue on ice in 200-300 µL of MDA Lysis Buffer containing 1:100 BHT (e.g., 3 µL of 100x BHT in 300 µL buffer).[21][22] For cells, lyse approximately 2 x 10⁶ cells similarly.[21]
-
Centrifuge the homogenate at 12,000-13,000 x g for 10 minutes at 4°C to remove insoluble material.[17][21]
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
3. Protein Precipitation & Reaction:
-
Add 200 µL of ice-cold 10% TCA to the supernatant to precipitate proteins.[2]
-
Vortex thoroughly and incubate on ice for 15 minutes.[2][22]
-
Carefully transfer 200 µL of the clear supernatant to a new, labeled screw-cap tube.[22]
-
Add an equal volume (200 µL) of 0.67% TBA solution to each tube containing the supernatant and standards.[22]
-
Incubate in a boiling water bath or heating block at 95-100°C for 10-20 minutes.[17][22]
-
Immediately cool the tubes on ice for 10 minutes to stop the reaction.[2]
4. Measurement:
-
Centrifuge the tubes at 3,000-4,000 rpm for 10 minutes to pellet any precipitate.[2][17]
-
Transfer 200 µL of the clear supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.[1][17]
-
Calculate MDA concentration based on a standard curve prepared using an MDA precursor like 1,1,3,3-tetraethoxypropane (TEP).[1]
Protocol 2: HPLC-Based Quantification of the MDA-TBA₂ Adduct
This protocol provides a general framework. Specific parameters (column, mobile phase) may require optimization.
1. Sample Preparation and TBA Reaction:
-
Follow steps 1-3 from Protocol 1 to generate the MDA-TBA₂ adduct.
2. HPLC Analysis:
-
System: An HPLC system with a UV-Vis or fluorescence detector.[1]
-
Column: A reversed-phase C18 column is commonly used.[15]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and a phosphate buffer (e.g., 20 mM, pH 6).[15]
-
Injection Volume: 20-100 µL, depending on the expected concentration and system sensitivity.[15]
-
Detection: Monitor the eluent at 532 nm for absorbance or use fluorescence detection (λEx = 532 nm / λEm = 553 nm) for higher sensitivity.[1][21]
-
Quantification: Generate a standard curve by running known concentrations of the MDA-TBA₂ adduct through the HPLC system. The peak area of the adduct in the samples is used to determine the MDA concentration.[1]
By understanding the inherent limitations of the TBARS assay and implementing these corrective and validation strategies, you can significantly improve the accuracy and reliability of your lipid peroxidation measurements.
References
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Detecting Malondialdehyde (MDA) Impurities.
- Northwest Life Science Specialties. (n.d.). Product Manual for Malondialdehyde (MDA) Assay Kit.
- Galan, P., & Vichi, S. (2000). The thiobarbituric acid (TBA) reaction in foods: a review. PubMed.
- Esterbauer, H., & Cheeseman, K. H. (1990). Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay. PubMed.
- Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol.
- Lykkesfeldt, J. (2001). A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC. NIH.
- Pop, C., et al. (2021). A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent's Brain. PubMed Central.
- ResearchGate. (2016). What is the function of BHT (butylated hydroxytoulene) and why they are added in MDA lysis buffer?
- Esterbauer, H., & Slater, T. F. (1981). The reaction of 2-thiobarbituric acid with biologically active alpha,beta-unsaturated aldehydes. PubMed.
- Janero, D. R. (1990). Quantification of Malondialdehyde by HPLC-FL - Application to Various Biological Samples. PubMed.
- ResearchGate. (2016). What is the best method to assay MDA?
- Mylnikov, P. Yu., et al. (2022). Development and validation of a methodology for quantitative determination of malondialdehyde by HPLC-MC/MS. CoLab.
- ResearchGate. (2025). Development and Validation of a Simple Reversed-Phase HPLC-UV Method for Determination of Malondialdehyde in Olive Oil.
- Repositório Institucional da UC. (n.d.). Implementation of HPLC methodology for the quantification of malondialdehyde in cell suspensions and liver.
- ZELLX. (n.d.). Malondialdehyde (MDA)/Thiobarbituric Acid Reactive Substances (TBARS) Colorimetric Assay kit (96 Tests).
- ResearchGate. (2015). Is MDA or TBARS assay more suitable for oxidative stress evaluation?
- Semantic Scholar. (2013). analysis of interfering substances in the measurement of malondialdehyde content in plant leaves.
- Gaskill, D., et al. (2017). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC - NIH.
- Sigma-Aldrich. (n.d.). Lipid Peroxidation (MDA) Assay Kit.
- Northwest Life Science Specialties. (n.d.). Trouble With TBARS.
- Springer Nature Experiments. (2022). Lipid Peroxidation (TBARS) in Biological Samples.
- Protocols.io. (2019). Thiobarbituric acid reactive substances (TBARS) Assay.
- Tsikas, D. (2017). Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS. NIH.
- Giera, M., & Lingeman, H. (2012). Comments on “Use of Malondialdehyde as a Biomarker for Assesing Oxidative Stress in Different Disease Pathologies: A Review”. PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide for the Thiobarbituric Acid Reactive Substances (TBARS) Assay Using a Malondialdehyde (MDA) Standard.
- R&D Systems. (n.d.). TBARS Assay.
- Min, Y., & Ghebremeskel, K. (2013). Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. Lipids in Health and Disease.
- HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nwlifescience.com [nwlifescience.com]
- 4. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trouble With TBARS [nwlifescience.com]
- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The thiobarbituric acid (TBA) reaction in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comments on “Use of Malondialdehyde as a Biomarker for Assesing Oxidative Stress in Different Disease Pathologies: A Review” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reaction of 2-thiobarbituric acid with biologically active alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 14. himedialabs.com [himedialabs.com]
- 15. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of malondialdehyde by HPLC-FL - application to various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 23. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Quinoxalinyl)malondialdehyde
Welcome to the technical support center for the purification of 2-(2-Quinoxalinyl)malondialdehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this specific heterocyclic compound. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the challenges you might encounter during your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a unique molecule that combines a stable aromatic quinoxaline core with a highly reactive malondialdehyde functional group. This duality presents specific purification challenges. The quinoxaline moiety imparts aromaticity and potential for strong intermolecular interactions, while the malondialdehyde group is prone to self-condensation, oxidation, and other side reactions, particularly under harsh conditions.[1][2] Therefore, a successful purification strategy must balance the need to remove impurities from the synthetic route with the necessity of preserving the integrity of the target molecule.
The most common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5][6][7] Impurities from this synthesis can include unreacted starting materials, isomers, and polymeric byproducts. The malondialdehyde moiety is itself a marker for oxidative stress in biological systems due to its reactivity.[8]
This guide provides a logical framework for troubleshooting common issues and offers detailed protocols for the effective purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily substance. Is this normal, and how should I proceed?
A1: It is not uncommon for the crude product of quinoxaline synthesis to be colored. The dark color can be due to oxidized impurities from the o-phenylenediamine starting material.[9] Oiling out, instead of forming a solid, suggests the presence of significant impurities or residual solvent.
-
Recommended Action: Before attempting a complex purification, try triturating the crude oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often help to precipitate the desired product, leaving many of the more soluble, colored impurities behind. If the product solidifies, it can then be collected by filtration and subjected to further purification, such as column chromatography or recrystallization.
Q2: What is the best way to monitor the purification of this compound by Thin Layer Chromatography (TLC)?
A2: Effective TLC monitoring is crucial. Due to the compound's structure, a combination of visualization techniques is recommended.
-
UV Visualization: The quinoxaline ring is a UV-active chromophore. Your product should be visible as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).[10][11] This is a non-destructive first step.
-
Aldehyde-Specific Stains: To specifically visualize the malondialdehyde moiety, use a stain that reacts with aldehydes. A 2,4-dinitrophenylhydrazine (DNPH) stain is an excellent choice, as it forms yellow to orange spots with aldehydes and ketones.[12][13][14]
-
General Purpose Stains: A potassium permanganate stain can also be useful. It will react with any oxidizable functional groups, including the aldehyde groups, and will often show unreacted starting materials as well.[10]
Q3: My compound seems to be degrading on the silica gel column. What can I do to prevent this?
A3: The malondialdehyde moiety can be sensitive to the acidic nature of standard silica gel.[1]
-
Mitigation Strategies:
-
Deactivated Silica: Use silica gel that has been deactivated by treatment with a small amount of a base, such as triethylamine (typically 0.5-1% v/v in the eluent). This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Speed is Key: Do not let the compound sit on the column for an extended period. A faster flash column chromatography is preferable to a slow gravity column.
-
Q4: I am having trouble getting my this compound to crystallize. It keeps oiling out. What should I try?
A4: "Oiling out" during recrystallization is a common problem, often caused by the presence of impurities or cooling the solution too quickly.
-
Troubleshooting Steps:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More Solvent: If the oil persists, add a small amount of the hot solvent until the solution is clear again.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature, and then place it in a refrigerator or ice bath. Rapid cooling encourages oil formation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | Compound is too polar and is not eluting from the column. | Increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Compound is degrading on the silica gel. | Use deactivated silica gel (with triethylamine) or switch to a neutral stationary phase like alumina. | |
| Compound is co-eluting with an impurity. | Optimize your TLC solvent system to achieve better separation between your product and the impurity before running the column. | |
| Multiple Spots on TLC After Purification | Incomplete separation during chromatography. | Re-purify the material using a shallower solvent gradient or a different solvent system. |
| Decomposition of the product after purification. | The malondialdehyde moiety can be unstable.[8] Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light. | |
| Product Color is Still Dark After Purification | Persistent, highly colored impurities. | Consider a charcoal treatment during recrystallization. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through celite to remove the charcoal and the adsorbed impurities. |
| Recrystallization Yield is Very Low | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent dissolves the compound well when hot but poorly when cold.[15] |
| Too much solvent was used. | Evaporate some of the solvent and try to recrystallize again. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the crude product is a solid or has been solidified by trituration.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualize the TLC plate using UV light and an aldehyde-specific stain (e.g., DNPH).[12][13][14]
-
-
Column Preparation:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the solid onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is for purifying the solid product obtained from column chromatography or if the crude product is already a relatively pure solid.
-
Solvent Selection:
-
Place a small amount of the impure solid in several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting choice for quinoxaline derivatives.[3][15][16]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualization and Workflow Diagrams
Diagram 1: Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting the appropriate purification method based on the nature of the crude product.
A decision tree for selecting the initial purification strategy.
Diagram 2: Troubleshooting Flowchart for Column Chromatography
This flowchart helps diagnose and solve common issues encountered during column chromatography.
A troubleshooting flowchart for common column chromatography issues.
References
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline. Retrieved January 17, 2026, from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved January 17, 2026, from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
- Improved methods for the preparation of quinoxaline derivatives. (2013). Google Patents.
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Visualising plates. (n.d.). University of York. Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]
-
Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. (1990). PubMed. Retrieved January 17, 2026, from [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]
-
Malondialdehyde. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Increased formation and degradation of malondialdehyde-modified proteins under conditions of peroxidative stress. (1990). PubMed. Retrieved January 17, 2026, from [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Temporal Trends of Malondialdehyde in Stored Human Plasma. (2012). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Reactions in Quinoxaline Derivative Synthesis
Welcome to the technical support guide for the synthesis of quinoxaline derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common side reactions and challenges encountered during experimental work, providing in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our goal is to equip you with the knowledge to diagnose and mitigate these issues, leading to higher yields and purer products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of an Unexpected Heterocyclic Byproduct
Question: I am trying to synthesize a quinoxaline derivative from an o-phenylenediamine and a 1,2-dicarbonyl compound, but I've isolated a significant amount of a byproduct that is not the expected quinoxaline. What could this be, and how can I prevent it?
Answer: A very common side reaction in the synthesis of quinoxalines is the formation of benzimidazole derivatives .[1] This occurs when the 1,2-dicarbonyl starting material degrades or rearranges to form an aldehyde or a carboxylic acid under the reaction conditions. The o-phenylenediamine then reacts with this aldehyde or carboxylic acid to form the benzimidazole core.
Causality and Mechanism:
The formation of benzimidazoles from o-phenylenediamines is a well-established reaction.[2][3][4][5][6] The mechanism involves the condensation of one of the amine groups of the o-phenylenediamine with the carbonyl group of the aldehyde or carboxylic acid, followed by an intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring. The selectivity of the reaction towards either quinoxaline or benzimidazole is highly dependent on the purity of the starting materials and the reaction conditions.[3]
Troubleshooting Steps:
-
Verify the Purity of the 1,2-Dicarbonyl Compound: 1,2-dicarbonyl compounds can be susceptible to oxidation or decomposition, especially upon prolonged storage or exposure to air and light. It is crucial to use a pure dicarbonyl compound. If the purity is questionable, consider purifying it by recrystallization or distillation before use.
-
Control Reaction Conditions: Harsh acidic or basic conditions can promote the degradation of the dicarbonyl starting material.[1] It is advisable to use milder reaction conditions. If a catalyst is being used, ensure it is not promoting the decomposition of the dicarbonyl.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the dicarbonyl compound.
DOT Diagram: Quinoxaline vs. Benzimidazole Formation
Caption: Pathway for the oxidative degradation of o-phenylenediamine.
Issue 3: I am Getting a Mixture of Regioisomers
Question: I am synthesizing a quinoxaline from an unsymmetrical o-phenylenediamine and an unsymmetrical 1,2-dicarbonyl compound, and my final product is a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical precursors in quinoxaline synthesis. [7][8]The regiochemical outcome of the reaction is determined by the relative reactivity of the two amino groups of the o-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound. This reactivity is influenced by both electronic and steric factors.
Causality and Mechanism:
The initial step of the reaction is the nucleophilic attack of one of the amino groups on one of the carbonyl carbons. The regioselectivity is determined by which amino group preferentially attacks which carbonyl group. Electron-donating groups on the o-phenylenediamine ring will activate the amino groups, while electron-withdrawing groups will deactivate them. Similarly, the electrophilicity of the carbonyl carbons in the 1,2-dicarbonyl compound is influenced by its substituents. Steric hindrance around the reacting centers also plays a crucial role.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the kinetically controlled product.
-
Catalyst: The choice of catalyst can significantly influence regioselectivity. Lewis acids or Brønsted acids can differentially activate the carbonyl groups, leading to a preference for one regioisomer. A systematic screening of catalysts is often necessary.
-
Solvent: The polarity of the solvent can affect the transition states of the competing reaction pathways, thereby influencing the isomeric ratio.
-
-
Substrate Modification:
-
If possible, modify the substituents on either the o-phenylenediamine or the 1,2-dicarbonyl compound to enhance the electronic or steric differentiation between the two reactive sites. For example, introducing a bulky substituent near one of the reactive centers can disfavor reaction at that site.
-
-
Stepwise Synthesis:
-
In some cases, a stepwise approach may be necessary to achieve high regioselectivity. This could involve protecting one of the amino groups of the o-phenylenediamine, reacting the unprotected amino group, deprotecting the second amino group, and then performing the final cyclization.
-
DOT Diagram: Factors Influencing Regioselectivity
Sources
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- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 7. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide: Selecting the Optimal Assay for Malondialdehyde (MDA) Quantification in Oxidative Stress Research
A Comparative Analysis of the Thiobarbituric Acid (TBA) Assay versus Quinoxaline-Based Derivatization Methods
For researchers, scientists, and drug development professionals investigating lipid peroxidation and oxidative stress, the accurate quantification of malondialdehyde (MDA) is paramount. MDA is a key biomarker of oxidative damage to lipids, and its precise measurement is crucial for understanding disease pathogenesis and evaluating the efficacy of therapeutic interventions.[1][2] This guide provides an in-depth, objective comparison of the two primary methodologies for MDA quantification: the conventional Thiobarbituric Acid (TBA) assay and the more specific quinoxaline-based derivatization techniques.
The Central Role of Malondialdehyde in Oxidative Stress
Lipid peroxidation, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids, leads to a cascade of complex reactions that generate a variety of products, including lipid hydroperoxides and aldehydes.[3][4] Among these, MDA is a relatively stable secondary product and has been widely adopted as an indicator of oxidative stress.[3][4] However, the choice of analytical method for MDA quantification can significantly impact the accuracy and reliability of experimental results.
The Thiobarbituric Acid (TBA) Assay: A Widely Used Yet Flawed Method
The TBA assay is arguably the most common method for estimating MDA levels due to its simplicity and cost-effectiveness. The principle of this assay lies in the reaction of MDA with two molecules of thiobarbituric acid under acidic conditions and high temperatures (typically 90-100°C) to form a pink-colored adduct, MDA-(TBA)₂, which can be quantified spectrophotometrically at approximately 532 nm.[3][5][6]
The Challenge of Specificity: TBARS vs. MDA
A significant drawback of the TBA assay is its lack of specificity for MDA.[3][7][8] A variety of other aldehydes and biomolecules present in biological samples can also react with TBA to produce compounds that absorb at or near the same wavelength as the MDA-(TBA)₂ adduct.[3][7] This has led to the more accurate designation of the assay's products as "Thiobarbituric Acid Reactive Substances" (TBARS).[3][7][9] Consequently, the TBA assay often overestimates the true MDA concentration, potentially masking subtle but significant changes in lipid peroxidation.[10]
Quinoxaline-Based Derivatization: A More Specific and Sensitive Alternative
An alternative and more specific approach to MDA quantification involves the derivatization of MDA with a 1,2-diaminobenzene derivative to form a highly fluorescent and stable quinoxaline adduct. This method leverages the dicarbonyl nature of MDA to form a heterocyclic ring structure with the derivatizing agent. The resulting quinoxaline derivative can then be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection, providing a significant enhancement in both specificity and sensitivity.
While the initially specified "2-(2-Quinoxalinyl)malondialdehyde" is not a commonly cited reagent for this purpose, the underlying principle of quinoxaline formation is a well-established chemical reaction. A common derivatizing agent for this reaction is 1,2-diaminobenzene or its analogs.
The Chemical Advantage of Quinoxaline Formation
The reaction of MDA with a 1,2-diaminobenzene derivative proceeds under milder conditions than the TBA assay and results in a unique, stable fluorescent product. This high specificity for dicarbonyl compounds like MDA minimizes interference from other aldehydes present in biological samples. When coupled with HPLC, this method allows for the chromatographic separation of the MDA-quinoxaline adduct from other sample components, ensuring that the measured signal is solely attributable to MDA.
Head-to-Head Comparison: TBA Assay vs. Quinoxaline-Based Method
| Feature | Thiobarbituric Acid (TBA) Assay | Quinoxaline-Based Derivatization with HPLC |
| Principle | Condensation of MDA with two molecules of TBA to form a colored adduct. | Derivatization of MDA with a 1,2-diaminobenzene derivative to form a fluorescent quinoxaline adduct. |
| Specificity | Low; reacts with other aldehydes and biomolecules (TBARS).[3][7][8] | High; specific for dicarbonyl compounds like MDA. |
| Sensitivity | Moderate; detection limits are typically in the low micromolar range.[3][6] | High; often in the nanomolar to picomolar range, especially with fluorescence detection. |
| Interferences | Sugars, sialic acid, other aldehydes, bilirubin.[7] | Minimal, especially when combined with HPLC separation. |
| Assay Conditions | Harsh; requires high temperature (90-100°C) and acidic pH.[3][5][6] | Milder; derivatization can often be performed at room temperature or with gentle heating. |
| Instrumentation | Spectrophotometer or plate reader. | HPLC with a fluorescence detector. |
| Throughput | High; suitable for 96-well plate format. | Lower; dependent on HPLC run times. |
| Cost | Low. | Higher, due to instrumentation and reagent costs. |
| Data Interpretation | Can be misleading due to non-specificity; results are often reported as TBARS. | More accurate and reliable quantification of MDA. |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol
This protocol is a generalized representation and may require optimization for specific sample types.
Reagents:
-
Thiobarbituric Acid (TBA) solution (e.g., 0.8% w/v in a suitable buffer, pH 4).
-
Acid solution (e.g., 10% Trichloroacetic Acid - TCA).
-
MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane).
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[11][12][13]
Procedure:
-
Sample Preparation: Homogenize tissue samples or prepare cell lysates in a suitable buffer containing BHT.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.
-
Reaction: Mix the supernatant with the TBA solution in a 1:1 ratio.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.[14]
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer or microplate reader.
-
Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.
Quinoxaline-Based MDA Assay with HPLC-Fluorescence Detection Protocol
This protocol outlines a general procedure using a 1,2-diaminobenzene derivative.
Reagents:
-
1,2-diaminobenzene derivatizing agent solution.
-
MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane).
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Buffer for derivatization reaction.
Procedure:
-
Sample Preparation: Homogenize tissue samples or prepare cell lysates.
-
Derivatization: Mix the sample with the 1,2-diaminobenzene solution and incubate under optimized conditions (e.g., 60°C for 30 minutes) to form the fluorescent quinoxaline adduct.
-
Extraction (Optional): The adduct may be extracted into an organic solvent to concentrate the sample and remove interfering substances.
-
HPLC Analysis: Inject an aliquot of the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.
-
Separation: Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the MDA-quinoxaline adduct from other components.
-
Detection: Monitor the fluorescence of the eluent at the specific excitation and emission wavelengths of the MDA-quinoxaline adduct.
-
Quantification: Determine the concentration of MDA in the sample by comparing the peak area of the MDA-quinoxaline adduct to a standard curve.
Visualizing the Methodologies
Figure 1. Experimental workflow for the Thiobarbituric Acid (TBA) assay.
Figure 2. Experimental workflow for the quinoxaline-based MDA assay with HPLC.
Sources
- 1. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Trouble With TBARS [nwlifescience.com]
- 9. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 10. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. scribd.com [scribd.com]
Quinoxaline-Based Probes: A Superior Platform for Selective Malondialdehyde Detection in Oxidative Stress Research
A Senior Application Scientist's Guide to Enhanced Selectivity and Performance
For researchers in the vanguard of oxidative stress studies and drug development, the accurate detection of malondialdehyde (MDA) is paramount. As a key biomarker of lipid peroxidation, MDA levels offer a critical window into cellular damage.[1][2] While various methods exist for MDA quantification, the emergence of quinoxaline-based fluorescent probes marks a significant advancement in sensitivity and, most critically, selectivity.[3] This guide provides an in-depth comparison of quinoxaline probes against other modalities, grounded in experimental data, to empower researchers with the knowledge to select and implement the most robust analytical tools for their work.
The Quinoxaline Advantage: Overcoming the Limitations of Traditional MDA Assays
Traditional methods for MDA detection, such as those based on thiobarbituric acid reactive substances (TBARS), are notoriously plagued by a lack of specificity.[4][5] The harsh reaction conditions required can lead to the generation of MDA as an artifact, and the assay is prone to interference from other aldehydes and biomolecules present in complex biological samples.[4][6] This often results in an overestimation of MDA levels and can obscure subtle, yet significant, changes in oxidative stress.
Quinoxaline scaffolds, with their inherent chemical stability and tunable photophysical properties, offer a superior alternative.[3] Probes built on this heterocyclic aromatic platform can be engineered to react specifically with MDA under mild physiological conditions, leading to a distinct and measurable fluorescent signal. This high degree of selectivity is crucial for obtaining accurate and reproducible data in cellular and in vivo imaging experiments.
Unveiling the Mechanism: A Tale of Two Moieties
The selectivity of quinoxaline probes for MDA is rooted in a specific chemical reaction. The probe molecule is typically designed with a reactive hydrazine moiety. In the presence of MDA, a condensation reaction occurs, leading to the formation of a stable five-membered pyrazole ring.[7] This reaction is highly specific to the 1,3-dicarbonyl structure of MDA. The formation of this new ring system alters the electronic properties of the quinoxaline fluorophore, resulting in a significant "turn-on" fluorescent response.
Caption: Reaction mechanism of a quinoxaline-based probe with MDA.
Performance Metrics: A Head-to-Head Comparison
The true measure of a probe's utility lies in its performance. The following table summarizes key performance indicators for a representative quinoxaline-based probe compared to other common MDA detection methods.
| Feature | Quinoxaline-Based Probe | Thiobarbituric Acid (TBA) Assay | Other Fluorescent Probes (e.g., Fluorescein-based) |
| Detection Principle | Specific condensation reaction with MDA | Non-specific reaction with various aldehydes | Various, can be susceptible to interference |
| Selectivity for MDA | High | Low[4][5] | Moderate to High[8][9] |
| Limit of Detection (LOD) | Low micromolar to nanomolar range[10] | Micromolar range | Nanomolar to micromolar range[9] |
| Response Time | Rapid (seconds to minutes)[8] | Slow (requires heating)[6] | Varies |
| Interference | Minimal from other ROS and aldehydes | Significant from various biomolecules[5] | Can be susceptible to pH and other ions |
| In Vivo Imaging | Yes, good cell permeability and photostability[3][10] | No | Yes, but can have lower photostability[8] |
Experimental Protocol: Evaluating the Selectivity of a Quinoxaline Probe
To ensure the trustworthiness of your results, it is essential to validate the selectivity of any new probe in your specific experimental system. The following protocol outlines a robust method for assessing the selectivity of a quinoxaline probe for MDA against a panel of potential interferents.
Objective: To determine the fluorescence response of a quinoxaline probe to MDA in the presence of other biologically relevant reactive species and aldehydes.
Materials:
-
Quinoxaline probe stock solution (e.g., 1 mM in DMSO)
-
Malondialdehyde (MDA) standard solution (prepared fresh from 1,1,3,3-Tetramethoxypropane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Panel of potential interferents (e.g., formaldehyde, acetaldehyde, glyoxal, hydrogen peroxide, glutathione, cysteine, ascorbic acid) stock solutions (e.g., 10 mM in appropriate solvent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Working Solutions:
-
Dilute the quinoxaline probe stock solution to a final working concentration (e.g., 10 µM) in PBS.
-
Prepare a series of MDA concentrations in PBS.
-
Dilute the stock solutions of potential interferents to a final concentration significantly higher than that of MDA (e.g., 100 µM or 1 mM) in PBS.
-
-
Assay Setup:
-
In the 96-well plate, add the quinoxaline probe working solution to each well.
-
To separate wells, add either:
-
MDA standard solution (for the positive control and dose-response curve).
-
One of the potential interferent solutions.
-
A mixture of MDA and one of the potential interferents.
-
PBS alone (for the blank).
-
-
Ensure each condition is performed in triplicate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a predetermined time (based on the probe's known reaction kinetics, e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific quinoxaline probe.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the fluorescence intensity as a function of MDA concentration to generate a standard curve.
-
Compare the fluorescence intensity of the wells containing only interferents to the well with MDA alone. A highly selective probe will show a minimal fluorescence increase in the presence of interferents.
-
Assess the fluorescence intensity of the wells containing both MDA and an interferent to determine if the interferent quenches or enhances the signal.
-
Caption: Experimental workflow for evaluating probe selectivity.
Concluding Remarks for the Discerning Researcher
The adoption of quinoxaline-based probes for malondialdehyde detection represents a significant step forward in the field of oxidative stress research. Their superior selectivity, sensitivity, and suitability for live-cell imaging provide a more accurate and nuanced understanding of lipid peroxidation in complex biological systems. By carefully validating the performance of these probes, as outlined in this guide, researchers can generate high-quality, reliable data, accelerating the pace of discovery in drug development and the fundamental understanding of disease pathogenesis.
References
-
Islayem, D. K. (2022). Comparison of Colorimetric Methods to Detect Malondialdehyde, A Biomarker of Reactive Oxygen Species. SciSpace. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study. [Link]
-
PubMed. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]
-
PubMed. Investigation of endogenous malondialdehyde through fluorescent probe MDA-6 during oxidative stress. [Link]
-
ResearchGate. A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study. [Link]
-
DADUN. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]
-
The Royal Society of Chemistry. A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study. [Link]
-
NIH. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]
-
Development And Application Of Fluorescent Probe For Detection Of Malondialdehyde. (2018). [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-inflammatory Agents. [Link]
-
NIH. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. [Link]
-
ResearchGate. (PDF) Comparison of Colorimetric Methods to Detect Malondialdehyde, A Biomarker of Reactive Oxygen Species. [Link]
-
NIH. Rapid determination of malondialdehyde in serum samples using a porphyrin-functionalized magnetic graphene oxide electrochemical sensor. [Link]
-
NIH. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC. [Link]
-
PubMed. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography. [Link]
-
PubMed. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. [Link]
-
Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. [Link]
-
NIH. Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. [Link]
-
MDPI. Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. [Link]
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- 5. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Researcher's Guide to Live-Cell Imaging of Dicarbonyl Stress: Modern Alternatives to Quinoxaline-Based Methods
Introduction: Beyond the Endpoint with Live-Cell Analysis
For decades, the study of cellular damage has been linked to the measurement of reactive carbonyl species, particularly α-dicarbonyls like methylglyoxal (MGO) and malondialdehyde (MDA). These molecules are key mediators of "dicarbonyl stress," a condition implicated in aging and pathologies such as diabetes and neurodegenerative diseases.[1][2][3] Historically, their detection relied on derivatization with reagents like o-phenylenediamine or others that form stable quinoxaline adducts, which are then quantified via chromatography.[4] While robust, this approach provides a static, endpoint measurement from cell lysates, missing the dynamic cellular context.
To truly understand the role of dicarbonyl stress in cellular function and disease, researchers require tools that offer spatiotemporal resolution within living systems. The central challenge has been to develop probes that can detect these highly reactive and often low-abundance species with high sensitivity and specificity in the complex environment of a living cell. This guide provides a comparative analysis of modern fluorescent tools that have emerged as powerful alternatives, enabling researchers to visualize and quantify dicarbonyl stress in real time.
The New Guard: A Comparative Analysis of Live-Cell Probes
The limitations of traditional methods have spurred the development of sophisticated fluorescent probes. These can be broadly categorized into small-molecule probes that detect dicarbonyl precursors or their downstream products, and genetically encoded biosensors that offer unique advantages in specificity and targeting.
Small-Molecule Probes: Capturing the Precursors (MGO & MDA)
Small-molecule probes are cell-permeable compounds designed to react specifically with a target analyte (like MGO or MDA), resulting in a measurable change in their fluorescence properties.
-
Probes for Methylglyoxal (MGO): MGO is a primary precursor to Advanced Glycation End-products (AGEs) and a key biomarker of dicarbonyl stress.[2] Several advanced probes have been developed for its detection:
-
NI-OPD: A two-photon fluorescent probe that specifically targets the endoplasmic reticulum.[1][2] Its two-photon excitation capability allows for deeper tissue penetration with reduced phototoxicity, making it suitable for in vivo studies in diabetic mouse models.[1][2] Upon reaction with MGO, it exhibits a significant increase in fluorescence intensity.[1]
-
SWJT-2: A near-infrared (NIR) fluorescent probe, which is advantageous for bioimaging due to lower background autofluorescence in biological tissues.[5][6] It boasts high selectivity and a rapid detection time of just 15 minutes.[5][6]
-
-
Probes for Malondialdehyde (MDA): MDA is a well-established biomarker of lipid peroxidation resulting from oxidative stress.[7][8]
-
MDA-6: A probe developed based on the photoinduced electron transfer (PET) mechanism. It has demonstrated high specificity and a low detection limit (0.03 μM) for MDA in various cell lines, zebrafish, and mice, proving its utility for in vivo imaging of oxidative stress.[9]
-
Lyso-Np-Hy: A lysosome-targetable probe that specifically responds to MDA. This tool is particularly valuable for investigating the role of lysosomal dysfunction in pathologies like atherosclerosis, where lipid peroxidation is a key factor.[10]
-
Probes for Downstream Products: Visualizing Advanced Glycation End-products (AGEs)
AGEs are a heterogeneous group of compounds formed from the non-enzymatic reaction of reducing sugars with proteins, lipids, or nucleic acids.[11][12] Their accumulation is a hallmark of aging and disease.[11][13]
-
AGO: A novel fluorescent probe that demonstrates superior sensitivity in detecting AGEs compared to the conventional method of measuring their natural autofluorescence.[11][12][13] This allows for a more accurate and specific visualization of glycation products in tissues.
Genetically Encoded Biosensors: The Pinnacle of Specificity
An alternative to introducing synthetic small molecules is to engineer cells to produce their own sensors. Genetically encoded biosensors are fusion proteins, typically combining a sensing domain that specifically binds a target metabolite with one or more fluorescent proteins (FPs).[14][15][16]
The binding of the analyte to the sensing domain induces a conformational change that alters the fluorescence properties of the FPs, often through Förster Resonance Energy Transfer (FRET).[17]
-
Advantages:
-
High Specificity: They leverage the inherent specificity of natural binding proteins.[15]
-
Subcellular Targeting: They can be targeted to specific organelles (e.g., mitochondria, nucleus) by adding localization signals, allowing for compartment-specific measurements.[15]
-
Ratiometric Imaging: FRET-based sensors allow for ratiometric measurements, which are less susceptible to artifacts from probe concentration or excitation intensity fluctuations.[17]
-
-
Challenges:
-
Developing new sensors requires significant protein engineering effort.
-
Their larger size may affect cellular processes.[16]
-
They require genetic modification of the target cells.
-
Data-Driven Decision Making: A Head-to-Head Comparison
To aid in probe selection, the table below summarizes the key performance characteristics of several state-of-the-art small-molecule probes.
| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Key Features & Advantages | References |
| NI-OPD | Methylglyoxal (MGO) | ~460 (one-photon) | ~550 | 56 nM | Two-photon compatible; Endoplasmic Reticulum targeting; Validated in diabetic mice. | [1][2] |
| SWJT-2 | Methylglyoxal (MGO) | ~650 | ~710 | 0.32 µM | Near-infrared (NIR) emission reduces background; Rapid response time (15 min). | [5][6] |
| MDA-6 | Malondialdehyde (MDA) | Not specified | Not specified | 0.03 µM | High specificity and sensitivity; Validated in cells, zebrafish, and mice. | [9] |
| Lyso-Np-Hy | Malondialdehyde (MDA) | Not specified | ~470 | 169 nM | Lysosome-specific targeting; Enables study of organelle-specific stress. | [10] |
| AGO | AGEs | Not specified | Not specified | N/A | More sensitive than autofluorescence; Detects downstream glycation products. | [11][12][13] |
Experimental Design and Protocols
Successful live-cell imaging requires careful planning and execution. The choice of probe is paramount and depends on the specific biological question.
Workflow for Probe Selection
The following diagram illustrates a logical workflow for selecting the appropriate tool to investigate dicarbonyl stress.
Sources
- 1. Visualization of methylglyoxal in living cells and diabetic mice model with a 1,8-naphthalimide-based two-photon fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid sensing and imaging of methylglyoxal in living cells enabled by a near-infrared fluorescent probe - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Photostability of 2-(2-Quinoxalinyl)malondialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Photostability for Quinoxaline Derivatives
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications in pharmaceuticals, materials science, and as fluorescent probes.[1][2] Their biological activities, including antimicrobial, antiviral, and anticancer properties, make them valuable scaffolds in drug discovery.[1][2] 2-(2-Quinoxalinyl)malondialdehyde (QMD), with its reactive malondialdehyde moiety, presents potential as a versatile building block in organic synthesis and for the formation of novel bioactive conjugates.
However, the utility of any chromophoric organic molecule is intrinsically linked to its photostability—the ability to resist degradation upon exposure to light. Photodegradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and a shortened shelf-life of products. Therefore, a thorough understanding and assessment of the photostability of QMD are critical for its successful application.
This guide will provide the necessary theoretical and practical framework to conduct such an assessment, drawing parallels from documented studies on analogous structures.
Understanding the Photochemistry of the Quinoxaline and Malondialdehyde Moieties
The photostability of QMD is governed by the interplay of its constituent quinoxaline and malondialdehyde functionalities.
-
The Quinoxaline Core: The quinoxaline ring system, an aromatic N-heterocycle, can absorb UV-Visible light, leading to electronic excitation. The subsequent decay pathways determine its photochemical fate. In some cases, quinoxaline derivatives can exhibit fluorescence.[3] However, they can also undergo photochemical reactions, including oxidation, reduction, and rearrangement, particularly when substituted with reactive groups.[4] The introduction of substituents can significantly influence the photophysical properties and stability of the quinoxaline core.[5]
-
The Malondialdehyde Moiety: Malondialdehyde and its derivatives are β-dicarbonyl compounds known for their reactivity.[6] They can exist in equilibrium with their enol form. This functionality can be susceptible to photochemical reactions, including intramolecular cyclizations and reactions with other molecules. The presence of this reactive group attached to the quinoxaline ring may introduce specific photodegradation pathways.
A proposed general photodegradation pathway for a substituted quinoxaline is illustrated below. The actual pathway for QMD would require experimental elucidation.
Caption: Proposed general photochemical pathways for QMD.
Experimental Assessment of Photostability: A Standardized Approach
To rigorously assess the photostability of QMD, a systematic experimental approach is necessary. The International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B provides a framework for the photostability testing of new drug substances and products, which can be adapted for research compounds like QMD.[7]
Experimental Workflow
The following workflow outlines the key steps in a comprehensive photostability study.
Caption: Experimental workflow for assessing the photostability of QMD.
Detailed Experimental Protocol
This protocol is a general guideline and should be optimized for the specific experimental setup.
Materials and Equipment:
-
This compound (QMD)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
Photostability chamber compliant with ICH Q1B guidelines (providing controlled light and temperature)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated radiometer/lux meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of QMD in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
From the stock solution, prepare experimental samples at a known concentration (e.g., 10 µg/mL) in transparent vials.
-
Prepare a "dark control" by wrapping a vial containing the QMD solution completely in aluminum foil.
-
Prepare a "solvent blank" containing only the solvent.
-
-
Light Exposure:
-
Place the sample vials, dark control, and solvent blank in the photostability chamber.
-
Expose the samples to a light source as specified in ICH Q1B. A common option is a combination of a cool white fluorescent lamp and a near-UV lamp.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[7]
-
Maintain a constant temperature throughout the experiment to minimize thermal degradation.
-
-
Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each exposed sample and the dark control.
-
Analyze the aliquots immediately by a validated stability-indicating HPLC or LC-MS method.
-
HPLC Method: A C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water. Monitor the absorbance at the λmax of QMD.
-
LC-MS Method: This is particularly useful for identifying potential photodegradation products.
-
-
Record the peak area of QMD and the peak areas of any new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the percentage of QMD remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining QMD against time to determine the degradation kinetics.
-
Compare the degradation of the exposed sample with the dark control to confirm that the degradation is light-induced.
-
If possible, calculate the photodegradation quantum yield, which is a measure of the efficiency of a photon in causing a chemical reaction. This requires a calibrated light source and an actinometer.
-
Comparative Analysis and Data Interpretation
While specific data for QMD is not available, we can draw comparisons with other relevant compounds to contextualize its expected photostability.
Table 1: Illustrative Photostability Data for QMD and Comparative Compounds
| Compound | Structure | Expected Photostability | Potential Photodegradation Pathways |
| This compound (QMD) | Quinoxaline ring with a malondialdehyde substituent | Moderate to Low | Oxidation of the aldehyde groups, reactions involving the quinoxaline nitrogen atoms, potential for intramolecular cyclization. |
| Quinoxaline | Basic quinoxaline ring | High | Generally stable, but can undergo photooxidation under harsh conditions. |
| Quinoxaline-2-carboxaldehyde | Quinoxaline with a single aldehyde group | Moderate | The aldehyde group is a potential site for photooxidation. |
| Malondialdehyde | Simple β-dicarbonyl | Low | Prone to polymerization and other reactions upon light exposure.[6] |
| A Known Photosensitive Drug (e.g., Nifedipine) | A dihydropyridine derivative | Very Low | Well-documented photodegradation to nitro- and nitrosophenylpyridine derivatives. |
| A Known Photostable Drug (e.g., Caffeine) | A xanthine alkaloid | Very High | Highly stable to light exposure. |
Interpretation of Expected Results:
-
It is hypothesized that QMD will exhibit lower photostability than unsubstituted quinoxaline due to the presence of the reactive malondialdehyde moiety.
-
The photodegradation of QMD is likely to be faster than that of quinoxaline-2-carboxaldehyde due to the presence of two aldehyde groups and the increased reactivity of the malondialdehyde system.
-
The degradation products of QMD may be complex, and their identification would require advanced analytical techniques such as LC-MS/MS and NMR.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the photostability of this compound. While the absence of direct experimental data necessitates a comparative and predictive approach, the methodologies and principles outlined here offer a scientifically rigorous path for its evaluation.
For researchers and developers working with QMD and its derivatives, conducting a thorough photostability study as described is a critical step. The results of such studies will be invaluable in determining the appropriate handling, formulation, and storage conditions for this promising compound, thereby ensuring its efficacy and safety in its intended applications. Future research should focus on the experimental determination of QMD's photodegradation quantum yield and the elucidation of its degradation pathways to provide a complete picture of its photochemical behavior.
References
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Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. 2021. Available from: [Link]
-
To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? ResearchGate. Available from: [Link]
-
Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. Trends in Sciences. 2022;19(21):5948. Available from: [Link]
-
Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications. ResearchGate. Available from: [Link]
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Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed. Available from: [Link]
-
Quinoxaline-2-carbaldehyde. PubChem. Available from: [Link]
-
Synthesis and photophysical properties of novel quinoxalinochlorins as photosensitizers. ResearchGate. Available from: [Link]
-
Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology. 2023;13(22):6512-6518. Available from: [Link]
-
Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Molecules. 2025;30(17):3490. Available from: [Link]
-
Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides. ResearchGate. Available from: [Link]
-
Secondary brown carbon formation: Via the dicarbonyl imine pathway: Nitrogen heterocycle formation and synergistic effects. ResearchGate. Available from: [Link]
-
Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI. Available from: [Link]
-
Photochemistry of Heterocycles. ResearchGate. Available from: [Link]
-
Synthesis of fused quinoxalines. Mendeleev Communications. Available from: [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. 1998. Available from: [Link]
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A Senior Application Scientist's Guide to the Specificity of Malondialdehyde (MDA) Detection Assays for Lipid Peroxidation
Introduction: The Critical Role of Measuring Lipid Peroxidation
Lipid peroxidation is a fundamental process of oxidative damage, where reactive oxygen species (ROS) attack polyunsaturated fatty acids, leading to a cascade of cellular injury implicated in a vast range of pathologies, from neurodegenerative diseases to cancer and diabetes.[1] Accurately quantifying the extent of this damage is crucial for understanding disease mechanisms and evaluating the efficacy of novel therapeutics.
Malondialdehyde (MDA) is a relatively stable secondary end-product of lipid peroxidation and has become one of the most frequently measured biomarkers of oxidative stress.[2][3] The core challenge, however, lies in the specific and accurate measurement of MDA within complex biological matrices. This guide will dissect the methodologies available to the modern researcher, focusing on the critical aspect of assay specificity.
A note on the topic of "2-(2-Quinoxalinyl)malondialdehyde": A review of the chemical literature indicates that this compound is a malondialdehyde derivative itself, rather than a reagent used for the detection of MDA.[4] Therefore, this guide will focus on comparing the most widely adopted and validated methods for MDA quantification to provide a clear and actionable comparison for laboratory professionals.
Chapter 1: The TBARS Assay: A Ubiquitous but Flawed Workhorse
The Thiobarbituric Acid Reactive Substances (TBARS) assay is arguably the most widely known method for MDA detection, primarily due to its simplicity and long history.[5] The principle is straightforward: under acidic conditions and high temperature (typically 95°C), MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink chromogenic adduct that can be measured spectrophotometrically at approximately 532 nm.[6][7]
Reaction Mechanism: TBARS Assay
Caption: Reaction of MDA with two molecules of TBA under heat and acid to form a colored adduct.
The Critical Flaw: Lack of Specificity
The primary and most significant drawback of the TBARS assay is its poor specificity.[5][8] The harsh reaction conditions can cause the breakdown of other lipid hydroperoxides in the sample, artificially generating MDA and leading to an overestimation of lipid peroxidation.[9] Furthermore, the term "TBARS" itself is an admission of this flaw; TBA is not specific to MDA and reacts with a wide array of other molecules present in biological samples, including:
-
Other aldehydes (e.g., saturated and unsaturated)
-
Sugars (e.g., sucrose) and sialic acid
-
Bilirubin and biliverdin
-
Substituted pyrimidines
These interferences can produce a similar pink color, leading to falsely elevated results.[5][10] While some protocol modifications, such as subtracting the absorbance at 600 nm, can correct for sucrose interference, they do not resolve the core issue of cross-reactivity with other aldehydes.[11]
Experimental Protocol: Standard TBARS Assay
This protocol is a representative example. Researchers should optimize for their specific samples.
-
Sample Preparation: Homogenize tissue (e.g., 100 mg) in 1 mL of ice-cold RIPA buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[9] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
Standard Curve: Prepare MDA standards from a stock solution of 1,1,3,3-tetramethoxypropane (TMOP), which hydrolyzes to MDA under acidic conditions.[6] A typical range is 0-50 µM.
-
Reaction: To a microcentrifuge tube, add 100 µL of sample or standard.
-
Add 100 µL of SDS lysis solution.
-
Add 250 µL of TBA/Trichloroacetic Acid (TCA)/HCl solution. Vortex thoroughly.
-
Incubation: Incubate the tubes at 95°C for 60 minutes.
-
Cooling: Stop the reaction by placing the tubes in an ice bath for 10 minutes.
-
Clarification: Centrifuge at 13,000 x g for 3 minutes to pellet any precipitate.[12]
-
Measurement: Transfer 200 µL of the clear supernatant to a 96-well plate and read the absorbance at 532 nm.
Trustworthiness Check: Due to the inherent non-specificity, results from a TBARS assay should always be interpreted with caution. It is best used for relative comparisons of samples processed under identical conditions and is not recommended for obtaining absolute, accurate concentrations of MDA.[13] For this reason, many researchers now refer to the output as "TBARS levels" rather than "MDA levels."
Chapter 2: The MPI Method: A More Specific Colorimetric Alternative
The N-methyl-2-phenylindole (MPI) assay represents a significant improvement in specificity over the TBARS method for the colorimetric detection of MDA. This assay is based on the reaction of MPI with MDA under milder acidic and temperature conditions (typically 45°C).[14]
Reaction Mechanism: MPI Assay
Caption: Reaction of MDA with two molecules of MPI to form a stable carbocyanine dye.
Tuning Specificity with Acid Choice
A key advantage of the MPI method is the ability to control its specificity by selecting the acid catalyst. This insight, pioneered by Gérard-Monnier et al., allows for more sophisticated experimental design:[14]
-
Hydrochloric Acid (HCl): Using HCl as the acid results in a highly specific reaction for MDA. Other lipid peroxidation products, such as 4-hydroxynonenal (4-HNE), do not produce significant color at 586 nm under these conditions.[15]
-
Methanesulfonic Acid: When this acid is used, the MPI reagent reacts with both MDA and 4-hydroxyalkenals, yielding the same chromophore. This allows for the measurement of a broader class of lipid aldehydes but is less specific for MDA alone.[14]
This makes the MPI method a more reliable and versatile tool than the TBARS assay for researchers who require a plate-reader-based format. Studies have shown that MPI is sensitive enough to detect MDA in various biological samples, including serum and saliva, under both healthy and diseased conditions.[16]
Experimental Protocol: MPI Assay for MDA
-
Reagent Preparation: Prepare the MPI reagent by dissolving N-methyl-2-phenylindole in acetonitrile.
-
Sample Preparation: Prepare samples as described for the TBARS assay (100 µL). Prepare MDA standards using TMOP.
-
Reaction:
-
Add 650 µL of the MPI reagent to each 200 µL sample or standard.
-
Add 150 µL of concentrated HCl (for MDA-specific measurement).[14]
-
-
Incubation: Vortex and incubate at 45°C for 60 minutes.
-
Cooling: Cool samples to room temperature.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes to obtain a clear supernatant.
-
Measurement: Transfer the supernatant to a cuvette or 96-well plate and read the absorbance at 586 nm.
Chapter 3: The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For the highest degree of specificity and accuracy in MDA quantification, chromatographic methods are unparalleled.[13] These methods involve a two-step process: first, the chemical derivatization of MDA to create a stable, detectable adduct, and second, the physical separation of this specific adduct from all other components in the sample matrix via HPLC.
Workflow: HPLC-Based MDA Detection
Caption: General workflow for the specific quantification of MDA using HPLC.
Superiority Through Separation
The power of this approach lies in the chromatographic separation. While a TBARS or MPI assay measures the total absorbance of everything in the tube that reacts to form a colored product, HPLC isolates the single, specific MDA-adduct peak. This eliminates virtually all interferences that plague spectrophotometric methods.
Common derivatizing agents include:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with MDA to form a stable hydrazone that can be readily detected by UV-Vis (around 310 nm) or, for ultimate sensitivity and specificity, by mass spectrometry (MS).[17][18]
-
Thiobarbituric Acid (TBA): The same reagent from the TBARS assay can be used, but instead of measuring the color of the entire reaction mixture, the specific MDA-(TBA)₂ adduct is separated by HPLC and detected with a UV-Vis or fluorescence detector.[13]
Direct comparative studies have unequivocally demonstrated the inaccuracy of the TBARS assay. One such study found that TBARS levels in human plasma were significantly higher than MDA levels measured by a specific HPLC method in the exact same samples, highlighting the overestimation inherent in the TBARS approach.[13]
Experimental Protocol: Example HPLC-DNPH Method
-
Sample Hydrolysis (for total MDA): To 50 µL of plasma, add an internal standard (e.g., deuterated MDA, MDA-d2) and hydrolyze with NaOH at 60°C to release protein-bound MDA.[17]
-
Acidification & Derivatization: Neutralize and acidify the sample with perchloric acid. Add the DNPH derivatizing agent and incubate for 30 minutes at room temperature.
-
Extraction: Extract the MDA-DNPH adduct from the aqueous phase using a solvent like hexane or dichloromethane. Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., acetonitrile/water mixture).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using acetonitrile and water with an acid modifier (e.g., acetic acid).
-
Detection: Diode array detector (DAD) at 310 nm or a tandem mass spectrometer for highest sensitivity.[18]
-
-
Quantification: Integrate the peak area of the MDA-DNPH adduct and quantify against a standard curve prepared with derivatized MDA standards.
Chapter 4: Comparative Analysis: Choosing the Right Assay for Your Research
The choice of assay depends critically on the research question, required throughput, available equipment, and budget. A method appropriate for high-throughput screening of a compound library will differ from that required for precise biomarker validation in a clinical trial.
| Feature | TBARS Assay | MPI Assay (HCl Method) | HPLC-Based Assay (e.g., DNPH) |
| Principle | Colorimetric; reaction of MDA with TBA at high heat. | Colorimetric; reaction of MDA with MPI at mild heat. | Derivatization followed by chromatographic separation and detection. |
| Specificity | Low. Reacts with numerous non-MDA substances.[5][8] | Moderate to High. Highly specific for MDA vs. other aldehydes like 4-HNE.[14][15] | Very High. Physical separation of the MDA-adduct eliminates interferences.[13] |
| Common Interferences | Sugars, sialic acid, other aldehydes, bilirubin.[5][10][19] | Minimal from other aldehydes like 4-HNE. | Virtually none post-separation. Matrix effects can be controlled with internal standards.[17] |
| Sensitivity | µM range (LOD ~1 µM).[6] | Sub-µM to µM range. | High pM to low nM range (LOD can be <100 pM with MS detection).[17][20] |
| Throughput | High (96-well plate format). | High (96-well plate format). | Low to Medium (serial sample injection). |
| Ease of Use | Simple, requires basic lab equipment. | Simple, requires basic lab equipment. | Complex, requires specialized HPLC and/or MS equipment and expertise. |
| Cost | Low. | Low to Moderate. | High (equipment, solvents, columns). |
| Key Advantage | Simple, fast, inexpensive. | Good specificity in a simple colorimetric format. | Gold standard for accuracy and specificity. |
| Key Disadvantage | Poor specificity, prone to overestimation. | Lower throughput than TBARS due to longer incubation. | Low throughput, high cost, technically demanding. |
Guidance from the Scientist's Bench
-
For high-throughput screening or preliminary studies: Where relative changes between treated and untreated groups are more important than absolute values, the MPI assay offers the best balance of simplicity, throughput, and specificity. It is a clear improvement over the TBARS assay.
-
For routine, non-critical monitoring: If historical data in a lab is based on the TBARS assay and the goal is to look for large-magnitude changes, it can still be used, but its limitations must be explicitly acknowledged in any publication. Results should be reported as "TBARS" and not "MDA."
-
For biomarker validation, clinical studies, or any research requiring accurate quantification: The HPLC method is the only acceptable choice. Its superior specificity and accuracy ensure that the data are reliable and defensible. The use of a stable isotope-labeled internal standard further enhances the trustworthiness of the results.[17]
Conclusion
References
-
Northwest Life Science Specialties. (n.d.). Product Manual for Malondialdehyde (MDA) Assay Kit. Retrieved from [Link]
-
Garrido-Miguel, M., et al. (2021). Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate. International Journal of Molecular Sciences, 22(21), 11469. Available at: [Link]
-
Grotto, D., et al. (2020). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (159). Available at: [Link]
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Knight, J. A., Pieper, R. K., & McClellan, L. (1988). Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation. Clinical Chemistry, 34(12), 2433–2438. Available at: [Link]
-
Spickett, C. M., et al. (2010). A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC. Journal of Lipid Research, 51(11), 3335–3343. Available at: [Link]
-
Gérard-Monnier, D., et al. (1998). Reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation. Chemical Research in Toxicology, 11(10), 1176-83. Available at: [Link]
-
Sabuncuoglu, S., & Orhan, H. (2013). Interference of Metals and Medications with the Detection of Lipid Peroxidation in Humans by Photometric TBARS Assay. Current Analytical Chemistry, 9(3), 457-462. Available at: [Link]
-
Biocompare. (n.d.). Lipid Peroxidation Assay Kits. Retrieved from [Link]
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Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical Biochemistry, 524, 13–30. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 2-thiobarbituric acid (2-TBA) with malondialdehyde (MDA), a biomarker of oxidative stress. Retrieved from [Link]
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ResearchGate. (2015). Quantification of Malondialdehyde in Human Urine by HPLC-DAD and Derivatization with 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Cengiz, M., et al. (2014). Comparison of two Methods for Malondialdehyde Measurement. Journal of Clinical and Analytical Medicine. Available at: [Link]
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ResearchGate. (2015). Is the high content of sugar in the extract that may interfere in the TBARS assay?. Retrieved from [Link]
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ResearchGate. (1998). Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation. Retrieved from [Link]
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Antibodies.com. (n.d.). Lipid Peroxidation Assay Kit (A319696). Retrieved from [Link]
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Kosugi, H., et al. (1998). Specific Determination of Malonaldehyde by N-Methyl-2-phenylindole or Thiobarbituric Acid. Journal of the American Oil Chemists' Society, 75(5), 597–600. Available at: [Link]
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Zhang, X., et al. (2022). An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods. Foods, 11(8), 1162. Available at: [Link]
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Wesley, C., & Pammenter, N. W. (2011). Corrections for interferences and extraction conditions make a difference: use of the TBARS assay for lipid peroxidation of recalcitrant and orthodox seeds. Seed Science Research, 21(1), 69-74. Available at: [Link]
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Durán Merás, I., et al. (2020). Optimization of the thiobarbituric acid-malonaldehyde reaction in non-aqueous medium for the determination of malondialdehyde in oils by HPLC-fluorimetry. Microchemical Journal, 159, 105318. Available at: [Link]
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Elabscience. (n.d.). Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). Retrieved from [Link]
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Islayem, D. K., et al. (2022). Comparison of Colorimetric Methods to Detect Malondialdehyde, A Biomarker of Reactive Oxygen Species. ChemistrySelect, 7(11). Available at: [Link]
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Dojindo Molecular Technologies. (n.d.). MDA Assay Kit. Retrieved from [Link]
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ResearchGate. (2019). Quantification of malondialdehyde by HPLC-FL – application to various biological samples. Retrieved from [Link]
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ResearchGate. (1991). A Review of the Methodology of the 2-Thiobarbituric Acid Test. Retrieved from [Link]
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van der Veen, J. N., et al. (2013). Sensitive and selective quantification of free and total malondialdehyde in plasma using UHPLC-HRMS. Journal of Lipid Research, 54(4), 1187–1194. Available at: [Link]
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A Senior Application Scientist's Guide to the Fluorescence Quantum Yield of Quinoxaline Derivatives
Introduction: The Quinoxaline Scaffold – A Privileged Structure in Fluorescence Applications
In the landscape of fluorescent probes and functional materials, quinoxaline derivatives stand out for their remarkable versatility and tunable photophysical properties.[1] As a core heterocyclic scaffold, quinoxaline is characterized by a pyrazine ring fused to a benzene ring, creating a π-conjugated system that is inherently electron-deficient.[2][3] This electronic nature makes quinoxalines not only excellent fluorophores but also highly sensitive reporters of their molecular environment. Their applications are extensive, ranging from fluorescent probes for metal ions and biological thiols to advanced materials for organic light-emitting diodes (OLEDs).[4][5]
The true power of the quinoxaline scaffold lies in the ease with which its structure can be modified. Strategic chemical alterations allow for the fine-tuning of its absorption and emission wavelengths, and most critically, its fluorescence quantum yield (ΦF). The quantum yield, defined as the ratio of photons emitted to photons absorbed, is the ultimate measure of a fluorophore's efficiency. A high quantum yield is paramount for applications requiring bright signals and high sensitivity.
This guide provides a comparative analysis of the fluorescence quantum yields across different families of quinoxaline derivatives. We will delve into the causal relationships between chemical structure and fluorescence efficiency, provide a validated experimental protocol for accurate quantum yield measurement, and offer insights grounded in years of field experience to aid researchers in the rational design of next-generation fluorescent tools.
Comparative Analysis: How Molecular Architecture Dictates Fluorescence Efficiency
The fluorescence quantum yield of a quinoxaline derivative is not a fixed value; it is a direct consequence of its molecular structure and its interaction with the surrounding environment. Below, we explore the key structural modifications that govern fluorescence efficiency.
The Influence of Substituents: Electron Donors vs. Acceptors
The most straightforward strategy to modulate the fluorescence of the quinoxaline core is through the introduction of substituent groups. The electronic nature of these groups plays a pivotal role.
-
Electron-Donating Groups (EDGs): Groups such as amino (-NH2) and hydroxyl (-OH) can significantly enhance fluorescence.[6] By donating electron density to the quinoxaline ring system, they increase the transition dipole moment, leading to more efficient light emission. This often results in a red-shift of the emission wavelength and a higher quantum yield.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or carboxyl (-COOH) tend to decrease or even completely quench fluorescence.[6] They pull electron density away from the aromatic system, which can promote non-radiative decay pathways, such as intersystem crossing, thereby lowering the quantum yield.
The following diagram illustrates this fundamental principle of fluorophore design.
Caption: Logical relationship between substituent type and quantum yield.
The Impact of Extended Conjugation and Structural Rigidity
Beyond simple substitution, altering the core skeleton of the quinoxaline molecule has a profound impact on its quantum yield.
-
Fused-Ring Systems: Creating larger, more rigid, and planar structures by fusing additional rings to the quinoxaline core is a highly effective strategy for boosting quantum yield. This approach restricts intramolecular vibrations and rotations, which are common non-radiative decay pathways that compete with fluorescence. For instance, diimidazo[1,2-a:2′,1′-c]quinoxaline derivatives exhibit significantly enhanced quantum yields compared to simpler quinoxalines, demonstrating the power of structural rigidification.[5]
-
Extended π-Conjugation: Increasing the size of the delocalized π-electron system, for example by adding styryl or other conjugated groups, often leads to higher molar absorptivity and a red-shift in emission.[1] While this can enhance brightness, the effect on quantum yield must be carefully balanced, as overly flexible conjugated chains can introduce new non-radiative decay channels.
The following table summarizes the photophysical properties of selected quinoxaline derivatives, illustrating these structure-property relationships.
| Derivative Class | Example Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Structural Feature | Reference |
| Amino-substituted | QC1 | 420 | 480 (in acidic media) | 0.021–0.048 (pH dependent) | Amino group (EDG) | [7] |
| Fused-Ring System | Diimidazoquinoxaline | ~380 | ~430 | 0.72 | Rigid, planar fused imidazole rings | [5] |
| Helically Fused | [7]Hl-NAIQx | Not Reported | Not Reported | >0.05 (Improved) | Extended π-conjugation in a rigid helical structure | [2] |
| Ionic Liquid | Isoquinolino-quinoxalinium | ~278 | Dual/Triple Emission | Not Reported | Cationic, extended aromatic system | [8] |
Experimental Protocol: Accurate Measurement of Relative Fluorescence Quantum Yield
Trustworthiness Through Methodology: An experimentally determined quantum yield is only as reliable as the method used to measure it. The most robust and widely accepted method for solution-state samples is the comparative method, first detailed by Williams et al.[9] This protocol validates itself by comparing the unknown sample against a well-characterized standard, minimizing instrument-specific errors.
Causality Behind Experimental Choices:
-
Why a Standard? Absolute quantum yield measurement is complex and requires specialized instrumentation. The comparative method leverages a standard with a known, stable quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.58) to provide a reliable reference point.[10]
-
Why Dilute Solutions? We must work with solutions where the absorbance at the excitation wavelength is below 0.1.[9][10] This is critical to avoid the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.
-
Why Integrated Intensity? The total fluorescence output is the area under the emission curve. Simply comparing peak heights can be misleading if the shapes of the emission spectra for the sample and standard differ. Integrating the intensity across the entire emission spectrum provides a true measure of the total photons emitted.
Step-by-Step Protocol
-
Preparation of Standard and Sample Stock Solutions:
-
Prepare a stock solution of a suitable quantum yield standard (e.g., quinine sulfate) in the recommended solvent (e.g., 0.1 M H2SO4).
-
Prepare a stock solution of the quinoxaline derivative in a suitable solvent. Note: If the solvent for the sample differs from the standard, a correction for the refractive index must be applied.
-
-
Preparation of a Dilution Series:
-
For both the standard and the sample, prepare a series of at least five dilutions from the stock solutions. The concentrations should be chosen such that the absorbance values at the intended excitation wavelength are between 0.01 and 0.1.
-
-
UV-Vis Absorbance Measurements:
-
Record the absorbance spectrum for each dilution of both the standard and the sample.
-
For each spectrum, record the absorbance value at the chosen excitation wavelength (λex).
-
-
Fluorescence Emission Measurements:
-
Set the excitation wavelength (λex) on the spectrofluorometer. It is crucial that the same λex is used for both the sample and the standard.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure instrument settings (e.g., slit widths) remain constant throughout all measurements.[10]
-
For each emission spectrum, integrate the area under the curve to obtain the integrated fluorescence intensity (I).
-
-
Data Analysis and Calculation:
-
For both the standard and the sample, plot the integrated fluorescence intensity (I) versus absorbance (A). The resulting plots should be linear.
-
Determine the slope (Gradient) of each line. The slope represents the ratio of intensity to absorbance.
-
Calculate the quantum yield of the sample (ΦSample) using the following equation:
ΦSample = ΦStandard × (GradientSample / GradientStandard) × (n2Sample / n2Standard)
Where:
-
Φ is the fluorescence quantum yield.
-
Gradient is the slope from the plot of integrated intensity vs. absorbance.
-
n is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out.
-
-
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield measurement.
Conclusion and Future Outlook
The fluorescence quantum yield of quinoxaline derivatives is a highly tunable property, governed by predictable structure-property relationships. High quantum yields are favored by the introduction of electron-donating substituents and the creation of rigid, planar molecular architectures that minimize non-radiative decay pathways.[5][6] Conversely, flexible structures and electron-withdrawing groups tend to diminish fluorescence efficiency.
The comparative method remains the gold standard for accurate and reliable quantum yield determination in a research setting. By understanding the interplay between molecular design and photophysical properties, and by employing rigorous experimental techniques, researchers can rationally design and validate novel quinoxaline-based fluorophores. The continued exploration of this versatile scaffold promises to yield ever-brighter and more sophisticated tools for applications in cellular imaging, diagnostics, and materials science.
References
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-
ResearchGate. (n.d.). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Retrieved from [Link]
-
ACS Publications. (2015). Highly Fluorescent[7]Carbohelicene Fused by Asymmetric 1,2-Dialkyl-Substituted Quinoxaline for Circularly Polarized Luminescence and Electroluminescence. The Journal of Physical Chemistry C. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids. Retrieved from [Link]
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NIH. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Retrieved from [Link]
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RSC Publishing. (2011). Novel formation of diimidazo[1,2-a:2′,1′-c]quinoxaline derivatives and their optical properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. Retrieved from [Link]
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RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
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ResearchGate. (n.d.). To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable?. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Measurement of fluorescence quantum yields. Retrieved from [Link]
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PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. Retrieved from [Link]
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assessing the cytotoxicity of 2-(2-Quinoxalinyl)malondialdehyde for cell studies
An In-Depth Comparative Guide to Assessing the Cytotoxicity of 2-(2-Quinoxalinyl)malondialdehyde for Cell Studies
Introduction: Unveiling the Cytotoxic Potential of a Novel Quinoxaline Compound
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When coupled with a malondialdehyde moiety, a known biomarker of oxidative stress and a reactive carbonyl species, the resulting compound, this compound (QMD), presents a compelling candidate for investigation as a potential cytotoxic agent. Assessing the cytotoxicity of a novel compound like QMD is a critical first step in the drug discovery pipeline, providing essential information on its potency, mechanism of cell death, and potential therapeutic window.
This guide provides a comprehensive, comparative framework for researchers to assess the cytotoxicity of QMD. We will move beyond a single-assay approach, advocating for a multi-parametric strategy that interrogates different cellular processes to build a robust and reliable cytotoxicity profile. We will compare and contrast three gold-standard assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and a luminescent caspase-3/7 assay for apoptosis.
Comparative Analysis of Core Cytotoxicity Assays
Choosing the right cytotoxicity assay is crucial and depends on the specific questions being asked. A comprehensive assessment of a novel compound like QMD requires a multi-faceted approach. Below, we compare three assays that provide distinct yet complementary information on the cellular response to a cytotoxic insult.
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases. | Cell viability based on metabolic activity. | High-throughput, cost-effective, well-established. | Can be affected by changes in metabolic rate not related to viability. Interference from colored compounds. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Cell death based on loss of membrane integrity (necrosis). | Non-destructive to remaining cells, allows for kinetic studies. | LDH in serum-containing media can lead to high background. Underestimates apoptosis. |
| Caspase-3/7 Assay | Detection of active caspase-3 and -7, key executioner caspases in the apoptotic pathway. | Apoptosis. | High sensitivity, specific to apoptosis, easily automated. | May miss non-apoptotic cell death mechanisms. Timing is critical as caspase activity is transient. |
Experimental Workflow for QMD Cytotoxicity Profiling
A logical and well-controlled experimental workflow is paramount for generating reproducible and meaningful data. The following diagram and protocol outline a robust strategy for assessing the cytotoxicity of QMD.
Caption: A comprehensive workflow for assessing the cytotoxicity of a novel compound like QMD.
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.
1. Cell Seeding and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of complete medium in a clear 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
Prepare a 2X serial dilution of QMD in complete medium. Also, prepare a 2X solution of a positive control (e.g., 10 µM Doxorubicin) and a vehicle control (e.g., 0.2% DMSO).
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
2. MTT Assay Protocol:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
3. LDH Release Assay Protocol:
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate % cytotoxicity as: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
4. Caspase-3/7 Assay Protocol:
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence using a microplate reader.
-
Data is typically presented as fold change in luminescence over the vehicle control.
Interpreting the Data: A Hypothetical Case Study with QMD
To illustrate how to synthesize the data from these three assays, let's consider a hypothetical dataset for QMD tested on HeLa cells after a 48-hour treatment, compared to the well-characterized cytotoxic agent, Doxorubicin.
| Compound | Concentration (µM) | Cell Viability (MTT) (%) | Cytotoxicity (LDH) (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0.1% DMSO | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| QMD | 1 | 85.3 ± 5.1 | 15.6 ± 2.3 | 2.5 ± 0.3 |
| 5 | 52.1 ± 3.8 | 48.9 ± 4.1 | 8.9 ± 0.9 | |
| 10 | 25.7 ± 2.9 | 75.4 ± 6.2 | 15.2 ± 1.5 | |
| 25 | 8.9 ± 1.5 | 88.1 ± 5.8 | 12.1 ± 1.3 | |
| Doxorubicin | 1 | 45.6 ± 4.2 | 55.3 ± 4.9 | 10.3 ± 1.1 |
Analysis of Hypothetical Data:
-
Dose-Dependent Effect: QMD clearly demonstrates a dose-dependent decrease in cell viability (MTT) and a corresponding increase in cytotoxicity (LDH release) and caspase-3/7 activity.
-
Mechanism of Action: The strong, dose-dependent increase in caspase-3/7 activity strongly suggests that QMD induces apoptosis. The concomitant increase in LDH release indicates that at higher concentrations, QMD may also induce secondary necrosis following apoptosis, or a mixed mode of cell death.
-
IC50 Calculation: Based on the MTT data, the IC50 (the concentration at which 50% of cell viability is inhibited) for QMD can be calculated using non-linear regression and appears to be approximately 5 µM.
-
Comparison with Doxorubicin: QMD, in this hypothetical scenario, appears to be a potent cytotoxic agent, with an IC50 in the low micromolar range, comparable to or even more potent than Doxorubicin in this specific cell line.
Caption: The intrinsic pathway of apoptosis, a likely mechanism of action for QMD.
Conclusion and Future Directions
This guide outlines a robust, multi-assay strategy for the initial cytotoxic assessment of this compound. By comparing data from assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can build a comprehensive profile of a compound's cytotoxic potential and gain initial insights into its mechanism of action. The hypothetical data presented for QMD suggests it is a potent inducer of apoptosis, warranting further investigation.
Future studies should aim to confirm the mechanism of action using more specific assays, such as Annexin V/PI staining for apoptosis, or western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP). Furthermore, testing QMD on a panel of cancer cell lines and non-cancerous cell lines will be crucial for determining its selectivity and potential as a therapeutic agent.
References
-
Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-quinoxaline 1,4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European Journal of Medicinal Chemistry. [Link]
- Saeed, A., Shaheen, F., & Abbas, N. (2018). Quinoxaline and its derivatives: An overview of the biological aspects. Journal of the Chemical Society of Pakistan.
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(2-Quinoxalinyl)malondialdehyde
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(2-Quinoxalinyl)malondialdehyde (CAS No. 205744-84-9). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. The core principle of this guide is risk mitigation through informed chemical handling and adherence to established hazardous waste protocols.
Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a heterocyclic compound containing both a quinoxaline moiety and a reactive malondialdehyde group. While specific toxicological data for this exact compound is limited, the known hazards of its structural components necessitate a cautious approach.
The Safety Data Sheet (SDS) classifies this compound as an irritant.[1][2] The primary hazards are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 205744-84-9 | [1][3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 200.20 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
Causality of Hazards:
-
The quinoxaline ring system is a nitrogen-containing heterocycle common in pharmaceuticals and bioactive compounds.[6][7] Such aromatic systems can be persistent in the environment and may possess uncharacterized biological effects.[8]
-
The malondialdehyde group is a highly reactive β-dicarbonyl.[9] Malondialdehyde itself is a well-known biomarker for oxidative stress and is known to be mutagenic due to its ability to form adducts with DNA.[9][10][11] This reactivity implies that the compound should be handled as a potentially toxic and reactive substance.
Core Directive: Disposal as Regulated Hazardous Waste
The primary and most critical directive for the disposal of this compound is to manage it as hazardous chemical waste.[8][12] This compound must not be disposed of in standard laboratory drains or as regular solid waste.[8][12] All waste materials, including the pure compound, contaminated solutions, and contaminated labware, must be collected and transferred to a licensed hazardous waste disposal facility, typically via your institution's Environmental Health & Safety (EHS) department.[13] The most common and appropriate final disposal method for such chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.[12][14]
Personnel Safety & Protective Equipment (PPE)
Given the compound's hazard profile, stringent adherence to PPE protocols is mandatory during all handling and disposal procedures.[1][8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Wash hands thoroughly with soap and water after handling.[1]
-
Eye/Face Protection: Use ANSI-approved safety glasses with side shields or chemical splash goggles.[1] A face shield may be required if there is a significant splash risk.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[12]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][12]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[13]
Step 1: Prepare Designated Waste Containers Before beginning work, prepare separate, clearly labeled hazardous waste containers for solid and liquid waste streams. Containers must be made of a material compatible with the chemical and any solvents used (e.g., glass or polyethylene).[15][16]
Step 2: Label Containers Correctly All waste containers must be labeled with:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound".[12]
-
A list of all other components in the container (e.g., solvents like Toluene, Ethanol).
-
An approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
Step 3: Segregate Waste Streams
-
Solid Waste: Collect unused or waste this compound powder, contaminated weigh boats, paper towels, gloves, and pipette tips in a dedicated solid waste container.[12] This container should have a secure lid and be lined with a plastic bag.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container.[12] Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases.[12]
-
Sharps Waste: Needles, syringes, or contaminated glass Pasteur pipettes must be disposed of in a designated sharps container.
Step 4: Store Waste Securely Pending Disposal Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area. Ensure secondary containment is used to capture any potential leaks. Follow your institution's guidelines for scheduling a waste pickup with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.[8]
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Control: Prevent the spill from spreading. For a small powder spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or a chemical spill pillow.[1]
-
Collect: Carefully sweep or scoop the absorbed material and contaminated items into a designated hazardous waste container for disposal.[17]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]
In Case of Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][17] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][17] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]
Scientific Discussion: On-Site Chemical Deactivation
For laboratories with advanced capabilities and specific institutional approval, chemical deactivation of the aldehyde functional group can be considered as a pre-treatment step to reduce the reactivity and toxicity of the waste stream.[18] This does not eliminate the need for disposal as hazardous waste but can render the material less hazardous to handle and store.
Oxidation of the Aldehyde Moiety: One common method for deactivating aldehydes is oxidation to their corresponding carboxylic acids, which are generally less volatile and less toxic.[19][20] This can be achieved using an oxidizing agent like potassium permanganate.
-
Principle: The aldehyde groups (-CHO) on the malondialdehyde moiety are oxidized to carboxylic acid groups (-COOH). 3 R-CHO + 2 KMnO₄ → 2 R-CO₂K + R-CO₂H + 2 MnO₂ + H₂O[20]
-
Caution: This procedure is exothermic and must be performed with extreme care in a fume hood, with appropriate cooling and slow addition of the reagent. The resulting manganese dioxide (MnO₂) precipitate must also be collected as hazardous waste. The final neutralized solution must be tested to ensure the reaction is complete before it is containerized for disposal.[18]
Important Caveat: Any chemical treatment of a hazardous waste requires a thorough understanding of the reaction and potential byproducts. The treated waste must still be designated and disposed of in accordance with local and national regulations.[18] Consult your institution's EHS department before attempting any on-site treatment.
By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Comprehensive Guide to the Safe Handling of 2-(2-Quinoxalinyl)malondialdehyde
For researchers at the forefront of scientific innovation, particularly in the realm of drug development, the introduction of novel chemical entities is a daily reality. Among these is 2-(2-Quinoxalinyl)malondialdehyde, a compound with significant potential. However, its unique structure, combining a quinoxaline heterocycle with a reactive malondialdehyde moiety, necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risk Profile
A thorough understanding of the potential hazards associated with this compound is the bedrock of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust risk assessment can be constructed by examining its constituent chemical functionalities and the available Safety Data Sheet (SDS) information.
A Safety Data Sheet for this compound indicates that the compound is an irritant, with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are consistent with the known properties of its structural components:
-
Quinoxaline Moiety: Quinoxaline and its derivatives are aromatic heterocyclic compounds that are prevalent in many biologically active molecules.[2][3][4] While their specific toxicities can vary widely, as a class, they should be handled with care. Some quinoxaline derivatives are known to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[5][6][7]
-
Malondialdehyde Moiety: Malondialdehyde is a well-known product of lipid peroxidation in biological systems and is recognized as a toxic and highly reactive molecule.[8][9] Its high reactivity is due to the two aldehyde functional groups. Aldehydes, as a class, can be irritants and sensitizers.[10][11]
Therefore, this compound should be treated as a hazardous substance, with the primary risks being irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Based on the hazard assessment, a comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions of solid compound | Chemical splash goggles and a full-face shield.[12][13] | Chemical-resistant gloves (e.g., nitrile), with double gloving recommended.[5] | A fully buttoned laboratory coat.[5][14] | A NIOSH-approved respirator may be necessary if handling fine powders or generating dust.[13] |
| Handling solutions of the compound | Chemical splash goggles.[12] | Chemical-resistant gloves (e.g., nitrile).[13] | A fully buttoned laboratory coat.[14] | Not generally required if handled in a certified chemical fume hood. |
| Transferring and disposing of waste | Chemical splash goggles and a full-face shield.[12] | Chemical-resistant gloves (e.g., nitrile) and an impervious chemical protective apron.[12][14] | A fully buttoned laboratory coat.[14] | May be required depending on the potential for aerosol generation. |
Experimental Protocol: Donning and Doffing PPE
A meticulous procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, fully buttoned lab coat.
-
Respirator (if required): If respiratory protection is necessary, perform a seal check.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if required.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double gloving, don the second pair over the first.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first (if double glooved), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin.
-
Gown/Lab Coat: Unbutton and remove the lab coat by rolling it inside out, without touching the exterior surface.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: From Receipt to Disposal
A clear operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Step-by-Step Guidance:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use dedicated spatulas and glassware.
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
-
Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Keep containers closed when not in use.
-
Avoid direct contact with the skin and eyes.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[14]
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.[14]
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled, and sealed hazardous waste container.[14] Do not mix with other solvent waste streams unless compatibility is confirmed.[14]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[14]
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[14]
-
-
Final Disposal:
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Spill: In case of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a suitable container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound, mitigating risks and fostering a secure and productive research environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
